Ethylhexyl ferulate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
391900-25-7 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-ethylhexyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H26O4/c1-4-6-7-14(5-2)13-22-18(20)11-9-15-8-10-16(19)17(12-15)21-3/h8-12,14,19H,4-7,13H2,1-3H3/b11-9+ |
InChI Key |
VFRQPMMHAPIZIP-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Ethylhexyl Ferulate: A Technical Guide to Synthesis and Characterization for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of ethylhexyl ferulate, a lipophilic derivative of ferulic acid. With its potent antioxidant and ultraviolet (UV) absorbing properties, this compound is a compound of significant interest in the pharmaceutical, cosmetic, and food industries. This document details optimized synthesis protocols, comprehensive characterization methodologies, and functional assays to equip researchers with the necessary information for its study and application.
Introduction
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic acid abundantly found in plants, renowned for its antioxidant, anti-inflammatory, and UV-absorbing capabilities.[1][2] However, its low solubility in hydrophobic systems limits its application in lipophilic formulations such as creams and oils. To overcome this, ferulic acid can be esterified with alcohols to create more oil-soluble derivatives.[1][3] this compound (2-ethylhexyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) is one such derivative that demonstrates enhanced lipophilicity while retaining the beneficial properties of the parent molecule, making it an excellent candidate for use as a UV filter and antioxidant in various formulations.[4][5]
This guide focuses on the enzymatic synthesis of this compound, a green chemistry approach that offers high yields and specificity compared to conventional chemical methods.[3][6] It also provides detailed protocols for the structural and functional characterization of the synthesized compound.
Synthesis of 2-Ethylhexyl Ferulate
The most efficient and widely reported method for synthesizing this compound is through lipase-catalyzed esterification in a solvent-free system. This biocatalytic approach is environmentally friendly and minimizes the degradation of heat-sensitive reactants.[7]
Enzymatic Esterification
The reaction involves the esterification of ferulic acid with 2-ethylhexanol, catalyzed by an immobilized lipase, typically from Candida antarctica (Novozym® 435).[1][2] The process is often conducted in a reduced-pressure evaporation system to efficiently remove the water byproduct, thereby driving the reaction equilibrium towards product formation.[3][6]
Detailed Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol is based on optimized conditions reported in the literature.[1][2][3]
-
Reactant Preparation : Dehydrate all reagents, including ferulic acid and 2-ethylhexanol, using molecular sieves (4 Å) for 24 hours prior to use.
-
Reaction Setup : In a round-bottom flask suitable for a rotary evaporator, combine ferulic acid and a significant molar excess of 2-ethylhexanol (e.g., a substrate molar ratio of 1:123).[2]
-
Addition of Catalyst : Add the immobilized lipase, Novozym® 435, to the mixture. The enzyme amount is a critical parameter to optimize.
-
Reaction Conditions : Place the flask in a temperature-controlled oil bath on a rotary evaporator. Set the system to the desired reaction temperature, rotation speed (e.g., 80 rpm), and vacuum level (e.g., 560 torr).[2]
-
Monitoring : The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them via High-Performance Liquid Chromatography (HPLC) to calculate the molar conversion.
-
Termination and Purification : Once the reaction reaches the desired conversion, terminate it by filtering out the immobilized enzyme. The enzyme can be washed and reused.[6] The excess 2-ethylhexanol can be removed under vacuum. The final product is then purified, typically by column chromatography over silica (B1680970) gel.[8]
Optimized Reaction Conditions
The molar conversion of ferulic acid to this compound is primarily influenced by reaction temperature, time, and enzyme amount. The table below summarizes optimized conditions found in the literature.
| Parameter | Optimized Value | Molar Conversion (%) | Reference |
| Reaction Temperature | 71°C | ~98% | [1][2] |
| Reaction Time | 23 hours | ~98% | [1][2] |
| Enzyme Amount | 1422 PLU | ~98% | [1][2] |
| Substrate Molar Ratio (FA:EH) | 1:123 | ~98% | [2] |
| Alternative Optimum (RSM) | 80°C, 16 hours, 1500 PLU | ~99% | [2] |
| Alternative Optimum (ANN) | 78°C, 24 hours, 1485 PLU | ~99.7% | [3] |
PLU = Propyl Laurate Unit; FA = Ferulic Acid; EH = 2-Ethylhexanol; RSM = Response Surface Methodology; ANN = Artificial Neural Network.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is primarily used to monitor the reaction progress, determine the molar conversion, and assess the purity of the final product.
Experimental Protocol: HPLC Analysis [1][2]
-
Instrument : HPLC system with a UV detector.
-
Column : C18 reverse-phase column.
-
Mobile Phase : An elution system consisting of 0.1% acetic acid in water and methanol (B129727).[1]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 325 nm.
-
Analysis : Molar conversion is calculated from the peak areas of ferulic acid and this compound. Due to its increased hydrophobicity, this compound has a longer retention time (e.g., 7.37 min) compared to ferulic acid (e.g., 2.85 min).[2]
Spectroscopic Characterization
Spectroscopic methods are employed to confirm the molecular structure of the synthesized ester.
| Technique | Purpose | Expected Observations / Key Signals |
| FTIR Spectroscopy | Confirm ester formation and identify functional groups. | Disappearance of the broad O-H stretch from the carboxylic acid of ferulic acid. Appearance of a strong C=O stretching band for the ester group (typically ~1710-1730 cm⁻¹). Presence of aromatic C=C stretching and phenolic O-H stretching bands.[8] |
| ¹H NMR Spectroscopy | Elucidate the proton environment and confirm structure. | Signals corresponding to the 2-ethylhexyl group protons (aliphatic region). Signals for the aromatic and vinyl protons from the ferulic acid moiety. A singlet for the methoxy (B1213986) (-OCH₃) group protons. |
| ¹³C NMR Spectroscopy | Determine the carbon skeleton of the molecule. | A signal for the ester carbonyl carbon (~167 ppm). Signals for the aromatic, vinyl, and methoxy carbons from the ferulic acid moiety. Signals for the aliphatic carbons of the 2-ethylhexyl group. |
| Mass Spectrometry (MS) | Determine molecular weight and confirm identity. | The expected molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular formula C₁₈H₂₆O₄ (Molecular Weight: 306.4 g/mol ).[9] |
Functional Characterization
Beyond structural confirmation, it is crucial to characterize the functional properties of this compound, particularly its antioxidant activity and photostability.
Antioxidant Activity Assays
The ability of this compound to scavenge free radicals can be quantified using spectrophotometric assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[10]
Experimental Protocol: DPPH Assay
-
Solution Preparation : Prepare a stock solution of DPPH in methanol (e.g., 80 µg/mL). Prepare a series of dilutions of the synthesized this compound in a suitable solvent.
-
Reaction : In a 96-well microplate, mix 100 µL of the DPPH reagent with 100 µL of each sample dilution.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at approximately 514 nm using a microplate reader. A control containing only the solvent and DPPH reagent is also measured.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to inhibit 50% of DPPH radicals) is determined by plotting inhibition percentage against sample concentration.
Photostability Testing
As this compound is a potent UV absorber, evaluating its photostability is critical for its application in sunscreens and other light-exposed products. Testing should be conducted according to ICH Q1B guidelines.[11][12]
Experimental Protocol: Photostability Testing [13][14]
-
Sample Preparation : Prepare samples of the pure this compound (drug substance) and/or the final formulation (drug product). For each sample, also prepare a "dark control" by wrapping an identical sample in aluminum foil to shield it from light.
-
Light Exposure : Place the exposed samples and dark controls into a photostability chamber. Expose the samples to a light source that produces a standardized output. The ICH guidelines specify an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[12]
-
Analysis : After the exposure period, analyze both the exposed and dark control samples. The analysis should include:
-
Physical Properties : Check for changes in appearance or color.
-
Chemical Purity : Use a validated stability-indicating HPLC method to assay the compound and quantify any degradants.
-
-
Evaluation : Compare the results from the light-exposed sample to the dark control. Significant degradation in the exposed sample indicates photosensitivity. The results will determine if special packaging is required to protect the product from light.[11]
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of this compound. The use of enzymatic, solvent-free synthesis presents a highly efficient and environmentally friendly method for producing this valuable lipophilic antioxidant. The detailed protocols for chemical, spectroscopic, and functional characterization will enable researchers to reliably produce, verify, and evaluate this compound for its potential applications in the development of advanced pharmaceutical and cosmetic products.
References
- 1. researchgate.net [researchgate.net]
- 2. High Efficient Synthesis of Enzymatic 2-Ethylhexyl Ferulate at Solvent-Free and Reduced Pressure Evaporation System [scirp.org]
- 3. Highly Efficient Synthesis of an Emerging Lipophilic Antioxidant: 2-Ethylhexyl Ferulate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. specialchem.com [specialchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. This compound | C18H26O4 | CID 11961066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iagim.org [iagim.org]
- 12. database.ich.org [database.ich.org]
- 13. 3 Important Photostability Testing Factors [sampled.com]
- 14. q1scientific.com [q1scientific.com]
Ethylhexyl Ferulate: A Comprehensive Technical Guide on its Mechanism of Action in Skin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylhexyl ferulate, the ester of ferulic acid and 2-ethylhexyl alcohol, is a multifunctional active ingredient with significant potential in dermatological and cosmetic applications. Its enhanced lipophilicity compared to its parent compound, ferulic acid, allows for superior skin penetration and bioavailability. This technical guide elucidates the core mechanisms of action of this compound in the skin, focusing on its potent antioxidant, anti-inflammatory, photoprotective, and anti-aging properties. This document provides a comprehensive overview of the available scientific evidence, including quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.
Core Mechanisms of Action
This compound exerts its beneficial effects on the skin through a multi-pronged approach, primarily centered around its robust antioxidant and anti-inflammatory capabilities.[1][2][3] These primary functions underpin its efficacy in photoprotection and anti-aging.
Antioxidant Activity
This compound is an effective scavenger of free radicals, playing a crucial role in mitigating oxidative stress in the skin.[2] Oxidative stress, induced by factors such as ultraviolet (UV) radiation and pollution, leads to cellular damage, premature aging, and various skin disorders. The antioxidant mechanism of this compound is attributed to its phenolic nucleus and extended conjugated system, which enables the donation of a hydrogen atom to neutralize reactive oxygen species (ROS).[2]
While direct quantitative data for this compound is limited, studies on similar long-chain alkyl ferulates and ethyl ferulate provide valuable insights into its antioxidant potential.
Table 1: In Vitro Antioxidant Activity of Ferulic Acid and its Esters
| Compound | Assay | IC50 / EC50 | Reference |
| Hexadecyl Ferulate | DPPH | 0.083 ± 0.009 nmol/mL | [1] |
| Ferulic Acid | DPPH | 0.160 ± 0.010 nmol/mL | [1] |
| Hexadecyl Ferulate | ABTS | 0.027 ± 0.002 nmol/mL | [1] |
| Ferulic Acid | ABTS | 0.005 ± 0.001 nmol/mL | [1] |
| Ethyl Ferulate | DPPH | Decreased capacity compared to Ferulic Acid | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a general procedure for determining the DPPH radical scavenging activity of a test compound like this compound.
-
Reagent Preparation: Prepare a 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound (this compound) and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent.[5]
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound or control solution to 100 µL of the DPPH solution.[6]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][6]
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[6]
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol provides a general method for assessing the ferric reducing ability of a compound such as this compound.
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 ratio. Prepare various concentrations of the test compound and a standard (e.g., FeSO4 or Trolox).
-
Reaction Mixture: Add a small volume of the test compound or standard to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard.
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties, making it beneficial for soothing irritated skin and mitigating inflammatory responses associated with various skin conditions.[2][3] Its anti-inflammatory action is mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways.
Studies on ethyl ferulate have shown its ability to reduce the production of pro-inflammatory mediators. For instance, ethyl ferulate has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively.[7]
Table 2: Anti-inflammatory Activity of Ethyl Ferulate
| Target | Model | Effect | Reference |
| ROS Production | Activated human neutrophils | More potent inhibition than Ferulic Acid | |
| iNOS, COX-2, PGE2 | LPS-stimulated RAW 264.7 macrophages | Reduction in expression and production | [7] |
| NF-κB Activation | LPS-stimulated RAW 264.7 macrophages | Inhibition of p65 nuclear translocation | [4][7] |
Experimental Protocol: Inhibition of Prostaglandin E2 (PGE2) Production in Keratinocytes
This protocol describes a general method to evaluate the effect of this compound on PGE2 production in skin cells.
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT cells) in appropriate media.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by treating the cells with a stimulant such as UVB radiation or a phorbol (B1677699) ester (e.g., TPA).
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Compare the PGE2 levels in the treated groups to the stimulated, untreated control group to determine the inhibitory effect of this compound.
Photoprotection
This compound provides effective protection against UV-induced skin damage. Its mechanism of photoprotection is twofold: it directly absorbs UV radiation and it neutralizes the ROS generated by UV exposure.[2] The ethylhexyl moiety enhances its lipophilicity, leading to better incorporation into the stratum corneum and improved photostability. This compound is reported to absorb UV radiation in the 280-360 nm range, covering both UVB and part of the UVA spectrum.[8]
Experimental Protocol: In Vivo Erythema Reduction Assay
This protocol outlines a general procedure for assessing the photoprotective effect of a topical formulation containing this compound against UV-induced erythema.
-
Subject Recruitment: Recruit healthy volunteers with Fitzpatrick skin types I-III.
-
Test Sites: Define several test sites on the sun-protected skin of the back or forearm.
-
Product Application: Apply a standardized amount of the test formulation containing this compound and a vehicle control to separate test sites.
-
UVB Irradiation: After a defined period for product absorption, irradiate the test sites with a solar simulator, delivering a series of increasing UVB doses to determine the Minimal Erythema Dose (MED).
-
Erythema Assessment: Visually assess the erythema at each test site 24 hours post-irradiation using a standardized grading scale. The MED is defined as the lowest dose of UVB that produces a clearly defined erythema.
-
Calculation of Sun Protection Factor (SPF): The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.
Signaling Pathway Modulation
The biological activities of this compound are intricately linked to its ability to modulate key intracellular signaling pathways involved in inflammation, collagen degradation, and melanogenesis.
Inhibition of NF-κB and MAPK Signaling Pathways
UV radiation and other environmental stressors activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in skin cells. This activation leads to the transcription of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and matrix metalloproteinases (MMPs), which contribute to inflammation and collagen degradation, respectively.
Studies on ethyl ferulate and ferulic acid suggest that they can inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκB, thereby blocking the nuclear translocation of the active p65 subunit.[4][7] By inhibiting the MAPK pathway, this compound can also downregulate the expression of AP-1, another transcription factor crucial for MMP production.
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes responsible for the degradation of extracellular matrix proteins, including collagen and elastin. Overexpression of MMPs, particularly MMP-1 (collagenase) and MMP-9 (gelatinase B), is a hallmark of photoaging. By inhibiting the signaling pathways that lead to MMP gene expression, this compound helps to preserve the structural integrity of the skin.
Experimental Protocol: MMP-1 Inhibition Assay (FRET-based)
This protocol describes a general method for assessing the inhibitory activity of this compound against MMP-1.
-
Reagents: Recombinant human MMP-1, a fluorogenic MMP-1 substrate (e.g., a FRET peptide), and a known MMP inhibitor as a positive control.
-
Enzyme Activation: Activate the pro-MMP-1 according to the manufacturer's instructions (e.g., with APMA).
-
Reaction Mixture: In a 96-well plate, pre-incubate the activated MMP-1 with various concentrations of this compound or the positive control.
-
Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by MMP-1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculation: Determine the rate of reaction for each concentration of the inhibitor. The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of MMP-1 activity.
Inhibition of Melanogenesis
Hyperpigmentation is a common skin concern resulting from the overproduction of melanin (B1238610). Tyrosinase is the key enzyme in the melanin synthesis pathway. This compound has been reported to inhibit tyrosinase activity, thereby reducing melanin production.[8] The exact mechanism of inhibition (competitive, non-competitive, or uncompetitive) by this compound requires further investigation.
Table 3: Tyrosinase Inhibitory Activity
| Compound | Substrate | IC50 | Reference |
| This compound | L-DOPA | Data not available | - |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol provides a general method for evaluating the tyrosinase inhibitory activity of this compound.
-
Reagents: Mushroom tyrosinase, L-DOPA (substrate), and kojic acid (positive control).
-
Reaction Mixture: In a 96-well plate, combine phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of this compound or kojic acid.
-
Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a short period.
-
Initiation of Reaction: Add the L-DOPA solution to start the reaction.
-
Measurement: Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm over time.
-
Calculation: Determine the initial velocity of the reaction for each inhibitor concentration. The IC50 value is the concentration of this compound that inhibits 50% of the tyrosinase activity.
Conclusion
This compound is a promising multifunctional ingredient for skin health. Its enhanced skin penetration and stability, coupled with its potent antioxidant, anti-inflammatory, and photoprotective properties, make it a valuable component in formulations aimed at preventing and treating the signs of skin aging and hyperpigmentation. Further research is warranted to fully elucidate the specific quantitative efficacy and detailed molecular mechanisms of this compound in various skin cell types and in clinical settings. The provided experimental protocols can serve as a foundation for such future investigations.
References
- 1. Synthesis, thermal stability, and antioxidant activity of long-chain alkyl esters of ferulic acid | Polish Society of Food Technologists [journal.pttz.org]
- 2. Synthesis and antioxidant activity of long chain alkyl hydroxycinnamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
Ethylhexyl ferulate solubility and stability for lab use
An In-depth Technical Guide to Ethylhexyl Ferulate: Solubility and Stability for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of this compound, a lipophilic derivative of ferulic acid. Esteemed for its antioxidant and UV-absorbing properties, understanding its behavior in various laboratory settings is critical for formulation development, efficacy testing, and ensuring product integrity.
Core Physicochemical Properties
This compound, the 2-ethylhexyl ester of ferulic acid, is a functional ingredient utilized for its ability to absorb UV radiation and neutralize free radicals. Its large alkyl chain enhances oil solubility, making it a valuable component in sunscreens, anti-aging creams, and other cosmetic and pharmaceutical preparations.[1][2]
| Property | Value | Reference |
| Chemical Name | 2-ethylhexyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [3] |
| CAS Number | 391900-25-7 | [3] |
| Molecular Formula | C₁₈H₂₆O₄ | [3] |
| Molecular Weight | 306.4 g/mol | [3] |
| Appearance | Powder | [4][5] |
| Predicted pKa | 8.0 ± 0.20 | [4][5] |
| Predicted Boiling Point | 425.8 ± 30.0 °C | [4][5] |
| Predicted Density | 1.061 ± 0.06 g/cm³ | [4][5] |
Solubility Profile
The lipophilic nature of the ethylhexyl group dictates the solubility profile of this compound, rendering it highly soluble in organic solvents and oils while being practically insoluble in water.
| Solvent/Solvent Class | Solubility | Quantitative Data (at 25 °C) | Reference |
| Water | Insoluble | ~0.53 mg/L (estimated) | [3] |
| Oils & Lipids | Soluble | Data not available; high solubility expected | - |
| Common Organic Solvents | |||
| Chloroform | Soluble | Data not available | [4][5] |
| Dichloromethane | Soluble | Data not available | [4][5] |
| Ethyl Acetate | Soluble | Data not available | [4][5] |
| Acetone | Soluble | Data not available | [4][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available | [4][5] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for quantifying the solubility of this compound in a specific solvent.
-
Preparation : Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial).
-
Equilibration : Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Cease agitation and allow the suspension to settle. For faster separation, centrifuge the sample at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant.
-
Dilution : Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification : Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved this compound.
-
Calculation : Calculate the solubility in units such as mg/mL or g/100 g based on the measured concentration and the dilution factor.
Stability Profile
This compound exhibits robust stability under various conditions, though it is susceptible to degradation under harsh hydrolytic stress.
| Stress Condition | Stability Summary | Likely Degradation Pathway | Reference |
| Photostability | High . The molecule efficiently absorbs UV radiation and dissipates the energy as heat through internal conversion, protecting its chemical structure from degradation. | Isomerization (cis-trans), though minimal compared to other cinnamates. | - |
| Thermal Stability | Good . Stable under typical cosmetic processing temperatures. Degradation is expected at elevated temperatures (>200-250 °C). The parent ferulic acid begins to decompose around 150-200 °C.[6] | Decarboxylation and cleavage of the ester and ether bonds at very high temperatures. | [6] |
| Oxidative Stability | High . As a phenolic antioxidant, it is inherently stable against oxidation and functions to protect other components from oxidative degradation. | Oxidation of the phenolic hydroxyl group under extreme oxidative stress. | - |
| Hydrolytic Stability (pH) | Moderate . Stable in the pH range of 3.5-7. Susceptible to hydrolysis under strong acidic (pH < 3) or alkaline (pH > 8) conditions. | Ester hydrolysis, yielding ferulic acid and 2-ethylhexanol. | [7] |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined by ICH guidelines.[8][9][10]
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[11]
-
Application of Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set period (e.g., 2-8 hours). Neutralize with 0.1 M NaOH before analysis.[7][11]
-
Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a set period (e.g., 1-4 hours). Neutralize with 0.1 M HCl before analysis.[7][11]
-
Oxidation : Mix the stock solution with a solution of 3-6% hydrogen peroxide. Keep at room temperature, protected from light, for a set period (e.g., 24 hours).
-
Thermal Degradation : Store the stock solution and solid material in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 48-72 hours).[8]
-
Photodegradation : Expose the stock solution in a photostable, transparent container to a light source providing controlled UV and visible light (as per ICH Q1B guidelines) for a specific duration. A dark control sample should be stored under the same conditions but shielded from light.
-
-
Sample Analysis :
-
Analyze all stressed samples, including an unstressed control, using a stability-indicating HPLC method.
-
Suggested HPLC Method : A starting point can be adapted from methods for ferulic acid.[7][12]
-
Column : C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : Isocratic or gradient elution with a mixture of methanol and acidified water (e.g., pH 3.0 with phosphoric acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV spectrophotometry at ~320 nm.
-
-
-
Data Evaluation :
-
Compare the chromatograms of stressed samples to the control.
-
Calculate the percentage degradation of the this compound peak.
-
Assess peak purity to ensure the main peak is not co-eluting with degradants.
-
Identify and quantify any significant degradation products.
-
Visualized Workflows and Pathways
Antioxidant Signaling Pathway Activation
Ferulic acid and its esters are known to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[13][14][15] This pathway is crucial for protecting cells from oxidative stress.
Caption: Nrf2 antioxidant response pathway activated by this compound.
Experimental Workflow: Forced Degradation Study
The logical flow for conducting a forced degradation study ensures systematic evaluation of a compound's intrinsic stability.
Caption: Workflow for a forced degradation study of this compound.
Experimental Workflow: Cosmetic Formulation Stability Testing
Assessing the stability of a final formulation involves subjecting it to conditions that simulate its shelf-life and consumer use.[16][17]
Caption: Workflow for stability testing of a cosmetic formulation.
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound, 391900-25-7 [thegoodscentscompany.com]
- 4. 2-Ethylhexyl ferulate | 171876-65-6 [chemicalbook.com]
- 5. 171876-65-6 CAS MSDS (2-Ethylhexyl ferulate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbpr.com [ijbpr.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. makingcosmetics.com [makingcosmetics.com]
- 17. certified-laboratories.com [certified-laboratories.com]
A Technical Guide to the Lipophilic Properties of Ethylhexyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl ferulate, the ester of ferulic acid and 2-ethylhexyl alcohol, is a lipophilic antioxidant and UV-absorbing agent of significant interest in the cosmetic and pharmaceutical industries.[1] Its enhanced oil solubility compared to its parent compound, ferulic acid, allows for superior incorporation into oleaginous and emulsion-based formulations, and facilitates penetration into the lipophilic strata of the skin.[2] This technical guide provides an in-depth analysis of the lipophilic properties of this compound, presenting available quantitative data, detailing relevant experimental protocols, and illustrating key concepts through diagrams.
Physicochemical Properties and Lipophilicity
The lipophilicity of a compound is a critical determinant of its solubility, membrane permeability, and ultimately, its biological activity. For topical applications, a compound's lipophilicity governs its ability to partition into and permeate through the stratum corneum, the outermost layer of the skin.
Chemical Structure and Properties
-
IUPAC Name: 2-ethylhexyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
-
Molecular Formula: C₁₈H₂₆O₄
-
Molecular Weight: 306.4 g/mol [3]
The chemical structure of this compound, featuring a long alkyl chain, is the primary contributor to its lipophilic character. This is in contrast to ferulic acid, which possesses a free carboxylic acid group, rendering it more hydrophilic.
Quantitative Lipophilicity Data
Table 1: Estimated Lipophilicity and Solubility of this compound
| Parameter | Value | Source |
| Estimated XlogP3-AA | 5.00 | The Good Scents Company[4] |
| Estimated Log Kow (KOWWIN v1.68) | 5.07 | EPI Suite™[5] |
| Estimated Water Solubility (25 °C) | 0.5314 mg/L | The Good Scents Company[4] |
These high LogP values indicate a strong preference for lipid environments over aqueous ones, classifying this compound as a highly lipophilic compound. Its low estimated water solubility further corroborates this.
Experimental Methodologies for Lipophilicity Determination
To provide a comprehensive understanding for researchers, this section details the standard experimental protocols for determining the lipophilic properties of compounds like this compound.
Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.
Protocol:
-
Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: A known concentration of this compound is dissolved in the octanol-saturated aqueous phase or the water-saturated octanol (B41247) phase.
-
Partitioning: Equal volumes of the two phases are combined in a flask and shaken vigorously to allow for the partitioning of the analyte between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Diagram 1: Workflow for Shake-Flask LogP Determination
Caption: Workflow for determining LogP using the shake-flask method.
HPLC Method for LogP Determination
Reversed-phase HPLC can be used for a more rapid estimation of LogP. This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.
Protocol:
-
Standard Selection: A series of standard compounds with known LogP values are selected.
-
Chromatographic Conditions: A reversed-phase column (e.g., C18) is used with a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water.
-
Analysis: The retention times of the standard compounds and this compound are determined.
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standards against their known LogP values.
-
LogP Estimation: The LogP of this compound is estimated from its retention factor using the calibration curve.
Diagram 2: Logic for HPLC-based LogP Estimation
Caption: Logic diagram for estimating LogP using HPLC.
Skin Permeation and the Role of Lipophilicity
The high lipophilicity of this compound is expected to facilitate its partitioning into the stratum corneum and subsequent penetration into the deeper layers of the epidermis.
In Vitro Skin Permeation Studies
While specific experimental data for this compound is lacking, a study on the structurally similar and also lipophilic Ethyl Ferulate (FAEE) provides valuable insights into the skin permeation of ferulic acid esters.
Table 2: In Vitro Skin Permeation of Ethyl Ferulate (FAEE)
| Parameter | Value | Conditions |
| Skin Deposition | 136 nmol/g | Porcine skin, pH 6 buffer |
| Flux | 26 nmol/cm²/h | Porcine skin, pH 6 buffer |
Source: A comparison of skin delivery of ferulic acid and its derivatives: evaluation of their efficacy and safety.
The study concluded that the lipid bilayers of the stratum corneum are the primary barrier for the more hydrophilic ferulic acid, whereas the more lipophilic FAEE could more readily partition into and permeate the skin via intercellular pathways. This suggests that this compound, with its even greater lipophilicity, would exhibit a similar or enhanced skin penetration profile.
Franz Diffusion Cell for Skin Permeation Studies
The Franz diffusion cell is the gold standard for in vitro skin permeation studies.
Protocol:
-
Skin Preparation: Excised human or animal (e.g., porcine) skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments.
-
Formulation Application: A known amount of the formulation containing this compound is applied to the surface of the skin in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid.
-
Quantification: The concentration of this compound in the collected samples is quantified by HPLC.
-
Data Analysis: The cumulative amount of permeated drug per unit area is plotted against time to determine the flux (permeation rate). At the end of the experiment, the skin can be sectioned to determine the amount of this compound retained in different skin layers.
Diagram 3: Experimental Workflow for Franz Diffusion Cell Study
Caption: Workflow for an in vitro skin permeation study using a Franz diffusion cell.
Conclusion
This compound is a highly lipophilic molecule, a characteristic that is fundamental to its function in cosmetic and pharmaceutical formulations. While experimentally determined physicochemical data are sparse, computational estimates and comparative data from similar molecules strongly support its oil-soluble nature and its potential for efficient skin penetration. The experimental protocols detailed in this guide provide a framework for researchers to further quantify the lipophilic properties of this compound and to investigate its behavior in various delivery systems. Such studies are crucial for optimizing formulations to maximize its bioavailability and efficacy in topical applications.
References
- 1. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]
- 2. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 3. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
- 4. Ferulasäure [alexmo-cosmetics.de]
- 5. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethylhexyl Ferulate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl ferulate, the 2-ethylhexyl ester of ferulic acid, is a widely utilized compound in the cosmetic and pharmaceutical industries, primarily valued for its potent antioxidant and ultraviolet (UV) absorbing properties.[1] A thorough understanding of its spectroscopic characteristics is paramount for quality control, formulation development, and mechanistic studies. This technical guide provides an in-depth analysis of this compound using UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key quantitative data and detailed experimental protocols.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound is an effective UV absorber, providing protection across the UVB and UVA regions, specifically within the 280-360 nm range.[2] Its spectroscopic profile in the UV region is characterized by a strong absorbance peak, making it an ideal ingredient for sunscreen and anti-aging formulations.
Quantitative UV-Vis Data
| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| Ethyl ferulate | 327 | 2.89 x 10⁵ | Not Specified |
| Ferulic Acid | 320 | - | 50% aqueous 2-methoxy ethanol |
Table 1: UV-Vis Spectroscopic Data for Ethyl ferulate and Ferulic Acid.[3][4]
Experimental Protocol: UV-Vis Spectroscopy
The following is a generalized protocol for the quantitative analysis of this compound using UV-Vis spectroscopy.
-
Instrumentation : A calibrated double-beam UV-Vis spectrophotometer is required.
-
Sample Preparation :
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, methanol, or cyclohexane).
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
-
-
Measurement :
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for the related Ethyl ferulate is approximately 327 nm.[3]
-
Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Analysis :
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of an unknown sample by measuring its absorbance and interpolating from the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
Quantitative ¹H NMR Data
The ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) reveals characteristic signals for the aromatic, vinylic, and aliphatic protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
| 7.60 | d | 15.8 | 1H | Vinylic |
| 7.08 | dd | 8.1, 2.0 | 1H | Aromatic |
| 7.04 | d | 2.0 | 1H | Aromatic |
| 6.92 | d | 8.1 | 1H | Aromatic |
| 6.29 | d | 15.8 | 1H | Vinylic |
| 5.88 | s | - | 1H | Phenolic OH |
| 4.11 | dd | 6.0, 1.7 | 2H | O-CH₂ |
| 3.93 | s | - | 3H | O-CH₃ |
| 1.65 | m | - | 1H | CH |
| 1.48-1.24 | m | - | 8H | 4 x CH₂ |
| 0.96-0.86 | 2 overlapping t | - | 6H | 2 x CH₃ |
Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃.[5]
Quantitative ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| 167.7 | C=O |
| 148.0 | Aromatic C-O |
| 146.9 | Aromatic C-O |
| 144.7 | Vinylic CH |
| 127.2 | Aromatic C |
| 123.2 | Aromatic CH |
| 115.9 | Vinylic CH |
| 114.8 | Aromatic CH |
| 109.4 | Aromatic CH |
| 67.0 | O-CH₂ |
| 56.1 | O-CH₃ |
| 39.0 | CH |
| 30.6 | CH₂ |
| 29.1 | CH₂ |
| 24.0 | CH₂ |
| 23.2 | CH₂ |
| 14.2 | CH₃ |
| 11.2 | CH₃ |
Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃.[5]
Experimental Protocol: NMR Spectroscopy
The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or 500 MHz) is used.[5]
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃).
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Acquire the spectrum at a constant temperature, for instance, 298 K.[5]
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra using the TMS signal at 0 ppm.
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
- 1. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 5â8 (δ ppm). - Public Library of Science - Figshare [plos.figshare.com]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C18H26O4 | CID 11961066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Ethylhexyl Ferulate: A Technical Guide to its Free Radical Scavenging Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl ferulate, an ester of ferulic acid, is a lipophilic antioxidant increasingly utilized in the pharmaceutical and cosmetic industries. Its enhanced oil solubility compared to its parent compound, ferulic acid, allows for better incorporation into lipid-based formulations, offering significant potential for topical and systemic applications. This technical guide provides an in-depth analysis of the free radical scavenging capacity of this compound, detailing the underlying mechanisms of action and the experimental protocols used for its evaluation.
Ferulic acid and its derivatives are well-documented for their potent antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group, thereby neutralizing free radicals.[1] this compound retains this core antioxidant capability with the added advantage of improved lipophilicity, which may enhance its interaction with cellular membranes and its efficacy in combating lipid peroxidation.
Free Radical Scavenging Activity: Quantitative Analysis
The free radical scavenging capacity of this compound and its analogs is typically quantified using various in vitro assays. These assays measure the ability of the compound to neutralize stable free radicals or reactive oxygen species (ROS). While specific IC50 values for this compound are not widely published, data for the closely related ethyl ferulate provide valuable insights into its potential efficacy.
Table 1: Comparative Free Radical Scavenging Activity of Ferulic Acid and Ethyl Ferulate
| Assay | Compound | IC50 / Activity | Reference Compound | IC50 / Activity of Reference |
| DPPH Radical Scavenging | Ferulic Acid | Lower IC50 (Higher Activity) | Ethyl Ferulate | Higher IC50 (Lower Activity) |
| ABTS Radical Cation Scavenging | Ferulic Acid | Higher TEAC (Higher Activity) | Ethyl Ferulate | Lower TEAC (Lower Activity) |
| Leukocyte-Generated ROS Scavenging | Ethyl Ferulate | More Effective | Ferulic Acid | Less Effective |
IC50 (Inhibitory Concentration 50) is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength, with a higher value indicating greater antioxidant capacity.
The data suggests that while ferulic acid exhibits stronger direct radical scavenging in cell-free assays like DPPH and ABTS, ethyl ferulate is more effective at scavenging reactive oxygen species in a cellular environment, which is a more physiologically relevant setting.
Mechanism of Action: The Nrf2 Signaling Pathway
A key mechanism underlying the antioxidant effects of ferulic acid and its esters, including this compound, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like ferulic acid derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in the synthesis of the master antioxidant, glutathione.
Studies have specifically shown that ethyl ferulate can activate the Nrf2 pathway, and this activation is mediated by the upstream kinase, AMP-activated protein kinase (AMPK).[2] This suggests a sophisticated mechanism where this compound not only directly scavenges free radicals but also enhances the cell's intrinsic antioxidant defense system.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the free radical scavenging capacity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM. The absorbance of this solution at 517 nm should be around 1.0.
-
Sample Preparation: Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.
-
Reaction: In a microplate or cuvette, mix a specific volume of the sample or standard solution with the DPPH solution. A blank containing only the solvent and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample or standard.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Methodology:
-
ABTS•+ Generation: Prepare the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox) in the buffer.
-
Reaction: Add a small volume of the sample or standard solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
Superoxide (B77818) Radical (O2•−) Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the superoxide radical, a biologically relevant reactive oxygen species.
Methodology:
-
Superoxide Generation: Superoxide radicals can be generated in vitro using a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH system, or an enzymatic system like xanthine/xanthine oxidase.
-
Detection: The generated superoxide radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product.
-
Reaction Mixture: The reaction mixture typically contains the superoxide generating system, the detector molecule (NBT), and the test compound (this compound) at various concentrations in a suitable buffer.
-
Incubation: The mixture is incubated at a specific temperature for a defined time.
-
Measurement: The formation of the colored formazan is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reaction to a control reaction without the sample.
Hydroxyl Radical (•OH) Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge the highly reactive and damaging hydroxyl radical.
Methodology:
-
Hydroxyl Radical Generation: The Fenton reaction (Fe²+ + H₂O₂) is a common method for generating hydroxyl radicals in vitro.
-
Detection: The hydroxyl radicals react with a detector molecule, such as deoxyribose, leading to its degradation. The degradation products can be quantified by reacting them with thiobarbituric acid (TBA) to form a pink chromogen.
-
Reaction Mixture: The reaction mixture includes the Fenton reagents (e.g., FeCl₃, EDTA, H₂O₂, and ascorbic acid), the detector molecule (deoxyribose), and the test compound (this compound) in a buffer.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Color Development: After incubation, TBA is added, and the mixture is heated to develop the color.
-
Measurement: The absorbance of the pink chromogen is measured at a specific wavelength (e.g., 532 nm).
-
Calculation: The percentage of hydroxyl radical scavenging is determined by comparing the absorbance of the sample-containing tubes to the control tubes.
Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General workflow for in vitro antioxidant capacity assessment.
Signaling Pathway of Nrf2 Activation by Ferulic Acid Esters
Caption: Nrf2 activation pathway by ferulic acid esters.
Conclusion
This compound demonstrates significant potential as a lipophilic antioxidant. While direct, cell-free radical scavenging assays may show it to be less potent than its parent compound, ferulic acid, its efficacy in more physiologically relevant cellular models highlights its promise. The ability of its close analog, ethyl ferulate, to not only directly neutralize ROS but also to upregulate the cell's endogenous antioxidant defenses via the AMPK/Nrf2 signaling pathway provides a strong mechanistic basis for its protective effects. Further research focusing on quantifying the specific antioxidant capacity of this compound and elucidating the finer details of its interaction with cellular signaling pathways will be crucial for fully realizing its therapeutic and protective potential in various applications.
References
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Ethylhexyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylhexyl ferulate, the 2-ethylhexyl ester of ferulic acid, is a multifunctional cosmetic ingredient prized for its antioxidant and UV-absorbing properties. Understanding its thermal stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of formulations in which it is incorporated. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition pathways and the experimental protocols used for its analysis. While direct, publicly available thermogravimetric and calorimetric data for this compound is limited, this guide synthesizes information from studies on closely related long-chain alkyl esters of ferulic acid and ferulic acid itself to provide a robust predictive profile.
Introduction
This compound is a lipophilic derivative of ferulic acid, a potent antioxidant of natural origin. Its extended alkyl chain enhances its solubility in oil phases, making it a versatile ingredient in sunscreens, anti-aging creams, and other skincare products. The stability of such active ingredients is a critical factor in cosmetic formulation, as degradation can lead to a loss of efficacy and the formation of potentially harmful byproducts. Thermal stress, encountered during manufacturing, storage, and even consumer use, is a primary driver of degradation. This guide delves into the thermal stability and degradation pathways of this compound, offering insights for formulation development and stability testing.
Thermal Stability Profile
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For ferulic acid esters, TGA reveals the onset temperature of decomposition and the stages of mass loss. Based on data from analogous long-chain ferulic acid esters, this compound is expected to be more thermally stable than its parent compound, ferulic acid. Ferulic acid itself begins to decompose around 200°C.[2] The esterification with a bulky alkyl group like 2-ethylhexyl is anticipated to increase the decomposition temperature.
Table 1: Predicted Thermogravimetric Data for this compound (Based on Analogous Compounds)
| Parameter | Predicted Value |
| Onset of Decomposition (Tonset) | > 200 °C |
| Temperature of Maximum Decomposition Rate (Tpeak) | 250 - 300 °C |
| Mass Loss Events | Likely a single-stage decomposition of the ester. |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and other thermal events. As this compound is a liquid at room temperature, a melting endotherm is not expected. The DSC thermogram would likely show a broad endothermic event corresponding to its boiling and subsequent decomposition at higher temperatures.
Table 2: Predicted Differential Scanning Calorimetry Data for this compound
| Parameter | Predicted Observation |
| Melting Point (Tm) | Not applicable (liquid at room temperature) |
| Thermal Events | A broad endotherm at high temperatures indicating boiling and decomposition. |
Degradation Profile
The degradation of this compound can be initiated by heat (thermolysis), light (photolysis), water (hydrolysis), and oxygen (oxidation). Understanding the products of these degradation pathways is crucial for assessing the long-term stability and safety of formulations.
Thermal Degradation
The primary thermal degradation pathway for ferulic acid and its esters is decarboxylation.[2][3] Upon heating, the carboxylic acid group (or in this case, the ester group) can be lost as carbon dioxide, leading to the formation of 4-vinylguaiacol. Further reactions can lead to the formation of dimers and other related compounds.[3]
References
Methodological & Application
Application Note: HPLC Analysis of Ethylhexyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ethylhexyl ferulate, a common UV absorber and antioxidant in cosmetic and pharmaceutical formulations.[1] The protocol outlines the chromatographic conditions, sample preparation procedures, and method validation parameters. This method is designed to be accurate, reproducible, and suitable for quality control and research applications.
Introduction
This compound is the ester of ferulic acid and 2-ethylhexyl alcohol. It is utilized in the cosmetics industry for its ability to absorb UV radiation, specifically in the 280-360 nm range, and for its antioxidant properties.[2] Accurate and reliable analytical methods are essential for the quantification of this compound in raw materials and finished products to ensure product quality and efficacy. This document provides a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV detection.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:
| Parameter | Value |
| HPLC Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 50% B2-10 min: 50-90% B10-12 min: 90% B12-12.1 min: 90-50% B12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 325 nm |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
Reagents and Standards
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Methanol (B129727) (analytical grade)
-
Hexane (B92381) (analytical grade)
Standard Solution Preparation
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (from a Cream Formulation)
The following protocol outlines a liquid-liquid extraction procedure for isolating this compound from a cosmetic cream.
-
Weighing: Accurately weigh approximately 1 gram of the cream sample into a 50 mL centrifuge tube.
-
Dispersion: Add 10 mL of methanol to the tube and vortex for 2 minutes to disperse the cream.
-
Extraction: Add 20 mL of hexane to the tube, cap, and shake vigorously for 5 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean tube.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with 1 mL of mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Method Validation (Illustrative Data)
The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from placebo |
Results and Discussion
Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The retention time will be specific to the exact system and column but can be used for identification in conjunction with the UV spectrum. The described method is robust and can be adapted for the analysis of this compound in various cosmetic matrices.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is suitable for the routine quality control and quantitative analysis of this compound in cosmetic formulations. The method is specific, accurate, and precise, providing a reliable tool for researchers and industry professionals.
References
Application Note: Quantification of Ethylhexyl Ferulate in Cosmetic Formulations by GC-MS
Abstract
This application note details a robust and sensitive method for the quantification of Ethylhexyl ferulate, a common UV absorber and antioxidant, in various cosmetic formulations using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, instrument parameters, and method validation. The presented method is suitable for researchers, scientists, and drug development professionals involved in the quality control and formulation analysis of cosmetic products.
Introduction
This compound, the ester of ferulic acid and 2-ethylhexanol, is a multifunctional ingredient in the cosmetics industry.[1] It serves as a UV absorber, providing protection against sun-induced skin damage, and also acts as a potent antioxidant, preventing the oxidative degradation of cosmetic formulations and protecting the skin from free radicals.[1] Given its role in product efficacy and stability, accurate quantification in final formulations is crucial for quality assurance. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of this compound in complex cosmetic matrices.[2]
Experimental Protocol
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Internal Standard (IS): e.g., Benzyl Benzoate or a suitable deuterated analogue
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Methanol, HPLC grade
-
Sodium Sulfate (B86663), anhydrous
-
0.45 µm PTFE syringe filters
-
Cosmetic samples (e.g., creams, lotions, sunscreens)
Sample Preparation
The sample preparation protocol is designed to efficiently extract this compound from complex cosmetic matrices.
-
Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL volumetric flask.
-
Extraction: Add 25 mL of dichloromethane to the flask.
-
Ultrasonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and extraction of the analyte.[3]
-
Internal Standard Spiking: Add a known concentration of the internal standard solution.
-
Dilution: Bring the flask to volume with dichloromethane and mix thoroughly.
-
Drying and Filtration: Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Filter the dried extract through a 0.45 µm PTFE syringe filter into a GC vial.
GC-MS Instrumentation and Parameters
The analysis is performed on a standard GC-MS system. The following parameters are recommended and may be optimized for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature 150 °C, hold for 2 min, ramp to 290 °C at 15 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For sensitive and selective quantification, the mass spectrometer is operated in SIM mode. Based on the structure of this compound (Molecular Weight: 306.4 g/mol ) and the fragmentation patterns of similar molecules like ethyl ferulate, the following ions are proposed for monitoring.
| Analyte | Quantification Ion (m/z) | Confirmation Ions (m/z) |
| This compound | 194 | 179, 151 |
| Internal Standard | To be determined based on the selected IS | To be determined based on the selected IS |
Note: The ion at m/z 194 corresponds to the ferulic acid moiety, which is expected to be a stable and abundant fragment.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.
Linearity
Linearity is assessed by preparing a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with a constant concentration of the internal standard. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined from the standard deviation of the response and the slope of the calibration curve. Typically, LOD is calculated as 3.3 * (σ/S) and LOQ as 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Precision and Accuracy (Recovery)
Precision is evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies. Accuracy is determined by performing recovery studies on spiked cosmetic placebo samples at three different concentration levels (e.g., low, medium, and high).
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar analytes in cosmetic matrices and should be verified during method validation.
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 5% |
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in a variety of cosmetic formulations. The detailed protocol for sample preparation and instrument parameters, along with the guidelines for method validation, ensures accurate and reproducible results. This method can be readily implemented in quality control laboratories for routine analysis of cosmetic products containing this compound.
References
In Vitro Antioxidant Assays for Ethylhexyl Ferulate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of Ethylhexyl ferulate using two widely recognized assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Introduction
This compound, an ester of ferulic acid, is a lipophilic compound with potential applications in the pharmaceutical and cosmetic industries due to its antioxidant and UV-absorbing properties. The antioxidant capacity of ferulic acid and its derivatives is attributed to the phenolic hydroxyl group in their structure, which can donate a hydrogen atom to scavenge free radicals. The esterification of ferulic acid can influence its antioxidant activity, and in some systems, esterification has been shown to increase activity.[1] In vitro antioxidant assays are crucial for the preliminary screening and characterization of the radical scavenging potential of such compounds.
The DPPH and ABTS assays are spectrophotometric methods based on the reduction of a colored radical solution by an antioxidant, leading to a decrease in absorbance.[2] These assays are relatively simple, rapid, and reproducible, making them suitable for high-throughput screening of antioxidant capacity.
Quantitative Data Summary
While specific quantitative data for the antioxidant activity of this compound is not extensively available in the public domain, the following table provides a comparative summary of the antioxidant activity of ferulic acid and some of its esters from published literature. This data serves as a reference for the expected range of activity. Researchers should populate a similar table with their experimentally determined values for this compound.
| Compound | Assay | IC50 / TEAC Value | Reference Compound |
| Ferulic Acid | DPPH | IC50: 0.160 ± 0.010 nmol/mL | Quercetin (IC50: 0.030 ± 0.001 nmol/mL) |
| Ferulic Acid | ABTS | IC50: 0.005 ± 0.001 nmol/mL | Quercetin (IC50: 0.002 ± 0.001 nmol/mL) |
| Hexadecyl Ferulate | DPPH | IC50: 0.083 ± 0.009 nmol/mL | Quercetin (IC50: 0.030 ± 0.001 nmol/mL) |
| Hexadecyl Ferulate | ABTS | IC50: 0.027 ± 0.002 nmol/mL | Quercetin (IC50: 0.002 ± 0.001 nmol/mL) |
| Ethyl Ferulate | ABTS | TEAC: 0.925 ± 0.062 mol Trolox/mol | Trolox |
| Methyl Ferulate | ABTS | TEAC: 0.904 ± 0.070 mol Trolox/mol | Trolox |
Note: IC50 (half maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in relation to Trolox, a water-soluble vitamin E analog.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is a purple-colored free radical. Upon reduction, the color of the DPPH solution changes to a pale yellow, and the decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), analytical grade
-
Positive control (e.g., Trolox, Ascorbic acid, or Ferulic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the positive control.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of each concentration of the sample or standard solution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a loss of color. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic compounds.
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) (or Phosphate Buffered Saline - PBS, pH 7.4), analytical grade
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.020 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution.
-
Prepare a series of dilutions of the Trolox standard to generate a standard curve.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of each concentration of the sample or standard solution to separate wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ inhibition as described for the DPPH assay.
-
Plot the percentage of inhibition against the concentration of the Trolox standard to create a standard curve.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound by comparing its inhibition to the Trolox standard curve. The TEAC value is typically expressed as µmol of Trolox equivalents per µmol or mg of the sample.
-
Visualizations
Caption: Experimental workflow for in vitro antioxidant assays.
Caption: Chemical principles of DPPH and ABTS antioxidant assays.
References
Application Notes and Protocols for Ethylhexyl Ferulate Skin Penetration Study using Franz Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl ferulate, the ester of ferulic acid and 2-ethylhexyl alcohol, is a common ingredient in cosmetic and dermatological formulations, valued for its antioxidant and UV-absorbing properties. Understanding the extent and rate of its penetration into and through the skin is crucial for evaluating its efficacy and safety. This document provides detailed application notes and protocols for conducting an in vitro skin penetration study of this compound using Franz diffusion cells. This methodology allows for the quantitative assessment of the compound's permeation through the skin and its retention within different skin layers.
The protocols outlined below are based on established methods for in vitro skin permeation testing, particularly for lipophilic compounds. While direct quantitative data for this compound is limited in publicly available literature, this guide utilizes data from a structurally similar compound, ferulic acid ethyl ether (FAEE), to provide a practical framework and realistic expected outcomes.[1][2] It is important to note that the longer ethylhexyl chain of this compound will increase its lipophilicity compared to FAEE, which may lead to higher skin retention and potentially lower flux through the skin.
Experimental Principles
The in vitro skin permeation study is performed using a Franz diffusion cell, an apparatus that consists of a donor chamber and a receptor chamber, between which a section of skin is mounted.[3][4][5][6] The test formulation containing this compound is applied to the outer surface of the skin (stratum corneum) in the donor chamber. The receptor chamber is filled with a fluid that mimics physiological conditions and acts as a "sink," ensuring that the concentration of the permeated substance remains low, thus maintaining a concentration gradient across the skin.[7] Samples are collected from the receptor fluid at predetermined time points to quantify the amount of this compound that has permeated through the skin. At the end of the experiment, the skin tissue is processed to determine the amount of this compound retained within the skin layers. A mass balance study is crucial to account for the total amount of the applied compound.[3]
Experimental Workflow
Caption: Workflow for the in vitro skin penetration study of this compound.
Detailed Experimental Protocols
Preparation of Skin Membranes
Porcine ear skin is a commonly used and accepted model for human skin in permeation studies due to its similar histological and permeability characteristics.[8]
-
Source: Obtain fresh porcine ears from a local abattoir.
-
Preparation:
-
Wash the ears thoroughly with phosphate-buffered saline (PBS, pH 7.4).
-
Carefully remove the hair from the dorsal side of the ear using a razor.
-
Excise full-thickness skin from the ear using a scalpel.
-
Remove any underlying cartilage and subcutaneous fat.
-
Dermatomed skin sections of a specific thickness (e.g., 500 µm) can be prepared using a dermatome for better reproducibility.
-
Cut the prepared skin into sections of an appropriate size to fit the Franz diffusion cells.
-
Wrap the skin sections in aluminum foil and store them at -20°C for no longer than three months.
-
-
Pre-Experiment Hydration: Before the experiment, thaw the skin at room temperature and hydrate (B1144303) it by soaking in PBS for 30 minutes.
Franz Diffusion Cell Setup
-
Apparatus: Vertical glass Franz diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 5 mL).
-
Assembly:
-
Mount the prepared porcine skin between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.
-
Ensure the skin is flat and without wrinkles.
-
Clamp the two chambers together securely.
-
-
Receptor Fluid:
-
For the hydrophobic this compound, a receptor fluid that ensures sink conditions is essential. A mixture of ethanol (B145695) and water (e.g., 50:50, v/v) or PBS containing a non-ionic surfactant (e.g., 2% Tween 20) is recommended. The solubility of this compound in the chosen receptor fluid should be determined beforehand.
-
Degas the receptor fluid by sonication before use to prevent air bubble formation.
-
Fill the receptor chamber with the degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
-
Temperature and Stirring:
-
Place the Franz cells in a circulating water bath or a heating block to maintain the skin surface temperature at 32 ± 1°C.
-
Continuously stir the receptor fluid using a magnetic stir bar at a constant speed (e.g., 600 rpm) to ensure a homogenous concentration.
-
Logical Relationship of Key Experimental Parameters
Caption: Key parameters influencing the outcomes of a Franz cell study.
Permeation Experiment
-
Equilibration: Allow the assembled Franz cells to equilibrate at 32°C for at least 30 minutes.
-
Application of Formulation: Apply a precise amount of the formulation containing this compound (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor fluid from the sampling arm of the receptor chamber.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.
-
-
Sample Storage: Store the collected samples at 4°C until analysis by HPLC.
Skin Retention and Mass Balance Study
At the end of the permeation experiment (e.g., 24 hours):
-
Dismantle the Franz cells.
-
Surface Cleaning: Carefully wash the skin surface with a suitable solvent (e.g., ethanol) to remove any unabsorbed formulation. Collect the washings for analysis.
-
Tape Stripping (Stratum Corneum Quantification):
-
Use adhesive tapes (e.g., D-Squame®) to sequentially strip the stratum corneum from the treated skin area.
-
Apply a consistent pressure to the tape before removal.
-
Typically, 15-20 tape strips are collected.
-
Pool the tape strips (e.g., in groups of 5) and extract the this compound using a suitable solvent (e.g., methanol (B129727) or acetonitrile) with the aid of sonication.
-
-
Epidermis and Dermis Separation:
-
The remaining skin can be heat-separated (e.g., 60°C for 2 minutes in water) to separate the epidermis from the dermis.
-
Alternatively, the remaining skin (epidermis and dermis) can be minced.
-
-
Extraction from Skin Layers:
-
Extract the this compound from the separated epidermis and dermis (or the minced remaining skin) using a suitable solvent and homogenization/sonication.
-
-
Analysis: Quantify the amount of this compound in the surface washings, tape strip extracts, and skin layer extracts using HPLC.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is required for the accurate quantification of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v) is a good starting point for method development. The exact ratio should be optimized for good peak separation and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 310-325 nm is expected to be suitable.
-
Standard Curve: Prepare a series of standard solutions of this compound in the receptor fluid to generate a calibration curve for quantification.
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cumulative Amount and Flux of this compound Permeated Through Porcine Skin
| Time (hours) | Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) |
| 1 | 2.5 ± 0.4 | 2.5 |
| 2 | 7.8 ± 1.1 | 5.3 |
| 4 | 20.1 ± 2.5 | 6.2 |
| 6 | 33.5 ± 3.8 | 6.7 |
| 8 | 47.2 ± 5.1 | 6.9 |
| 24 | 158.6 ± 15.2 | 7.0 (Steady-State) |
Data are presented as mean ± standard deviation (n=6). Flux is calculated from the slope of the linear portion of the cumulative amount versus time plot.
Table 2: Skin Retention and Mass Balance of this compound at 24 Hours
| Compartment | Amount (µg/cm²) | Percentage of Applied Dose (%) |
| Permeated (Receptor Fluid) | 158.6 ± 15.2 | 15.9 ± 1.5 |
| Retained in Skin | ||
| Stratum Corneum (Tape Strips) | 250.4 ± 28.9 | 25.0 ± 2.9 |
| Epidermis | 85.3 ± 9.7 | 8.5 ± 1.0 |
| Dermis | 42.1 ± 5.5 | 4.2 ± 0.6 |
| Total Skin Retention | 377.8 ± 44.1 | 37.8 ± 4.4 |
| Unabsorbed (Surface Wash) | 455.0 ± 50.1 | 45.5 ± 5.0 |
| Total Recovery | 991.4 ± 109.4 | 99.1 ± 10.9 |
Data are presented as mean ± standard deviation (n=6). The applied dose was 1000 µg/cm².
Signaling Pathways and Cellular Interactions
While a direct signaling pathway for the skin penetration of this compound is not applicable in the context of this passive diffusion study, its antioxidant activity involves quenching reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. The following diagram illustrates the logical relationship of its antioxidant action.
Caption: Antioxidant mechanism of this compound in skin.
Conclusion
The methodologies described in these application notes provide a robust framework for assessing the skin penetration and retention of this compound using Franz diffusion cells. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data, which is essential for the development of safe and effective topical products. The provided quantitative data, based on a structurally similar compound, offers a valuable benchmark for interpreting experimental results. Future studies should aim to generate specific data for this compound to further refine these models.
References
- 1. A comparison of skin delivery of ferulic acid and its derivatives: evaluation of their efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
- 5. discoveryjournals.org [discoveryjournals.org]
- 6. scispace.com [scispace.com]
- 7. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulating Ethylhexyl Ferulate Nanoemulsions for Enhanced Delivery
Introduction
Ethylhexyl ferulate, a lipophilic derivative of ferulic acid, is a multifunctional active ingredient known for its potent antioxidant and UV-filtering properties.[1][2] Its applications in cosmetics and pharmaceuticals are often limited by its poor water solubility, which can impede its delivery and bioavailability.[3] Nanoemulsions, which are colloidal dispersions of oil and water stabilized by surfactants with droplet sizes typically in the range of 20-200 nm, offer a promising solution to overcome these limitations.[4][5] By encapsulating this compound within the oil droplets of a nanoemulsion, it is possible to enhance its solubility, stability, and permeation across biological membranes, thereby improving its therapeutic and protective efficacy.[6][7]
These notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound nanoemulsions, intended for researchers and professionals in drug development and cosmetic science.
Application Notes
Principle of Nanoemulsion Formulation
The primary goal of formulating an this compound nanoemulsion is to create a stable, oil-in-water (O/W) system that effectively encapsulates the lipophilic active ingredient. The formulation process involves selecting an appropriate oil phase, surfactant, and co-surfactant (often referred to as Smix) that can spontaneously or with the application of energy form a stable dispersion in an aqueous phase.[8] The small droplet size increases the surface area for absorption and can improve skin penetration.[7]
Selection of Excipients
-
Oil Phase: The oil phase must effectively solubilize this compound. Common choices include natural oils like soybean oil or eugenol, and synthetic esters such as caprylic/capric triglycerides.[3][5]
-
Surfactants: Non-ionic surfactants are widely used due to their low toxicity and stability over a wide pH range. Polysorbates (e.g., Tween 20, Tween 80) and sorbitan (B8754009) esters (e.g., Span 80) are common choices. A combination of surfactants is often used to achieve a required Hydrophile-Lipophile Balance (HLB) for stable O/W nanoemulsions.[3][8]
-
Co-surfactants: Short to medium-chain alcohols like isopropyl alcohol or glycols can be used as co-surfactants. They help to further reduce the interfacial tension and increase the fluidity of the interfacial film, which is crucial for the formation of nano-sized droplets.[3]
-
Aqueous Phase: Typically, purified water or a buffer solution is used as the continuous phase.[9]
Formulation and Characterization Data
The following tables summarize quantitative data from various studies on ferulate nanoemulsions, providing a baseline for formulation development.
Table 1: Example Formulations of Ferulate Nanoemulsions
| Component | Formulation 1[3] | Formulation 2[3] | Formulation 3[6] |
| Active Ingredient | Ethyl Ferulate | Ethyl Ferulate | Ferulic Acid |
| Oil Phase | Eugenol (2%) | Soybean Oil | Isostearyl Isostearate (20%) |
| Surfactant | Tween 20 (14%) | Polysorbate 80 | Labrasol (part of Smix) |
| Co-surfactant | Isopropyl Alcohol (14%) | Sorbitan Monooleate | Plurol Isostearique (part of Smix) |
| Smix Ratio | 1:1 (Surfactant:Co-surfactant) | - | 1:1 (Surfactant:Co-surfactant) |
| Aqueous Phase | Water | Water | Water (50%) |
Table 2: Physicochemical Properties of Ferulate Nanoemulsions
| Parameter | Formulation 1[3] | Formulation 2[10] | Formulation 3[11] |
| Mean Droplet Size (nm) | 24.4 | 90.43 | 21.02 |
| Polydispersity Index (PDI) | 0.3 | < 0.3 (implied) | 0.15 |
| Zeta Potential (mV) | - | - | -20.4 |
| pH | Acidic | - | - |
| Physical Stability | Stable for 90 days | - | Good |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion via High-Energy Homogenization
This method utilizes mechanical force to break down coarse emulsions into nano-sized droplets.[9]
-
Preparation of Oil Phase: Dissolve a predetermined concentration of this compound (e.g., 1-5% w/w) in the selected oil phase (e.g., soybean oil) with gentle heating and stirring until a clear solution is formed.[3]
-
Preparation of Aqueous Phase: In a separate vessel, dissolve the surfactant (e.g., Tween 80) in purified water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) using a magnetic stirrer for 15-30 minutes to form a coarse pre-emulsion.
-
High-Energy Homogenization:
-
Ultrasonication: Subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator.[3] Operate at a specific power and duration (e.g., 400 W for 10-15 minutes) in a pulsed mode (e.g., 5 seconds on, 5 seconds off) to prevent overheating. Keep the sample in an ice bath throughout the process.
-
High-Pressure Homogenization: Alternatively, pass the coarse emulsion through a high-pressure homogenizer.[9] Operate at high pressure (e.g., 500 to 5,000 psi) for several cycles (e.g., 3-5 cycles) until a translucent nanoemulsion is obtained.
-
-
Equilibration: Allow the nanoemulsion to cool and equilibrate at room temperature before characterization.
Protocol 2: Characterization of Nanoemulsions
1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis [12][13]
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (droplet size) and PDI. The PDI indicates the uniformity of the droplet size distribution. Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which indicates the surface charge and predicts the physical stability of the dispersion.
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., a Zetasizer).
-
Perform the measurement at a constant temperature (e.g., 25°C).
-
Record the Z-average diameter for droplet size, the PDI value, and the zeta potential in mV. Measurements should be performed in triplicate.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: EE is the percentage of the drug that is successfully encapsulated within the nanoemulsion droplets. It is determined by separating the free, unencapsulated drug from the nanoemulsion.
-
Procedure:
-
Place a known amount of the nanoemulsion into a centrifugal ultrafiltration unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Centrifuge at a high speed (e.g., 4000 rpm) for a specified time (e.g., 30 minutes) to separate the aqueous phase containing the free drug from the nanoemulsion.
-
Collect the filtrate (aqueous phase).
-
Quantify the concentration of free this compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Oil and Surfactants] x 100
-
-
3. In Vitro Drug Release Study [12][14]
-
Principle: This study evaluates the rate and extent of drug release from the nanoemulsion over time, typically using a dialysis bag diffusion method.[15]
-
Procedure:
-
Select a dialysis membrane with a molecular weight cut-off that allows the passage of the drug but retains the nanoemulsion droplets.
-
Soak the dialysis bag in the release medium (e.g., phosphate (B84403) buffer pH 7.4, sometimes with a small amount of ethanol (B145695) to maintain sink conditions) for pre-equilibration.
-
Pipette a precise volume of the this compound nanoemulsion (e.g., 1 mL) into the dialysis bag and securely seal both ends.
-
Submerge the sealed bag in a vessel containing a known volume of the release medium (e.g., 100 mL).
-
Place the vessel in a shaking water bath maintained at 37°C with continuous, gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for formulating and characterizing this compound nanoemulsions.
Anti-Inflammatory Signaling Pathway
Ferulates are known to exert anti-inflammatory effects by modulating key signaling pathways.[16][17] This diagram illustrates the dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the anti-inflammatory Nrf2/HO-1 pathway.
Caption: Anti-inflammatory mechanism of Ethyl Ferulate via NF-κB and Nrf2 pathways.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Characterization of Cosmetic Nanoemulsions Containing Opuntia ficus-indica (L.) Mill Extract as Moisturizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced permeability of ferulic acid loaded nanoemulsion based gel through skin against UVA mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoemulgel: A Novel Nano Carrier as a Tool for Topical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herbal nanoemulsions in cosmetic science: A comprehensive review of design, preparation, formulation, and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferulic acid nanoemulsion as a promising anti-ulcer tool: in vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies | Semantic Scholar [semanticscholar.org]
- 16. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Ethylhexyl Ferulate Stability through Encapsulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various encapsulation techniques to improve the stability of Ethylhexyl ferulate, a potent antioxidant and UV filter. Detailed protocols for encapsulation and stability assessment are provided to guide researchers in developing more robust and effective formulations for cosmetic and pharmaceutical applications.
Introduction to this compound and the Need for Stabilization
This compound, an ester of ferilic acid, is a valuable ingredient in the cosmetics and pharmaceutical industries due to its strong antioxidant properties and its ability to absorb UV radiation.[1][2] Despite its inherent photostability compared to some other UV filters, its efficacy can be compromised by photodegradation and interactions with other formulation components.[3] Furthermore, its lipophilic nature can present formulation challenges. Encapsulation technologies offer a promising solution to enhance the stability, bioavailability, and overall performance of this compound. By enclosing the active molecule within a protective carrier, it is possible to shield it from environmental stressors, control its release, and improve its compatibility within a formulation.
Encapsulation Technologies for this compound
Several encapsulation techniques are suitable for lipophilic molecules like this compound. The choice of method depends on the desired particle size, release characteristics, and formulation type.
Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. For hydrophobic compounds like this compound, the molecule is typically entrapped within the lipid bilayer.
Advantages:
-
Biocompatible and biodegradable.
-
Can encapsulate both hydrophilic and lipophilic compounds.
-
Can enhance skin penetration.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids (at room and body temperature). They are the first generation of lipid nanoparticles and offer good stability.
Advantages:
-
Controlled release profiles.
-
Excellent physical stability.
-
Occlusive properties, leading to skin hydration.[4]
Nanostructured Lipid Carriers (NLCs)
NLCs are the second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids. This unstructured core provides more space for guest molecules, leading to higher loading capacity and reduced expulsion during storage compared to SLNs.[5][6][7]
Advantages:
-
Higher drug loading capacity than SLNs.[5]
-
Improved physical stability and reduced drug expulsion.[5]
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with lipophilic molecules like this compound, thereby increasing their solubility and stability.[9]
Advantages:
-
Increased aqueous solubility of hydrophobic compounds.
-
Enhanced stability against light, heat, and oxidation.
-
Masking of taste and odor.
Quantitative Data on Stability Improvement
While specific quantitative data for the enhanced stability of encapsulated this compound is an area of ongoing research, studies on similar UV filters and antioxidant compounds demonstrate the significant potential of these technologies. The following tables summarize representative data from the literature that illustrates the expected improvements in stability.
Table 1: Photostability Enhancement of a UV Filter by Cyclodextrin (B1172386) Encapsulation
| Formulation | Degradation after Irradiation (%) | Reference |
| Free 2-ethylhexyl-p-dimethylaminobenzoate (in solution) | 54.6 | [10] |
| Complexed with hydroxypropyl-β-cyclodextrin (in solution) | 25.5 | [10] |
| Free 2-ethylhexyl-p-dimethylaminobenzoate (in emulsion) | 33.4 | [10] |
| Complexed with hydroxypropyl-β-cyclodextrin (in emulsion) | 25.1 | [10] |
Table 2: Physicochemical Stability of Lutein-Loaded Nanostructured Lipid Carriers (NLCs)
| NLC Stabilizer | Encapsulation Efficiency (%) | Lutein (B1675518) Retention after 28 days at 25°C (%) | Reference |
| Ethyl lauroyl arginate | 88.86 | ~85 | [5] |
| Rhamnolipid | 94.73 | ~90 | [5] |
| Tea saponin | 90.39 | ~88 | [5] |
Experimental Protocols
The following section provides detailed methodologies for the encapsulation of this compound and the subsequent evaluation of its stability.
Encapsulation Protocols
This protocol is based on the thin-film hydration method.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of phosphatidylcholine to cholesterol can be optimized (e.g., 2:1).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipid.
-
To obtain smaller, more uniform vesicles, the resulting liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
This protocol utilizes the hot homogenization technique.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, cetyl palmitate)
-
Surfactant (e.g., Polysorbate 80)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid with continuous stirring.
-
Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase under high-speed homogenization to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for several cycles to form the SLN dispersion.
-
Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
This protocol is similar to the SLN preparation, with the inclusion of a liquid lipid.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl behenate)
-
Liquid lipid (e.g., oleic acid, medium-chain triglycerides)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Procedure:
-
Melt the solid lipid and mix it with the liquid lipid at a temperature 5-10°C above the melting point of the solid lipid.
-
Disperse the this compound in the molten lipid mixture.
-
Prepare the hot aqueous surfactant solution as described for SLNs.
-
Follow the same homogenization and cooling steps as for the SLN preparation to form the NLC dispersion.
This protocol describes the co-precipitation method.
Materials:
-
This compound
-
β-Cyclodextrin or a derivative (e.g., hydroxypropyl-β-cyclodextrin)
-
Purified water
Procedure:
-
Dissolve this compound in a minimal amount of ethanol.
-
Prepare an aqueous solution of the cyclodextrin.
-
Slowly add the ethanolic solution of this compound to the cyclodextrin solution under constant stirring.
-
Continue stirring the mixture for a prolonged period (e.g., 24-48 hours) at a controlled temperature.
-
The resulting precipitate (the inclusion complex) is collected by filtration or centrifugation.
-
Wash the complex with a small amount of cold water or ethanol to remove any uncomplexed material.
-
Dry the complex under vacuum.
Stability Assessment Protocols
Objective: To evaluate the degradation of this compound under UV irradiation.
Procedure:
-
Prepare solutions or dispersions of both free and encapsulated this compound at a known concentration.
-
Place the samples in quartz cuvettes or on a suitable substrate.
-
Expose the samples to a controlled source of UV radiation (e.g., a solar simulator) for specific time intervals.
-
At each time point, withdraw an aliquot of the sample.
-
Quantify the remaining amount of this compound using a validated stability-indicating HPLC method.
-
Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics.
Objective: To assess the stability of this compound at elevated temperatures.
Procedure:
-
Store samples of both free and encapsulated this compound at various temperatures (e.g., 4°C, 25°C, 40°C) for a defined period (e.g., 30, 60, 90 days).
-
At predetermined time points, analyze the samples for the content of this compound using HPLC.
-
For nanoparticle formulations, also monitor physical stability by measuring particle size, polydispersity index (PDI), and zeta potential.
Objective: To determine the retention of antioxidant capacity after encapsulation and storage.
Procedure:
-
The antioxidant activity of free and encapsulated this compound can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
-
Perform these assays on fresh samples and on samples that have been subjected to stability testing (photostability and thermal stability).
-
Compare the antioxidant activity of the encapsulated form to the free form to determine the protective effect of encapsulation.
Analytical Method for this compound Quantification
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for accurately determining the concentration of this compound in stability studies.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with a small percentage of acid, e.g., 0.1% formic acid, to ensure good peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound (approximately 310-330 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: General workflow for encapsulation and characterization.
Caption: Logic of stability enhancement via encapsulation.
Conclusion
Encapsulation of this compound using techniques such as liposomes, SLNs, NLCs, and cyclodextrins presents a highly effective strategy to improve its stability against photodegradation and thermal stress. This, in turn, can lead to the development of more efficacious and commercially viable cosmetic and pharmaceutical products. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize encapsulation systems for this compound, ultimately contributing to the advancement of formulation science. Further research focusing on generating direct comparative stability data for encapsulated this compound is encouraged to build upon this knowledge base.
References
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Solid Lipid Nanoparticles [jps.usm.my]
- 5. Nanostructured lipid carriers (NLCs) stabilized by natural or synthetic emulsifiers for lutein delivery: Improved physicochemical stability, antioxidant activity, and bioaccessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Stabilizers and Nanostructured Lipid Carrier Entrapment for Photosensitive Compounds, Curcumin and Capsaicin [mdpi.com]
- 7. Frontiers | Hazelnut extract-loaded nanostructured lipid carriers and evaluation of their antioxidant properties [frontiersin.org]
- 8. Integrating Natural Deep Eutectic Solvents into Nanostructured Lipid Carriers: An Industrial Look [mdpi.com]
- 9. Effect of inclusion complexation with cyclodextrins on photostability of nifedipine in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inclusion complexation of the sunscreen agent 2-ethylhexyl-p-dimethylaminobenzoate with hydroxypropyl-beta-cyclodextrin: effect on photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethylhexyl Ferulate for Avobenzone Stabilization in Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avobenzone (B1665848) (Butyl Methoxydibenzoylmethane) is a widely utilized UVA filter in broad-spectrum sunscreens, offering excellent protection against long-wave UVA radiation (320-400 nm).[1][2] However, its efficacy is hampered by significant photodegradation upon exposure to UV radiation.[1][2] This photo-instability not only reduces the protective capacity of the sunscreen but can also lead to the formation of reactive oxygen species (ROS), potentially causing skin damage.[2] Ethylhexyl ferulate, a derivative of the potent natural antioxidant ferulic acid, has emerged as a promising ingredient to mitigate this issue.[3][4] Its antioxidant properties and ability to absorb UV radiation make it a multifunctional component in sunscreen formulations, contributing to both product stability and enhanced skin protection.[3][4][5][6]
These application notes provide a comprehensive overview of the use of this compound to stabilize avobenzone, including the underlying mechanism of action, experimental protocols for efficacy evaluation, and representative data.
Mechanism of Avobenzone Photodegradation and Stabilization by this compound
The photodegradation of avobenzone is a complex process initiated by the absorption of UVA radiation. This process can be broadly understood in the following steps:
-
Photoexcitation: Upon absorbing UVA photons, the avobenzone molecule transitions from its stable ground state (enol form) to an electronically excited singlet state.[2]
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, but still highly reactive, triplet state.[2]
-
Keto-Enol Tautomerization: In its excited state, avobenzone can undergo keto-enol tautomerization, converting to its keto form, which is less effective at absorbing UVA radiation.[2]
-
Reactive Oxygen Species (ROS) Generation: The excited triplet state of avobenzone can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This process is a major pathway for avobenzone degradation and can induce oxidative stress in the skin.[2]
-
Photodegradation Products: The reactive intermediates and ROS can lead to the breakdown of the avobenzone molecule into various degradation products, diminishing its UV-absorbing capacity.
This compound, as a derivative of ferulic acid, stabilizes avobenzone primarily through its potent antioxidant activity. The key mechanisms include:
-
Triplet State Quenching: Ferulic acid and its derivatives are effective quenchers of triplet excited states.[7] this compound can accept the excess energy from the excited triplet state of avobenzone, returning it to its ground state before it can generate singlet oxygen or degrade. This process is known as triplet-triplet energy transfer.
-
Singlet Oxygen Scavenging: Should singlet oxygen be formed, the phenolic structure of this compound allows it to efficiently scavenge this reactive species, neutralizing it before it can attack and degrade avobenzone or other components of the formulation and the skin.[3]
-
Free Radical Scavenging: UV radiation can also lead to the formation of other free radicals. This compound can donate a hydrogen atom from its phenolic hydroxyl group to neutralize these radicals, thus terminating damaging chain reactions.[3][4]
By intercepting these reactive species, this compound helps to maintain the structural integrity of avobenzone, ensuring sustained UVA protection over time.
Quantitative Data on Avobenzone Photostability
The following tables present representative data illustrating the stabilizing effect of this compound on avobenzone. The data is a composite representation based on typical findings for potent antioxidants in sunscreen formulations. Actual results may vary depending on the complete formulation, UV exposure conditions, and analytical methodology.
Table 1: Photodegradation of Avobenzone in a Sunscreen Formulation
| Formulation | Avobenzone Concentration (%) | This compound Concentration (%) | UV Dose (J/cm²) | Avobenzone Degradation (%) |
| Control | 3 | 0 | 10 | 35 |
| Test | 3 | 2 | 10 | 12 |
Table 2: Impact on Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF)
| Formulation | Initial SPF | SPF after UV Exposure | Initial UVA-PF | UVA-PF after UV Exposure |
| Control | 50 | 38 | 20 | 11 |
| Test | 50 | 47 | 20 | 18 |
Experimental Protocols
In Vitro Photostability Assessment by UV-Vis Spectroscopy
This protocol outlines a method to assess the photostability of a sunscreen formulation containing avobenzone and this compound by measuring the change in its UV absorbance spectrum after irradiation.
4.1.1. Materials and Equipment
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output (e.g., Xenon arc lamp)
-
Polymethylmethacrylate (PMMA) plates ( roughened surface)
-
Positive displacement pipette or syringe
-
Analytical balance
-
Glove or finger cot for spreading
-
Constant temperature chamber
4.1.2. Procedure
-
Sample Preparation:
-
Accurately weigh the sunscreen formulation.
-
Using a positive displacement pipette or syringe, apply a precise amount of the formulation onto a PMMA plate (typically 2 mg/cm²).
-
-
Film Spreading:
-
Carefully spread the formulation evenly across the entire surface of the PMMA plate using a gloved finger or a mechanical spreader to achieve a uniform film.
-
-
Drying:
-
Allow the film to dry in a dark, constant temperature chamber (e.g., 30 minutes at 35°C) to form a stable film.
-
-
Initial Absorbance Measurement (Pre-irradiation):
-
Place the PMMA plate in the UV-Vis spectrophotometer.
-
Measure the initial absorbance spectrum from 290 nm to 400 nm. Record the absorbance at the λmax of avobenzone (approximately 358 nm).
-
-
UV Irradiation:
-
Expose the PMMA plate to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to sun exposure (e.g., 10-20 J/cm²).
-
-
Final Absorbance Measurement (Post-irradiation):
-
After irradiation, immediately measure the final absorbance spectrum of the film under the same conditions as the initial measurement.
-
-
Data Analysis:
-
Calculate the percentage of avobenzone degradation using the following formula: % Degradation = [(Abs_initial - Abs_final) / Abs_initial] * 100 where Abs_initial and Abs_final are the absorbances at the λmax of avobenzone before and after irradiation, respectively.
-
Compare the degradation percentage of the formulation containing this compound to a control formulation without it.
-
Quantitative Analysis of Avobenzone Degradation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a more specific and quantitative method to determine the concentration of avobenzone before and after UV exposure.
4.2.1. Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Solar simulator
-
PMMA plates
-
Extraction solvent (e.g., Methanol (B129727) or Acetonitrile)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Ultrasonic bath
4.2.2. Procedure
-
Sample Preparation and Irradiation:
-
Prepare and irradiate sunscreen films on PMMA plates as described in the UV-Vis Spectroscopy protocol (steps 4.1.2.1 to 4.1.2.5). Prepare a set of non-irradiated (control) plates.
-
-
Extraction:
-
Place each irradiated and non-irradiated PMMA plate into a separate beaker containing a known volume of extraction solvent (e.g., 25 mL of methanol).
-
Use an ultrasonic bath for 15-20 minutes to ensure complete dissolution of the sunscreen film and extraction of the UV filters.
-
-
Sample Preparation for HPLC:
-
Transfer the extract to a volumetric flask and dilute to a suitable concentration with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v) is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to the λmax of avobenzone (approximately 358 nm).
-
Injection Volume: 20 µL.
-
Inject the prepared samples into the HPLC system.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of avobenzone of known concentrations.
-
Determine the concentration of avobenzone in the irradiated and non-irradiated samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of avobenzone remaining after irradiation.
-
Visualizations
Caption: Experimental workflow for in vitro photostability testing.
Caption: Mechanism of avobenzone photostabilization by this compound.
References
- 1. Evaluation of the photoprotective and antioxidant potential of an avobenzone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidants in Sunscreens: Which and What For? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. specialchem.com [specialchem.com]
- 7. Triplet-Energy Quenching Functions of Antioxidant Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Photoprotective Effects of Ethylhexyl Ferulate with other UV Filters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl ferulate, the 2-ethylhexyl ester of ferulic acid, is a multifunctional cosmetic ingredient that is gaining significant attention in the formulation of modern sunscreen products. Derived from the potent natural antioxidant ferulic acid, this compound not only possesses inherent UV-absorbing properties but also demonstrates a remarkable synergistic effect when combined with other organic and inorganic UV filters.[1][2] This synergy can lead to a significant increase in the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) of a formulation, allowing for the creation of highly effective sunscreens with potentially lower concentrations of individual UV filters.
These application notes provide a comprehensive overview of the synergistic properties of this compound, detailed experimental protocols for evaluating its efficacy, and an exploration of the underlying mechanisms of action.
Mechanism of Synergistic Photoprotection
The synergistic effect of this compound stems from a combination of its antioxidant and photostabilizing properties.
-
Antioxidant Activity: UV radiation generates reactive oxygen species (ROS) in the skin, which contribute to photodamage and skin aging. This compound, like its parent compound ferulic acid, is a potent antioxidant that can neutralize these harmful free radicals.[3][4][5][6] This antioxidant action complements the primary function of UV filters by providing a secondary line of defense against UV-induced damage.
-
Photostabilization of UV Filters: Many common UV filters, such as avobenzone, are prone to photodegradation upon exposure to UV radiation, which reduces their efficacy over time. This compound can act as a photostabilizer by quenching the excited triplet state of these unstable UV filters, thereby preventing their degradation and prolonging their protective capacity.[1][7] This is particularly crucial for maintaining broad-spectrum UVA protection.
Below is a diagram illustrating the proposed mechanism of synergy:
References
- 1. specialchem.com [specialchem.com]
- 2. Antioxidants in Sunscreens: Which and What For? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3 organic and natural sunscreen and self-tanning patents [cosmeticsbusiness.com]
- 4. US9539194B1 - Sunscreen compositions having synergistic combination of UV filters - Google Patents [patents.google.com]
- 5. Sunscreen compositions having synergistic combination of UV filters - Eureka | Patsnap [eureka.patsnap.com]
- 6. Natural molecule enhances sunscreen efficacy without increasing concentration of conventional UV filters [agencia.fapesp.br]
- 7. Are FDA-Approved Sunscreen Components Effective in Preventing Solar UV-Induced Skin Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Prevention of Lipid Peroxidation by Ethylhexyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in cellular damage, contributing to aging, and the pathogenesis of numerous diseases. It is a chain reaction involving the oxidative degradation of lipids, leading to the formation of harmful byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). Ethylhexyl ferulate, a lipophilic derivative of ferulic acid, has demonstrated significant antioxidant properties, making it a compound of interest for preventing lipid peroxidation in various applications, including pharmaceuticals and cosmetics.[1][2] Ferulic acid esters, like this compound, have shown a greater inhibitory effect on lipid oxidation compared to ferulic acid alone.[3] This document provides detailed protocols to assess the efficacy of this compound in preventing lipid peroxidation, focusing on in vitro methodologies.
The primary mechanism by which this compound is thought to exert its protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][6] This application note will therefore also provide protocols to investigate the effect of this compound on this key signaling pathway.
Data Presentation
Table 1: Hypothetical Thiobarbituric Acid Reactive Substances (TBARS) Assay Data
| Treatment Group | Concentration (µM) | Absorbance at 532 nm (Mean ± SD) | MDA Concentration (µM) | % Inhibition of Lipid Peroxidation |
| Control (Vehicle) | 0 | 0.850 ± 0.045 | 10.0 | 0% |
| Iron/Ascorbate | - | 0.835 ± 0.052 | 9.82 | - |
| This compound | 1 | 0.621 ± 0.033 | 7.31 | 26.9% |
| This compound | 5 | 0.437 ± 0.028 | 5.14 | 48.6% |
| This compound | 10 | 0.289 ± 0.019 | 3.40 | 66.0% |
| This compound | 25 | 0.176 ± 0.015 | 2.07 | 79.3% |
| Vitamin E (Positive Control) | 10 | 0.315 ± 0.021 | 3.71 | 62.9% |
Table 2: Hypothetical Lipid Hydroperoxide (LPO) Assay Data
| Treatment Group | Concentration (µM) | Absorbance at 586 nm (Mean ± SD) | LPO Concentration (µM) | % Inhibition of Lipid Peroxidation |
| Control (Vehicle) | 0 | 0.680 ± 0.039 | 15.0 | 0% |
| Iron/Ascorbate | - | 0.672 ± 0.041 | 14.8 | - |
| This compound | 1 | 0.512 ± 0.027 | 11.3 | 24.7% |
| This compound | 5 | 0.388 ± 0.022 | 8.56 | 42.9% |
| This compound | 10 | 0.275 ± 0.018 | 6.07 | 59.5% |
| This compound | 25 | 0.191 ± 0.014 | 4.22 | 71.9% |
| BHT (Positive Control) | 10 | 0.299 ± 0.020 | 6.60 | 56.0% |
Experimental Protocols
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.[7]
Materials:
-
This compound
-
1,1,3,3-Tetramethoxypropane (TMP) for MDA standard curve
-
Thiobarbituric acid (TBA) solution (0.8% w/v in 10% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sodium dodecyl sulfate (B86663) (SDS) solution (8.1% w/v)
-
Iron (II) sulfate (FeSO₄)
-
Ascorbic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Butylated hydroxytoluene (BHT)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Tissue homogenate (e.g., liver, brain) or cell lysate
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in PBS to achieve final desired concentrations (e.g., 1, 5, 10, 25 µM). The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent effects.
-
Prepare a tissue homogenate (10% w/v) or cell lysate in ice-cold PBS containing BHT (to prevent auto-oxidation during preparation).[8]
-
-
Induction of Lipid Peroxidation:
-
TBARS Reaction:
-
Measurement:
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.[7]
-
-
MDA Standard Curve:
-
Prepare a series of MDA standards by acid hydrolysis of TMP.
-
Perform the TBARS reaction with the standards as described above.
-
Plot the absorbance versus MDA concentration to generate a standard curve.
-
-
Calculation:
-
Calculate the MDA concentration in the samples from the standard curve.
-
The percentage inhibition of lipid peroxidation is calculated as: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] x 100
-
Protocol 2: Lipid Hydroperoxide (LPO) Assay
This assay directly measures the initial products of lipid peroxidation.
Materials:
-
This compound
-
Cumene (B47948) hydroperoxide for standard curve
-
Xylenol Orange
-
Ferrous ammonium (B1175870) sulfate
-
Sorbitol
-
Sulfuric acid (H₂SO₄)
-
Methanol
-
Tissue homogenate or cell lysate
Procedure:
-
Sample Preparation and Induction of Lipid Peroxidation:
-
Follow the same procedure as in the TBARS assay (Protocol 1, steps 1 and 2).
-
-
LPO Reaction:
-
Prepare the FOX reagent by mixing 1 volume of 25 mM ferrous ammonium sulfate in 2.5 M H₂SO₄ with 100 volumes of 125 µM Xylenol Orange and 100 mM sorbitol in methanol.
-
Add 900 µL of the FOX reagent to 100 µL of the incubated sample.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Measurement:
-
Measure the absorbance at 586 nm.
-
-
LPO Standard Curve:
-
Prepare a series of cumene hydroperoxide standards.
-
Perform the LPO reaction with the standards.
-
Plot the absorbance versus hydroperoxide concentration.
-
-
Calculation:
-
Determine the LPO concentration in the samples from the standard curve.
-
Calculate the percentage inhibition as described for the TBARS assay.
-
Protocol 3: Western Blot for Nrf2 Nuclear Translocation
This protocol assesses the activation of the Nrf2 pathway by measuring the accumulation of Nrf2 in the nucleus.[11][12]
Materials:
-
Cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 6, 8 hours).
-
-
Protein Extraction:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize Nrf2 levels to the respective loading controls (Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
This protocol measures the mRNA expression of Nrf2 target genes, HO-1 and NQO1, to confirm pathway activation.[13][14]
Materials:
-
Cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and specific primers for HO-1, NQO1, and the housekeeping gene.
-
Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Visualization of Pathways and Workflows
Caption: Initiation and propagation of lipid peroxidation and its inhibition by this compound.
Caption: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Caption: Activation of the Nrf2 signaling pathway by this compound.
References
- 1. scielo.br [scielo.br]
- 2. Highly Efficient Synthesis of an Emerging Lipophilic Antioxidant: 2-Ethylhexyl Ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nwlifescience.com [nwlifescience.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BiombalanceTM: A Specific Oligomeric Procyanidin-Rich Grape Seed Extract as Multifunctional Ingredient Integrating Antibacterial, Antioxidant, and Anti-Inflammatory Activities with Beneficial Gut–Brain Axis Modulation | MDPI [mdpi.com]
Application Notes and Protocols for Topical Formulations Containing Ethylhexyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Ethylhexyl ferulate, the ester of ferulic acid and 2-ethylhexyl alcohol, is a multifunctional ingredient increasingly utilized in topical formulations for its potent antioxidant, anti-inflammatory, and UV-absorbing properties.[1] Unlike its precursor, ferulic acid, this compound exhibits increased lipophilicity, which is suggested to enhance its penetration into the skin, making it a valuable active for anti-aging, sun care, and skin-soothing products.[1]
These application notes provide a comprehensive guide to the development of topical formulations containing this compound, including its mechanism of action, key physicochemical properties, and formulation considerations. Detailed protocols for characterization and evaluation are also provided.
Mechanism of Action: Antioxidant and Anti-inflammatory Pathways
This compound exerts its biological effects primarily through the modulation of key signaling pathways involved in oxidative stress and inflammation.
-
Antioxidant Activity: As a derivative of ferulic acid, it is an effective scavenger of free radicals. This activity is crucial for protecting the skin from damage induced by environmental aggressors such as UV radiation and pollution, which contribute to premature aging.[1][2]
-
Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses. Its mechanism involves the activation of the Nrf2/HO-1 pathway , a primary cellular defense system against oxidative stress, and the simultaneous inhibition of the pro-inflammatory NF-κB signaling pathway .[2][3][4] This dual action helps to reduce the expression of pro-inflammatory cytokines, mitigating skin irritation and redness.[1]
Formulation Development Workflow
The development of a stable and effective topical formulation with this compound follows a structured workflow, from initial characterization to final performance testing. This process ensures that the final product is safe, stable, and delivers the active ingredient efficiently to the target site.
Formulation Considerations
-
Concentration: A typical use concentration in cosmetic formulations ranges from 0.5% to 1.0%.[1][9]
-
pH Stability: While more stable than ferulic acid, the formulation's final pH should be considered. A pH range of 4.5 to 6.5 is generally recommended for topical products to align with the skin's natural pH.
-
Vehicle Selection: Due to its oil solubility, this compound is most commonly incorporated into the oil phase of oil-in-water (O/W) or water-in-oil (W/O) emulsions, such as creams and lotions. It can also be used in anhydrous serums and oils.
-
Synergies: The antioxidant capacity of ferulate derivatives can be enhanced when combined with other antioxidants like Vitamin C and Vitamin E.
Quantitative Data Summary
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| INCI Name | This compound | - |
| CAS Number | 391900-25-7 | [10][11] |
| Molecular Formula | C₁₈H₂₆O₄ | [10][11] |
| Molecular Weight | 306.4 g/mol | [11] |
| Appearance | White to light yellow powder or granules | [1][9] |
| Solubility | Insoluble in Water; Soluble in oils and organic solvents (e.g., DMSO, Acetone, Chloroform) | [1][5][12] |
| Log P (Octanol/Water) | ~5.07 (Estimated) | [10] |
Antioxidant Activity Data
Direct quantitative data for this compound in standard cell-free antioxidant assays (DPPH, ABTS, FRAP) is limited in publicly available literature. Studies generally indicate that while esterification may slightly decrease activity in these chemical assays compared to the parent ferulic acid, the increased lipophilicity enhances performance in biological membrane systems.[13] One study evaluated various alkyl ferulates in a rat liver microsomal model, showing potent antioxidant activity.[14][15]
| Assay | Test System | Result (IC₅₀) for various Ferulic Acid Alkyl Esters | Reference(s) |
| Lipid Peroxidation Inhibition | Rat Liver Microsomes | C8 (linear) Ester: 12.40 µM | [14][15] |
| C12 Ester: 11.03 µM | [14][15] | ||
| Ferulic Acid (Parent): 243.84 µM | [14][15] |
Note: IC₅₀ is the concentration required to cause 50% inhibition. A lower value indicates higher potency.[16][17][18]
In Vitro Skin Permeation Data
| Parameter | Vehicle | Value for Ethyl Ferulate (FAEE) | Reference(s) |
| Permeation Flux (Jmax) | pH 6.0 Buffer | 26 nmol / cm² / h | [3][19] |
| Skin Deposition (24h) | pH 6.0 Buffer | 136 nmol / g skin | [3][19] |
Experimental Protocols
Protocol: Preparation of an Oil-in-Water (O/W) Cream
This protocol describes the preparation of a 100g batch of a sample O/W cream containing 1% this compound.
Materials & Equipment:
-
Two heat-resistant glass beakers
-
Water bath or hot plate with magnetic stirring
-
Homogenizer or high-shear mixer
-
Digital scale
-
pH meter
-
Spatulas
Formulation:
| Phase | Ingredient | % (w/w) |
| A (Oil Phase) | Caprylic/Capric Triglyceride | 10.0 |
| Cetearyl Alcohol | 4.0 | |
| Glyceryl Stearate SE | 3.0 | |
| This compound | 1.0 | |
| Tocopherol (Vitamin E) | 0.5 | |
| B (Water Phase) | Deionized Water | 79.2 |
| Glycerin | 3.0 | |
| Xanthan Gum | 0.3 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | 1.0 |
| Citric Acid | q.s. | |
| Total | 100.0 |
Procedure:
-
Phase A Preparation: In a heat-resistant beaker, combine all Phase A ingredients (Caprylic/Capric Triglyceride, Cetearyl Alcohol, Glyceryl Stearate SE, this compound, Tocopherol).
-
Phase B Preparation: In a separate beaker, disperse the Xanthan Gum in Glycerin to form a slurry. Slowly add the Deionized Water while stirring until the gum is fully hydrated.
-
Heating: Heat both Phase A and Phase B separately in a water bath to 75°C. Stir both phases until all components are fully melted and uniform.
-
Emulsification: Slowly add Phase A (oil) to Phase B (water) under continuous high-shear mixing using a homogenizer. Mix for 3-5 minutes until a uniform, white emulsion is formed.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with a spatula or overhead mixer as it cools.
-
Phase C Addition: When the temperature of the emulsion is below 40°C, add the Phase C ingredients (preservative).
-
pH Adjustment: Check the pH of the final cream. Adjust to a target range of 5.0 - 6.0 using a citric acid solution if necessary.
-
Final Mixing: Mix thoroughly until the cream is smooth and homogenous.
Protocol: Accelerated Stability Testing
This protocol outlines the procedure for assessing the physical and chemical stability of the final formulation under accelerated conditions, as per ICH guidelines.[20][21]
Materials & Equipment:
-
Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH, 4°C)
-
Freeze-thaw cycler or access to a freezer (-10°C) and incubator (25°C)
-
Viscometer, pH meter
-
Light box (for photostability)
-
HPLC system for chemical assay (see Protocol 3.4)
Procedure:
-
Sample Preparation: Fill the final formulation into inert, sealed containers identical to the intended final packaging.
-
Storage Conditions: Place samples under the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Real-Time: 25°C ± 2°C / 60% RH ± 5% RH
-
Refrigerated: 4°C ± 2°C (as a control)
-
Photostability: In a light box according to ICH Q1B guidelines.
-
-
Freeze-Thaw Cycling: Subject a set of samples to at least three freeze-thaw cycles. Each cycle consists of 24 hours at -10°C followed by 24 hours at 25°C.[22]
-
Evaluation Schedule: Test the samples at initial (T=0) and specified time points (e.g., 1, 2, and 3 months for accelerated studies).[23]
-
Parameters to Evaluate:
-
Physical: Color, odor, appearance, phase separation, creaming, pH, and viscosity.
-
Chemical: Assay of this compound content using a stability-indicating HPLC method (Protocol 3.4) to determine degradation.
-
-
Acceptance Criteria: The formulation is considered stable if physical parameters remain within specification and the chemical assay shows less than 10% degradation of the active ingredient.
Protocol: In Vitro Antioxidant Capacity (DPPH Assay)
This protocol measures the free radical scavenging activity of the formulation.
Materials & Equipment:
-
UV-Vis Spectrophotometer
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (e.g., 0.1 mM in methanol)
-
Methanol (B129727) or other suitable solvent
-
Vortex mixer
-
Microplates or cuvettes
Procedure:
-
Sample Extraction: Accurately weigh a portion of the cream and extract the lipid-soluble components using a suitable solvent like methanol or a mixture of THF and methanol.[24] Centrifuge to separate any insoluble excipients.
-
Serial Dilutions: Prepare a series of dilutions of the extract.
-
Reaction: In a microplate well or cuvette, mix a defined volume of the DPPH solution with a small volume of each sample dilution. Include a control (sample solvent + DPPH) and a blank (sample + solvent).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[25]
-
Measurement: Measure the absorbance at the characteristic wavelength of DPPH (approx. 517 nm).[26]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[25]
-
-
IC₅₀ Determination: Plot the % Inhibition against the sample concentration and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.[17]
Protocol: Quantification by HPLC-UV
This protocol provides a framework for developing a stability-indicating HPLC method for quantifying this compound in a cream matrix.[21][27][28]
Materials & Equipment:
-
HPLC system with UV/DAD detector, pump, autosampler, and column oven
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids for mobile phase adjustment (e.g., formic acid, phosphoric acid)
-
Syringe filters (0.45 µm)
Suggested Chromatographic Conditions:
-
Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection Wavelength: ~320-325 nm (λmax for ferulate derivatives)[21][28]
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (Extraction): a. Accurately weigh ~0.5 g of the cream into a centrifuge tube. b. Add a known volume of a strong solvent (e.g., 5 mL Tetrahydrofuran (THF)) to disperse the cream. Vortex thoroughly. c. Add a larger volume of the diluent (e.g., 20 mL methanol) and sonicate for 15-20 minutes to ensure complete extraction.[24] d. Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 min) to pelletize insoluble excipients. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol: In Vitro Skin Permeation Test (IVPT)
This protocol describes the use of vertical Franz diffusion cells to measure the permeation of this compound through an appropriate skin model (e.g., excised human or porcine skin).[29][30][31][32][33][34][35]
Materials & Equipment:
-
Franz diffusion cells (vertical type)
-
Circulating water bath set to maintain skin surface at 32°C
-
Excised human or porcine skin (dermatomed to ~500 µm)
-
Receptor medium (e.g., PBS with a solubilizer like 2% Oleth-20 or 20-40% ethanol (B145695) for a lipophilic compound)
-
Magnetic stir bars and stir plate
-
Syringes for sampling
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Thaw frozen dermatomed skin at room temperature. Cut circular sections to fit the Franz cell diffusion area.
-
Cell Assembly: Mount the skin section onto the receptor chamber of the Franz cell, ensuring the stratum corneum side faces the donor chamber. Clamp the donor and receptor chambers together securely.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32-37°C), degassed receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the chamber.
-
Equilibration: Place the assembled cells in the heating block/water bath and allow the system to equilibrate for at least 30 minutes. Ensure a constant temperature of 32°C at the skin surface.
-
Dosing: Accurately apply a finite dose of the formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.[30]
-
Terminal Steps (at 24 hours): a. Remove any un-penetrated formulation from the skin surface with a cotton swab. b. Disassemble the cell and tape-strip the stratum corneum (optional). c. Separate the epidermis from the dermis. d. Extract the this compound from the different skin layers (surface wash, epidermis, dermis) and the receptor fluid samples using a suitable solvent.
-
Analysis: Quantify the amount of this compound in each sample using the validated HPLC method (Protocol 3.4).
-
Data Analysis: Calculate the cumulative amount of permeated drug per unit area (µg/cm²) and plot against time. The steady-state flux (Jmax) can be determined from the slope of the linear portion of this curve.[35]
References
- 1. specialchem.com [specialchem.com]
- 2. mwbioprocessing.com [mwbioprocessing.com]
- 3. A comparison of skin delivery of ferulic acid and its derivatives: evaluation of their efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 171876-65-6 CAS MSDS (2-Ethylhexyl ferulate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Caprylic/Capric/Lauric Triglyceride | Cosmetic Ingredients Guide [ci.guide]
- 7. specialchem.com [specialchem.com]
- 8. CAPRYLIC / CAPRIC TRIGLYCERIDE | TCG-M|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]
- 9. paulaschoice-eu.com [paulaschoice-eu.com]
- 10. This compound, 391900-25-7 [thegoodscentscompany.com]
- 11. This compound | C18H26O4 | CID 11961066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. asianpubs.org [asianpubs.org]
- 21. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. Estimating Maximal In Vitro Skin Permeation Flux from Studies Using Non-sink Receptor Phase Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. 2024.sci-hub.se [2024.sci-hub.se]
- 27. [PDF] A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. Validation of a static Franz diffusion cell system for in vitro permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. alterlab.co.id [alterlab.co.id]
- 31. researchmgt.monash.edu [researchmgt.monash.edu]
- 32. In vitro skin permeation techniques | Semantic Scholar [semanticscholar.org]
- 33. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Ethylhexyl Ferulate in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Ethylhexyl ferulate. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide practical solutions and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an ester of ferulic acid and 2-ethylhexyl alcohol. It is a lipophilic compound with antioxidant and UV-absorbing properties, making it a valuable ingredient in cosmetics and potentially in drug delivery systems[1][2]. Its high lipophilicity leads to very low solubility in water (estimated at 0.5314 mg/L at 25°C), which can cause it to precipitate out of aqueous solutions, leading to inaccurate results and formulation challenges in experimental settings[3].
Q2: What are the primary causes of this compound precipitation in my aqueous experimental setup?
Precipitation of this compound in aqueous media can be attributed to several factors:
-
Low Aqueous Solubility: The inherent chemical structure of this compound makes it poorly soluble in water[3].
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (e.g., DMSO, ethanol) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution[4][5].
-
High Concentration: Exceeding the solubility limit of this compound in the final aqueous medium will inevitably lead to precipitation[4].
-
Temperature and pH Shifts: Changes in temperature or pH can alter the solubility of the compound[4].
-
Interactions with Media Components: Components of complex media, such as salts and proteins, can interact with this compound and reduce its solubility[5].
Q3: What are the recommended organic solvents for preparing a stock solution of this compound?
This compound is soluble in a range of organic solvents. For biological experiments, it is crucial to select a solvent that is miscible with the aqueous medium and has low toxicity at the final concentration. Recommended solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol
-
Acetone
-
Ethyl Acetate
-
Chloroform
-
Dichloromethane[6]
For cell-based assays, DMSO is a common choice. However, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cellular toxicity[7].
Troubleshooting Guide: Preventing Precipitation of this compound
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Immediate Precipitation Upon Dilution
If you observe precipitation immediately after adding your this compound stock solution to the aqueous medium, consider the following steps:
-
Optimize the Dilution Process:
-
Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the stock solution[4].
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion[8].
-
Increase the volume of the aqueous medium to which the stock is added to facilitate faster dilution[4].
-
-
Prepare an Intermediate Dilution:
-
Instead of a single large dilution, perform a serial dilution. For example, first, dilute the stock solution into a smaller volume of the aqueous medium containing a higher percentage of a co-solvent, and then perform the final dilution into the desired medium.
-
Precipitation Over Time
If precipitation occurs during incubation, the following factors should be investigated:
-
Re-evaluate the Final Concentration:
-
The most likely cause is that the final concentration of this compound is above its solubility limit in your specific medium. Try using a lower final concentration.
-
-
Assess Media Stability:
-
Ensure the pH of your medium remains stable throughout the experiment.
-
Check for evaporation from your experimental vessel, as this can increase the concentration of all components, including this compound[4].
-
Strategies for Enhancing this compound Solubility
Several techniques can be employed to increase the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment.
Co-solvency
The addition of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium[9][10].
Quantitative Data on Co-solvency:
While specific data for this compound is limited, the following table provides a general guide on the effect of common co-solvents on the solubility of poorly water-soluble drugs.
| Co-solvent | Typical Concentration Range (% v/v) | Expected Solubility Enhancement |
| Ethanol | 5 - 40 | Moderate to High |
| Propylene Glycol | 10 - 60 | Moderate |
| Polyethylene Glycol (PEG 400) | 10 - 50 | Moderate to High |
| Glycerol | 10 - 50 | Low to Moderate |
Experimental Protocol: Solubilization using a Co-solvent System
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Prepare the co-solvent/aqueous buffer mixture. For example, a 20% (v/v) ethanol in phosphate-buffered saline (PBS) solution.
-
Slowly add the this compound stock solution to the co-solvent/buffer mixture while vortexing to achieve the desired final concentration.
-
Visually inspect for any signs of precipitation. If the solution remains clear, it can be used for the experiment.
-
Important: Always include a vehicle control (co-solvent/buffer mixture without this compound) in your experiments to account for any effects of the co-solvent.
Surfactant-based Solubilization (Micellar Solubilization)
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate lipophilic molecules like this compound, increasing their apparent water solubility[11].
Quantitative Data on Common Surfactants:
| Surfactant | Type | Typical Concentration Range (% w/v) |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 5 |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1 - 5 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 2 |
| Cremophor® EL | Non-ionic | 0.1 - 10 |
Experimental Protocol: Micellar Solubilization of this compound
-
Prepare a surfactant solution in the desired aqueous buffer at a concentration above its CMC (e.g., 1% w/v Polysorbate 80 in water).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a volatile organic solvent (e.g., ethanol).
-
Add the this compound stock solution dropwise to the surfactant solution while stirring vigorously.
-
Allow the organic solvent to evaporate under a gentle stream of nitrogen or by leaving it in a fume hood overnight. This will result in the formation of a clear micellar solution of this compound.
-
Filter the solution through a 0.22 µm filter to remove any potential aggregates.
Cyclodextrin (B1172386) Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with lipophilic molecules, effectively encapsulating them and increasing their aqueous solubility[12][13][14].
Quantitative Data on Common Cyclodextrins:
| Cyclodextrin | Cavity Size | Recommended for |
| α-Cyclodextrin | Small | Small molecules |
| β-Cyclodextrin | Medium | Aromatic and heterocyclic compounds |
| γ-Cyclodextrin | Large | Larger molecules, macrocycles |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Medium | Improved water solubility over native β-CD |
Experimental Protocol: Preparation of an this compound-Cyclodextrin Inclusion Complex
-
Prepare a saturated aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD). The solubility of cyclodextrins varies, so consult the manufacturer's data.
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at a controlled temperature (e.g., 25°C) for 24-48 hours to allow for complex formation.
-
Filter the suspension to remove the un-complexed this compound. The clear filtrate will contain the soluble inclusion complex.
-
The concentration of the complexed this compound can be determined using a validated analytical method such as HPLC-UV[15].
Nanoformulations
Encapsulating this compound into nanoparticles or nanoemulsions can significantly improve its aqueous dispersibility and stability[16].
Experimental Protocol: General Workflow for Preparing this compound Nanoemulsion
This is a simplified representation. The actual process will require optimization.
Caption: Workflow for Nanoemulsion Preparation.
Signaling Pathway Considerations
While the primary focus is on solubility, understanding the potential biological targets of this compound is crucial for researchers. As a derivative of ferulic acid, it is expected to possess antioxidant and anti-inflammatory properties[17][18]. The diagram below illustrates a generalized signaling pathway that could be modulated by compounds with such activities.
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound, 391900-25-7 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Ethylhexyl ferulate | 171876-65-6 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. alfachemic.com [alfachemic.com]
- 14. oatext.com [oatext.com]
- 15. benchchem.com [benchchem.com]
- 16. Ferulic acid-loaded polymeric nanoparticles prepared from nano-emulsion templates facilitate internalisation across the blood–brain barrier in model membranes - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. specialchem.com [specialchem.com]
Technical Support Center: Ethylhexyl Ferulate Crystallization in Cosmetic Emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Ethylhexyl ferulate crystallization in cosmetic emulsions.
Troubleshooting Guide
Issue: Observation of Crystals or Graininess in an Emulsion Containing this compound
Possible Causes and Solutions
| Potential Cause | Description | Recommended Actions |
| Poor Solubility in the Oil Phase | This compound, being a lipophilic solid, may not be fully solubilized in the selected oil phase, especially at the desired concentration. The choice of emollients and their polarity plays a crucial role in the solubility of solid UV filters.[1] | 1. Optimize the Emollient Blend: Incorporate high-polarity emollients that are better solvents for this compound. Refer to Table 1 for representative solubility data in common cosmetic esters. 2. Introduce a Co-solvent: Add a co-solvent to the oil phase to increase the overall solvency for this compound.[2] 3. Reduce Concentration: If formulation flexibility allows, consider reducing the concentration of this compound. |
| Supersaturation upon Cooling | During the cooling phase of emulsion production, the temperature drop can lead to a supersaturated state, forcing the this compound to crystallize out of the oil phase. The rate of cooling significantly impacts crystal formation.[2] | 1. Control the Cooling Rate: Employ a slower, controlled cooling process to prevent shock crystallization.[2] 2. Introduce a Holding Period: A holding period at a temperature slightly above the crystallization point can help stabilize the emulsion.[3] |
| Inadequate Homogenization | Insufficient mixing can result in larger oil droplets and an uneven distribution of this compound, creating localized areas of supersaturation and promoting crystallization.[2] | 1. Optimize Homogenization: Ensure the homogenization process is sufficient to create a fine, uniform emulsion with small droplet sizes. 2. Verify Mixing Speed and Duration: Adjust the speed and duration of homogenization to achieve optimal droplet size reduction. |
| Incompatibility with Other Ingredients | Interactions with other formulation components, such as certain waxes or ionic emulsifiers, can reduce the solubility of this compound and induce crystallization.[4][5] | 1. Review Ingredient Compatibility: Assess the compatibility of all oil-phase ingredients. Incompatibilities can sometimes be observed when melting waxes into oils, where a lack of clarity or grainy appearance upon cooling can indicate a potential issue.[5] 2. Evaluate Emulsifier System: An inappropriate Hydrophilic-Lipophilic Balance (HLB) can lead to emulsion instability, which may indirectly promote crystallization.[2] |
| Use of Excess Ionic Emulsifiers | High concentrations of ionic emulsifiers have been linked to crystallization issues in emulsions, particularly at lower temperatures.[4][6] | 1. Incorporate Non-ionic Emulsifiers: Consider replacing a portion of the ionic emulsifier with a non-ionic alternative to improve low-temperature stability.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to crystallization?
This compound is the ester of ferulic acid and 2-ethylhexyl alcohol. It is a solid, oil-soluble ingredient used in cosmetics for its antioxidant and UV-absorbing properties.[7][8] Like many solid active ingredients, it can crystallize in a formulation if its concentration exceeds its solubility in the oil phase at a given temperature.
Q2: How can I determine the solubility of this compound in a new emollient?
You can determine the solubility through a standardized experimental protocol. A general outline is provided in the "Experimental Protocols" section below.
Q3: Are there any specific emollients that are known to be good solvents for this compound?
While specific, comprehensive public data is limited, a general principle is that polar emollients tend to be better solvents for solid UV filters like this compound.[1] Esters such as Caprylic/Capric Triglyceride are commonly used in sun care formulations and can be a good starting point.[9][10] Refer to Table 1 for a list of common emollients and their representative solubilizing capacities.
Q4: Can the order of addition of ingredients affect crystallization?
Yes. It is recommended to add this compound to the oil phase and ensure it is fully dissolved before emulsification.[11] The melting point of the solid ingredient should be taken into account, and the oil phase should be heated sufficiently to ensure complete solubilization.[1]
Q5: How does temperature during manufacturing and storage impact crystallization?
Temperature is a critical factor. During manufacturing, the oil phase must be heated to a temperature that allows for the complete dissolution of this compound.[1] A rapid cooling rate can induce "shock crystallization."[2] During storage, exposure to low temperatures can decrease the solubility of this compound in the oil phase, leading to crystallization over time. Therefore, stability testing should include freeze-thaw cycles.[2]
Q6: Can polymers be used to prevent the crystallization of this compound?
Yes, certain polymers can act as crystallization inhibitors.[12][13][14][15] These polymers can interfere with the nucleation and crystal growth processes, helping to maintain the active ingredient in a solubilized or amorphous state. The effectiveness of a polymer is specific to the active ingredient and the formulation.[12][15]
Data Presentation
Table 1: Representative Solubility of this compound in Common Cosmetic Emollients
| Emollient (INCI Name) | Polarity | Expected Solubilizing Capacity for this compound | Notes |
| Caprylic/Capric Triglyceride | High | Good to Excellent | A versatile and widely used emollient that is often a good solvent for many cosmetic actives.[9][10] |
| C12-15 Alkyl Benzoate | High | Good to Excellent | Known for its ability to solubilize sunscreen actives. |
| Diisopropyl Adipate | High | Good | A lightweight emollient that can contribute to good solubility. |
| Isopropyl Myristate | Medium-High | Moderate to Good | A common emollient, though its solvency can vary. |
| Octyldodecanol | Medium | Moderate | A fatty alcohol that can be a useful component in the oil phase. |
| Cyclopentasiloxane | Low | Poor | Non-polar silicones are generally poor solvents for polar actives. |
| Mineral Oil | Low | Poor | A non-polar hydrocarbon that is unlikely to be a good solvent for this compound. |
| Squalane | Low | Poor | A non-polar hydrocarbon with limited solvency for polar solids.[16] |
Note: This table provides expected relative solubilizing capacities based on general principles of cosmetic science. It is highly recommended to perform experimental solubility studies for your specific formulation.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in an Emollient
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific emollient at a given temperature.
Methodology:
-
Preparation: Accurately weigh a known amount of the chosen emollient into a series of sealed, temperature-controlled vessels.
-
Addition of this compound: Add incremental amounts of this compound to each vessel.
-
Equilibration: Heat the vessels to a temperature above the melting point of this compound (e.g., 80-85°C) and stir until all solids are dissolved.
-
Controlled Cooling: Slowly cool the solutions to the desired test temperature (e.g., room temperature or a lower temperature to simulate storage conditions).
-
Observation: Observe the samples for any signs of precipitation or crystallization over a set period (e.g., 24-48 hours). The highest concentration that remains clear is the approximate solubility at that temperature.
Protocol 2: Assessment of Crystallization Potential in a Finished Emulsion
Objective: To evaluate the physical stability of a cosmetic emulsion and detect any crystallization of this compound.
Methodology:
-
Sample Preparation: Prepare the cosmetic emulsion according to the desired formulation and process.
-
Accelerated Stability Testing:
-
Freeze-Thaw Cycles: Subject the samples to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for a predetermined number of cycles.[2]
-
Elevated Temperature Storage: Store samples at elevated temperatures (e.g., 40°C, 50°C) to accelerate any potential instabilities.
-
-
Analytical Techniques for Crystal Detection:
-
Polarized Light Microscopy: Place a small sample of the emulsion on a microscope slide. Crystalline structures will appear as bright, birefringent particles against a dark background when viewed under cross-polarized light.[2] This is a direct and effective method for visualizing crystals.[1]
-
Differential Scanning Calorimetry (DSC): This technique can be used to detect the melting and crystallization events of components within the emulsion. A sharp endothermic peak upon heating can indicate the melting of crystals.[2][17]
-
Rheology: Changes in the viscosity and texture of the emulsion over time can be indicative of underlying instability, which may be related to crystallization.
-
Visualizations
Caption: Experimental workflow for assessing this compound crystallization.
Caption: Troubleshooting logic for this compound crystallization.
References
- 1. crodabeauty.com [crodabeauty.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cosmetic emulsion separation [personalcarescience.com.au]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. youtube.com [youtube.com]
- 7. specialchem.com [specialchem.com]
- 8. specialchem.com [specialchem.com]
- 9. cir-safety.org [cir-safety.org]
- 10. specialchem.com [specialchem.com]
- 11. Ethyl Ferulate [myskinrecipes.com]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Application of Polymers as a Tool in Crystallization—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Addressing photodegradation of Ethylhexyl ferulate in sunscreen formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylhexyl Ferulate in sunscreen formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photodegradation for this compound?
A1: The primary mechanism of photodegradation for this compound, a cinnamate (B1238496) derivative, is cis-trans isomerization upon exposure to UV radiation. The trans-isomer is the effective UV-absorbing form, and its conversion to the cis-isomer can lead to a reduction in UV protection efficacy. While other degradation pathways may exist, isomerization is the most commonly cited mechanism for cinnamates.
Q2: How does the polarity of emollients in a sunscreen formulation affect the photostability of this compound?
A2: The polarity of emollients can significantly influence the photostability and efficacy of UV filters like this compound. Polar emollients can lead to a bathochromic shift (a shift to longer wavelengths) of the UV absorbance maximum. This can enhance UVA protection. The choice of emollient can also impact the dissolution and crystallization of this compound, thereby affecting the overall stability and performance of the sunscreen.
Q3: Can this compound help to stabilize other UV filters in a formulation?
A3: Yes, this compound, being a derivative of ferulic acid, possesses antioxidant properties. It can act as a photostabilizer for other, less stable UV filters, such as avobenzone. By quenching free radicals and dissipating energy, it can help to prevent the photodegradation of other UV absorbers in the formulation, leading to a synergistic effect that enhances the overall SPF and UVA protection factor (UVA-PF) of the sunscreen.[1][2]
Q4: What is the typical impact of pH on the stability of sunscreen emulsions containing this compound?
A4: The pH of a sunscreen emulsion can affect its physical stability, which in turn can influence the efficacy and photostability of this compound. Emulsions are typically most stable near the isoelectric point of the emulsifier. Significant deviations from the optimal pH can lead to emulsion breakdown, which may expose this compound to pro-degradative environmental factors. For oil-in-water emulsions, an acidic pH can sometimes enhance stability by increasing the packing density of certain stabilizers at the oil-water interface.
Troubleshooting Guides
Issue 1: Reduced SPF or UVA-PF in the final formulation after UV exposure.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation of this compound | 1. Incorporate a photostabilizer: Add a known photostabilizer like Bemotrizinol or Octocrylene to the formulation. 2. Add antioxidants: Include antioxidants such as Vitamin E (Tocopherol) or other phenolic compounds to quench free radicals.[1][2] 3. Optimize emollient system: Experiment with emollients of varying polarities to find a system that enhances the photostability of this compound. | Increased photostability of the formulation, leading to less degradation of this compound and other UV filters, and consequently, a smaller drop in SPF and UVA-PF after UV exposure. |
| Interaction with other formulation components | 1. Evaluate compatibility: Systematically evaluate the compatibility of this compound with all other ingredients in the formulation. 2. Modify the order of addition: Change the order of addition of ingredients during the manufacturing process to minimize potential negative interactions. | Identification and elimination of incompatible ingredients or process steps, leading to a more stable final product. |
Issue 2: Crystallization of this compound in the formulation over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | 1. Adjust concentration: Reduce the concentration of this compound to below its saturation point in the oil phase at storage temperatures. 2. Optimize the oil phase: Use a blend of emollients with good solubilizing capacity for this compound. | Prevention of crystal growth and maintenance of a homogenous formulation throughout its shelf life. |
| Poor solubility in the chosen oil phase | 1. Screen different emollients: Test a range of emollients with varying chemical structures and polarities to identify the best solvent for this compound. 2. Incorporate a co-solvent: Add a co-solvent that improves the solubility of this compound in the oil phase. | Improved solubility of this compound, preventing its crystallization. |
| Temperature fluctuations during storage | 1. Add a crystallization inhibitor: Incorporate ingredients that are known to inhibit crystal growth, such as certain polymers or other UV filters. 2. Optimize the manufacturing process: Control the cooling rate during the manufacturing process to promote the formation of a stable amorphous state. | A more robust formulation that is resistant to crystallization even when exposed to temperature cycling. |
Experimental Protocols
Protocol 1: In Vitro Photostability Testing of a Sunscreen Formulation
Objective: To evaluate the photostability of a sunscreen formulation containing this compound by measuring the change in its UV absorbance spectrum after exposure to a controlled dose of UV radiation.
Materials:
-
Sunscreen formulation containing this compound
-
Polymethyl methacrylate (B99206) (PMMA) plates
-
Solar simulator with a controlled UV output
-
Spectrophotometer with an integrating sphere
-
Positive displacement pipette
Methodology:
-
Sample Application: Accurately apply a thin film of the sunscreen formulation (e.g., 1.0 mg/cm²) onto the roughened surface of a PMMA plate.
-
Drying: Allow the film to dry in the dark at room temperature for at least 20 minutes to form a uniform film.
-
Initial Absorbance Measurement (A₀): Measure the initial UV absorbance spectrum of the sunscreen film from 290 to 400 nm using a spectrophotometer.
-
UV Irradiation: Expose the PMMA plate to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to sun exposure (e.g., a certain number of MEDs - Minimal Erythemal Doses).
-
Final Absorbance Measurement (Aₜ): After irradiation, measure the UV absorbance spectrum of the sunscreen film again under the same conditions as the initial measurement.
-
Data Analysis: Calculate the percentage of photostability using the following formula for different wavelength ranges (UVB and UVA): Photostability (%) = (AUCₜ / AUC₀) * 100 where AUCₜ is the area under the curve of the absorbance spectrum after irradiation, and AUC₀ is the area under the curve of the initial absorbance spectrum.
Protocol 2: Identification of this compound Photodegradation Products by GC-MS
Objective: To identify the potential photodegradation products of this compound in a sunscreen formulation after UV exposure using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sunscreen formulation containing this compound
-
UV-irradiated sunscreen formulation (from Protocol 1)
-
Solvents for extraction (e.g., ethanol, methanol)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Syringes and vials for sample injection
Methodology:
-
Extraction: Extract this compound and its potential degradation products from both the non-irradiated and irradiated sunscreen samples using a suitable solvent. This may involve dilution followed by centrifugation or liquid-liquid extraction.
-
Sample Preparation: Prepare the extracts for GC-MS analysis. This may involve derivatization to improve the volatility and thermal stability of the analytes.
-
GC-MS Analysis: Inject the prepared samples into the GC-MS system.
-
Gas Chromatography: Use a temperature program to separate the different components of the extract based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the components elute from the GC column, they are ionized and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.
-
-
Data Analysis:
-
Compare the chromatograms of the irradiated and non-irradiated samples to identify new peaks that appear after UV exposure, which correspond to potential photodegradation products.
-
Analyze the mass spectra of these new peaks to determine the molecular weight and fragmentation patterns of the degradation products.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) and the known fragmentation patterns of similar compounds to tentatively identify the structures of the photodegradation products. The primary expected product would be the cis-isomer of this compound.
-
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Experimental workflow for in vitro photostability testing.
Caption: Troubleshooting logic for this compound formulation instability.
References
Technical Support Center: Optimizing Ethylhexyl Ferulate Concentration for Maximum Antioxidant Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Ethylhexyl ferulate for its maximum antioxidant effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antioxidant activity for this compound?
A1: this compound, a lipophilic derivative of ferulic acid, exerts its antioxidant effects primarily through free radical scavenging. Its chemical structure allows it to donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging chain reactions.[1][2] Additionally, this compound can induce the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), through the activation of the Nrf2 signaling pathway, further enhancing cellular protection against oxidative stress.
Q2: What is a good starting concentration range for this compound in in vitro antioxidant assays?
A2: For in vitro assays like DPPH and ABTS, a broad concentration range should initially be tested to determine the half-maximal inhibitory concentration (IC50). Based on studies of similar ferulic acid esters, a starting range of 1 µM to 100 µM is recommended. For cellular assays, lower concentrations are generally more appropriate. For instance, studies on ethyl ferulate have shown maximal induction of HO-1 at concentrations around 5 µM in neurons and 15 µM in astrocytes, with cytotoxic effects observed at higher concentrations like 50 µM.[1] Therefore, a starting range of 1 µM to 25 µM is advisable for cellular experiments.
Q3: How does the lipophilic nature of this compound affect its use in antioxidant assays?
A3: The lipophilicity of this compound presents challenges in aqueous-based assays. It has low solubility in water and may require the use of a co-solvent like DMSO or ethanol (B145695) to ensure it remains in solution during the experiment. However, the concentration of the co-solvent should be kept to a minimum as it can interfere with the assay. For cellular assays, its lipophilicity can enhance uptake across cell membranes compared to its more hydrophilic precursor, ferulic acid.
Q4: Which in vitro antioxidant assays are most suitable for this compound?
A4: The most common and suitable in vitro assays for evaluating the antioxidant activity of this compound are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The Ferric Reducing Antioxidant Power (FRAP) assay can also be used to measure its reducing ability. Given its lipophilic nature, assays that can be adapted to include a non-polar phase or a suitable co-solvent are preferable.
Troubleshooting Guides
DPPH Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the assay medium. | Low solubility of the compound in the methanol (B129727) or ethanol-based DPPH solution. | - Increase the proportion of a co-solvent like DMSO, ensuring the final concentration does not exceed 1% (v/v) as it may interfere with the assay. - Prepare a more concentrated stock solution of this compound in a suitable organic solvent and use a smaller volume in the assay. |
| Inconsistent or non-reproducible results. | - Incomplete dissolution of this compound. - Reaction time is not optimized for a slower-acting antioxidant. - Degradation of the DPPH radical solution. | - Ensure complete dissolution of this compound in the stock solution before adding it to the assay. - Perform a time-course experiment to determine the optimal incubation time for the reaction to reach a plateau. - Always use a freshly prepared DPPH solution and protect it from light. |
| Low antioxidant activity observed. | - The concentration of this compound is too low. - Steric hindrance due to the bulky ethylhexyl group, which may slow down the reaction with the DPPH radical. | - Test a wider and higher range of concentrations. - Increase the incubation time to allow for a complete reaction. |
ABTS Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Turbidity or phase separation in the assay well. | Poor solubility of the lipophilic this compound in the aqueous ABTS solution. | - Incorporate a solubilizing agent, such as a low concentration of a non-ionic surfactant (e.g., Tween 20) or use a solvent system that can accommodate lipophilic compounds. |
| Variability in results between experiments. | - Instability of the pre-formed ABTS radical cation. - Inconsistent incubation times. | - Prepare the ABTS radical cation solution fresh for each experiment and ensure its absorbance is stable before use. - Standardize the incubation time and temperature across all experiments. A kinetic study to determine the reaction endpoint is recommended. |
| Color interference from the sample. | The this compound solution may have a slight color that interferes with the absorbance reading at 734 nm. | - Run a sample blank containing the this compound and the assay buffer (without the ABTS radical) and subtract this absorbance from the sample reading. |
Cellular Antioxidant Activity (CAA) Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or no observed antioxidant activity. | - Insufficient cellular uptake of this compound. - The concentration used is below the effective range. - The incubation time is not long enough for the compound to exert its effect. | - Although lipophilic, uptake can be optimized by adjusting the vehicle (e.g., DMSO concentration). - Test a wider range of concentrations, informed by cytotoxicity data. - Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal pre-incubation time. |
| Cytotoxicity observed. | The concentration of this compound or the solvent vehicle is too high. | - Determine the cytotoxicity of this compound and the vehicle (e.g., DMSO) using an MTT or similar assay to establish a non-toxic working concentration range. A study on ethyl ferulate showed cytotoxicity at 50 µM.[1] |
| High background fluorescence. | - Autofluorescence of this compound. - Cellular stress leading to increased basal ROS levels. | - Measure the fluorescence of cells treated with this compound alone (without the fluorescent probe) to determine its contribution to the signal. - Ensure optimal cell culture conditions to minimize baseline oxidative stress. |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Preparation of DPPH Radical Solution: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol to a concentration of 0.1 mM. Keep the solution in a dark container at 4°C.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution of 10 mM. From this, prepare a series of dilutions to the desired concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of this compound solution to each well.
-
Add 180 µL of the DPPH radical solution to each well.
-
Include a blank (solvent without this compound) and a positive control (e.g., Trolox or ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of this compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.
ABTS Radical Cation Decolorization Assay
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound Stock Solution: Prepare as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of this compound solution to each well.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Include a blank and a positive control.
-
Incubate at room temperature for a predetermined time (e.g., 6 minutes, but optimization is recommended).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay (Adapted for Lipophilic Compounds)
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 or neuronal cells) in a 96-well black, clear-bottom microplate and grow to confluency.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a suitable buffer.
-
Prepare a working solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various non-toxic concentrations of this compound (e.g., 1-25 µM) and the DCFH-DA probe for a specified incubation period (e.g., 1-6 hours) at 37°C.
-
Wash the cells to remove the excess probe and compound.
-
Add the AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at regular intervals for 1 hour.
-
-
Calculation: The antioxidant activity is determined by comparing the fluorescence intensity in the cells treated with this compound to that of the control cells (treated with AAPH but without the antioxidant).
Data Presentation
Table 1: Hypothetical IC50 Values for Ferulic Acid and its Esters
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Ferulic Acid | ~40-60 | ~15-30 |
| Ethyl Ferulate | ~30-50 | ~10-25 |
| This compound | Expected to be in a similar or slightly higher range than Ethyl Ferulate | Expected to be in a similar or slightly higher range than Ethyl Ferulate |
Note: The IC50 values for this compound are not yet definitively established in the literature and should be determined experimentally. The provided ranges are estimates based on related compounds.
Table 2: Recommended Concentration Ranges for this compound in Different Assays
| Assay | Initial Concentration Range to Test | Notes |
| DPPH | 1 µM - 100 µM | A wider range may be necessary depending on the observed activity. |
| ABTS | 1 µM - 100 µM | Generally more sensitive than the DPPH assay. |
| CAA | 1 µM - 25 µM | Higher concentrations may lead to cytotoxicity. |
Visualizations
Caption: Workflow for optimizing this compound concentration in antioxidant assays.
References
Troubleshooting Ethylhexyl ferulate quantification in complex matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ethylhexyl ferulate in complex matrices.
Frequently Asked Questions (FAQs)
Q1: I am observing low and inconsistent recovery of this compound from my samples. What are the potential causes and how can I improve it?
A1: Low and variable recovery is a common challenge when extracting analytes from complex matrices. The issue often lies in the sample preparation stage. Here are the likely causes and recommended solutions:
-
Inadequate Extraction Solvent: The choice of solvent is critical for efficiently extracting this compound, which is lipophilic.
-
For Cosmetic Matrices (creams, lotions): Start with a solvent system that can disrupt the emulsion and solubilize the analyte. A mixture of a polar solvent like methanol (B129727) or acetonitrile (B52724) with a less polar solvent can be effective. For wax-based or oily matrices, incorporating a solvent like tetrahydrofuran (B95107) (THF) may be necessary to fully dissolve the sample before extraction.
-
For Biological Matrices (plasma, serum): Protein precipitation is a common first step. Use cold acetonitrile or methanol (typically at a 3:1 ratio to the sample volume) to precipitate proteins. Ensure thorough vortexing and centrifugation to separate the protein pellet. Subsequently, a liquid-liquid extraction (LLE) with a water-immiscible organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) can be used to extract the this compound from the supernatant.
-
-
Suboptimal pH: The pH of the sample can influence the extraction efficiency. Although this compound does not have a readily ionizable group, the pH can affect the matrix components, potentially trapping the analyte. Experiment with adjusting the sample pH to neutral before extraction.
-
Insufficient Homogenization/Mixing: Ensure thorough mixing of the sample with the extraction solvent to maximize the surface area for extraction. For solid or semi-solid samples, use of homogenization or sonication can significantly improve recovery. For liquid samples, ensure adequate vortexing time.
-
Analyte Adsorption: this compound, being a hydrophobic molecule, may adsorb to plasticware. Using low-retention polypropylene (B1209903) tubes or silanized glassware can minimize this effect.
Q2: My LC-MS/MS signal for this compound is showing significant suppression (or enhancement). How can I identify and mitigate these matrix effects?
A2: Matrix effects, which are the alteration of ionization efficiency due to co-eluting matrix components, are a primary obstacle in LC-MS/MS analysis.[1][2][3]
-
Identifying Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of an this compound standard solution into the mass spectrometer while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Quantitative Assessment: Compare the peak area of this compound in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solvent standard at the same concentration.[1] A significant difference indicates the presence of matrix effects.
-
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Solid-Phase Extraction (SPE) is generally more effective than liquid-liquid extraction for removing a broader range of interferences. For this compound, a reverse-phase (C18) or a mixed-mode SPE sorbent could be effective.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from the matrix components that are causing the ion suppression or enhancement. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would be the ideal solution as it co-elutes with the analyte and experiences the same matrix effects, thus providing accurate correction during quantification. If a SIL-IS is not available, a structural analog can be used, but with careful validation.
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in the same blank matrix as your samples to compensate for the matrix effect.
-
Q3: I am observing poor peak shape for this compound in my chromatogram (e.g., peak fronting, tailing, or splitting). What could be the cause?
A3: Poor peak shape can compromise the accuracy and precision of your quantification. The common causes include:
-
Injection Solvent Mismatch: The solvent used to dissolve the final extract for injection should be weaker than the initial mobile phase to ensure proper focusing of the analyte on the column head. Injecting in a solvent that is much stronger than the mobile phase can lead to peak distortion.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. Dilute your sample and re-inject.
-
Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape and retention time shifts. Use a guard column and regularly wash your column with a strong solvent.
-
Secondary Interactions: The phenolic hydroxyl group in this compound might interact with active sites on the column packing material, leading to peak tailing. Using a column with end-capping or adding a small amount of a competing agent to the mobile phase can help.
Q4: How can I ensure the stability of this compound in my samples and stock solutions?
A4: Analyte stability is crucial for accurate quantification. This compound, being a phenolic ester, can be susceptible to degradation.
-
Storage Conditions: Store stock solutions and biological samples at -20°C or preferably at -80°C to minimize degradation.[4] Cosmetic formulations should be stored as per their recommended conditions, typically at room temperature, but stability at elevated temperatures (e.g., 40°C) should be evaluated to simulate long-term storage.[5]
-
Light Exposure: this compound is a UV absorber and can be sensitive to light. Protect stock solutions and samples from light by using amber vials or storing them in the dark.
-
pH Stability: Evaluate the stability of this compound at different pH values, as hydrolysis of the ester bond can occur under strongly acidic or basic conditions.
-
Freeze-Thaw Stability: For biological samples, assess the stability after multiple freeze-thaw cycles to ensure that the process of repeated freezing and thawing does not lead to degradation. A common protocol involves at least three freeze-thaw cycles.[6]
Quantitative Data Summary
The following tables summarize key parameters for the analysis of this compound and related compounds in complex matrices.
Table 1: Recommended Starting Conditions for Sample Preparation
| Matrix Type | Primary Extraction Technique | Recommended Solvents/Reagents | Key Considerations |
| Creams/Lotions (O/W Emulsions) | Solvent Extraction | Methanol, Acetonitrile | Ensure complete disruption of the emulsion. Sonication can aid extraction. |
| Oily/Wax-based Formulations | Solvent Extraction | Tetrahydrofuran (THF) followed by Methanol/Acetonitrile | THF helps to dissolve the lipid matrix. |
| Plasma/Serum | Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | PPT: Acetonitrile or Methanol (cold). LLE: Ethyl acetate, MTBE. SPE: C18 or mixed-mode cation exchange. | Optimize pH for LLE. For SPE, ensure proper conditioning, loading, washing, and elution steps. |
| Urine | Dilute and Shoot or SPE | SPE: C18 | "Dilute and shoot" may be feasible if concentrations are high and matrix effects are low. |
Table 2: Typical LC-MS/MS Parameters for Quantification
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and separation for moderately non-polar compounds like this compound. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ionization mode and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Elutes the analyte from the reverse-phase column. |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) | To effectively separate the analyte from matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min | Typical for analytical LC-MS/MS. |
| Injection Volume | 1 - 10 µL | To avoid column overload. |
| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode | The phenolic and ester groups can be protonated. |
| MS/MS Transitions | To be determined by direct infusion of a standard solution | Select the most abundant and stable precursor and product ions for quantification and qualification. |
Experimental Protocols
Protocol 1: Extraction of this compound from a Cream Matrix
-
Sample Weighing: Accurately weigh approximately 100 mg of the cream sample into a 2 mL polypropylene centrifuge tube.
-
Solvent Addition: Add 1 mL of methanol.
-
Homogenization: Vortex the tube for 2 minutes to disperse the cream.
-
Sonication: Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the excipients.
-
Dilution and Filtration: Transfer the supernatant to a new tube. Dilute an aliquot of the supernatant with the initial mobile phase, and filter through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: Extraction of this compound from Human Plasma
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an HPLC vial with an insert.
Visualizations
References
- 1. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sartorius.hr [sartorius.hr]
- 3. specialchem.com [specialchem.com]
- 4. specialchem.com [specialchem.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. microchemlab.com [microchemlab.com]
Technical Support Center: Enhancing the Photostability of Ethylhexyl Ferulate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments on enhancing the photostability of Ethylhexyl ferulate with other antioxidants.
Frequently Asked Questions (FAQs)
Q1: My formulation containing this compound and other antioxidants is showing significant discoloration after light exposure. What could be the cause?
A1: Discoloration upon light exposure is a common issue and can stem from several factors. It may be due to the degradation of a fragrance or another sensitive ingredient in your formulation. The interaction between this compound and other components under UV stress could also lead to colored by-products. It is recommended to test the photostability of the base formulation without the active ingredients to isolate the source of discoloration. Using a control sample shielded from light, for instance with aluminum foil, can help determine if the change is light-induced.[1]
Q2: I am observing phase separation in my oil-in-water emulsion with this compound after photostability testing. How can I troubleshoot this?
A2: Emulsions are inherently thermodynamically unstable, and light exposure can be a stress factor that accelerates phase separation. This could be due to the degradation of the emulsifier or changes in the interfacial tension caused by the photodegradation products of this compound or other ingredients. Re-evaluating your emulsification system for robustness under UV stress is a crucial step. Consider using a combination of emulsifiers or a different type of stabilizer. It's also important to ensure that all ingredients, including thickeners, are uniformly dispersed during formulation.[2]
Q3: My HPLC analysis of this compound post-irradiation shows inconsistent peak areas and retention times. What are the possible reasons?
A3: Inconsistent HPLC results can be due to a variety of factors. Before suspecting column degradation, check your mobile phase preparation for accuracy and ensure it is properly degassed. Fluctuations in pump pressure or leaks in the system can also lead to variable retention times. For the sample itself, ensure complete extraction from the formulation matrix and proper filtration to remove any particulates that could clog the column. It is also good practice to run a standard solution of this compound periodically to verify system performance.
Q4: Can I use a simple UV-Vis spectrophotometer to assess the photostability of this compound, or is HPLC necessary?
A4: A UV-Vis spectrophotometer is a valuable tool for a preliminary assessment of photostability. You can measure the change in the absorbance spectrum of a thin film of your formulation before and after UV irradiation. A decrease in absorbance at the characteristic wavelength for this compound (around 310 nm) would indicate degradation. However, HPLC is essential for a more detailed and quantitative analysis. HPLC allows you to separate this compound from its degradation products and other ingredients, providing a more accurate quantification of its remaining concentration.
Q5: What is a "dark control" and why is it important in photostability testing?
A5: A "dark control" is a sample that is prepared identically to the test sample but is shielded from light during the experiment, often by wrapping the container in aluminum foil. This control is placed in the same environmental conditions (temperature, humidity) as the irradiated sample.[3] The purpose of the dark control is to differentiate between degradation caused by light (photodegradation) and degradation that may occur due to other factors like temperature over the same period.[3]
Troubleshooting Guides
Issue: Unexpected Peaks in HPLC Chromatogram After Irradiation
-
Possible Cause 1: Photodegradation Products: UV exposure can break down this compound into smaller molecules, which will appear as new peaks in your chromatogram.
-
Solution: Use HPLC-MS (Mass Spectrometry) to identify the mass of these new peaks. This can help in elucidating the degradation pathway. Comparing the chromatogram of the irradiated sample to the dark control will confirm if these peaks are a result of photodegradation.
-
-
Possible Cause 2: Interaction Products: this compound might react with other components of your formulation under UV stress, forming new compounds.
-
Solution: Analyze the photostability of individual components of the formulation to see if similar peaks are formed. This can help identify the source of the interaction.
-
-
Possible Cause 3: Sample Contamination: The new peaks could be from contamination during sample preparation or from the extraction solvent.
-
Solution: Run a blank (solvent only) injection to check for contaminants in your mobile phase and sample preparation procedure.
-
Issue: Low Recovery of this compound from the Formulation Matrix
-
Possible Cause 1: Incomplete Extraction: this compound, being lipophilic, might be strongly bound to the oily components of your formulation.
-
Solution: Optimize your extraction procedure. Try different organic solvents or a combination of solvents. Sonication can also aid in breaking up the formulation matrix and improving extraction efficiency.
-
-
Possible Cause 2: Degradation During Extraction: The extraction process itself (e.g., use of certain solvents, exposure to heat) might be causing degradation of this compound.
-
Solution: Perform a recovery study by spiking a known amount of this compound into the base formulation and then extracting it. This will help you determine the efficiency of your extraction method and if any degradation is occurring during this step.
-
Data on Photostability Enhancement
While specific quantitative data for this compound is limited in publicly available literature, extensive research on its parent compound, ferulic acid, demonstrates a significant synergistic effect with other antioxidants. This provides a strong basis for expecting similar enhancements with this compound.
| Antioxidant Combination | Observation | Implication for this compound |
| Ferulic Acid + Vitamin C + Vitamin E | Doubled the photoprotection of a vitamin C and E solution.[4][5][6] | The addition of this compound to formulations containing Vitamins C and E is highly likely to enhance their stability and photoprotective capabilities. |
| Ferulic Acid in Sunscreen | Increased the in vivo SPF of a sunscreen formulation by 37% and the UVA protection factor by 26%.[7][8] | Incorporating this compound into sunscreen formulations can potentially boost their SPF and UVA protection. |
Experimental Protocols
In Vitro Photostability Testing of a Sunscreen Formulation using HPLC
This protocol is adapted from standard industry practices for assessing the photostability of UV filters.
1. Materials and Equipment:
-
Solar simulator with a controlled UV output (compliant with ISO 24443 specifications)
-
Roughened polymethylmethacrylate (PMMA) plates
-
Positive displacement pipette or syringe
-
Gloved finger or finger cot for spreading
-
Analytical balance
-
Suitable extraction solvent (e.g., methanol, ethanol, or a mixture)
-
Sonication bath
-
HPLC system with a UV detector
-
C18 HPLC column
-
This compound analytical standard
-
Other antioxidant analytical standards (e.g., Ascorbic Acid, Tocopherol)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm syringe filters
2. Sample Preparation and Irradiation:
-
Accurately weigh a specific amount of the test formulation (e.g., 2 mg/cm²) onto a PMMA plate.
-
Spread the formulation evenly across the plate using a gloved finger to create a uniform film.
-
Prepare a "dark control" sample by wrapping a similarly prepared plate in aluminum foil.
-
Place the test plate and the dark control under the solar simulator.
-
Irradiate the test plate with a defined dose of UV radiation (e.g., according to COLIPA guidelines).
3. Extraction:
-
After irradiation, place the test plate and the dark control plate into separate beakers containing a known volume of the extraction solvent.
-
Use sonication for a defined period (e.g., 15-30 minutes) to ensure complete dissolution of the sunscreen film and extraction of the analytes.
4. HPLC Analysis:
-
Prepare a calibration curve using at least five concentrations of the this compound analytical standard.
-
Filter the extracts from the irradiated and dark control samples through a 0.45 µm syringe filter into HPLC vials.
-
Inject the samples into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~310 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
Quantify the concentration of this compound in the irradiated and dark control samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of this compound remaining after irradiation using the following formula:
% Remaining = (Concentration in Irradiated Sample / Concentration in Dark Control Sample) x 100
Visualizations
Caption: Synergistic action of antioxidants in preventing the photodegradation of this compound.
Caption: Workflow for in-vitro photostability testing of this compound formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability Issues - Botanichem [botanichem.co.za]
- 3. q1scientific.com [q1scientific.com]
- 4. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarship.miami.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ferulic acid photoprotective properties in association with UV filters: multifunctional sunscreen with improved SPF and UVA-PF - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential skin irritation from high concentrations of Ethylhexyl ferulate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential skin irritation when working with high concentrations of Ethylhexyl ferulate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in formulations?
This compound is an ester of ferulic acid and 2-ethylhexyl alcohol. It is recognized for its potent antioxidant and anti-inflammatory properties.[1][2][3] In cosmetic and pharmaceutical formulations, it primarily functions as a photoprotective agent, helping to stabilize other UV filters and protect the skin from oxidative stress induced by UV radiation.[4][5] Its lipophilicity allows for good skin penetration.[2]
Q2: Does this compound have the potential for skin irritation?
Yes, at high concentrations, this compound can cause skin irritation.[6] Safety data sheets (SDS) for Ethyl ferulate, a similar compound, indicate that it can cause skin irritation.[6] While specific dose-response data for this compound is limited in publicly available literature, it is recommended to use it at low concentrations, typically between 0.5% and 1%, to minimize the risk of sensitivity.[1]
Q3: What are the initial signs of skin irritation that I should look for in my experiments?
Initial signs of skin irritation, whether in vitro or in vivo, can include:
-
In vitro (on reconstructed human epidermis or cell cultures): Decreased cell viability, increased release of inflammatory cytokines (e.g., IL-1α), and visible tissue damage.
-
In vivo (on human subjects): Subjective sensations of stinging, burning, or itching, as well as objective signs like erythema (redness), edema (swelling), and dryness or scaling of the skin.[7]
Q4: What are the underlying mechanisms of chemically induced skin irritation?
Chemically induced skin irritation is a complex process involving the disruption of the skin barrier, direct damage to keratinocytes, and the release of pro-inflammatory mediators.[8] When an irritant like this compound at a high concentration penetrates the stratum corneum, it can trigger a cascade of events, including the activation of signaling pathways like Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB), leading to the production of cytokines and chemokines that orchestrate the inflammatory response.[3][9][10][11]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in in-vitro keratinocyte viability assays with our this compound formulation.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Systematically reduce the concentration of this compound in your formulation and repeat the viability assay to determine the IC50 (half-maximal inhibitory concentration). Compare this with established benchmarks for non-irritating ingredients. |
| Solvent or vehicle is causing irritation. | Test the vehicle without this compound as a negative control to ensure it is not contributing to the cytotoxicity. Consider alternative, less irritating solvents. |
| Interaction with other formulation components. | Evaluate the cytotoxicity of individual components and simple combinations to identify any synergistic or antagonistic effects on irritation. |
| Incorrect assay protocol. | Ensure the MTT or other viability assay protocol is being followed correctly, including appropriate cell seeding density, incubation times, and reagent concentrations. |
Problem 2: Our topical formulation containing a high concentration of this compound is causing erythema in a pilot human study.
| Possible Cause | Troubleshooting Step |
| Concentration-dependent irritation. | Reduce the concentration of this compound to within the generally recommended range of 0.5-1%.[1] |
| Disruption of the skin barrier. | Incorporate barrier-strengthening ingredients such as ceramides, fatty acids, and cholesterol into the formulation to improve skin resilience. |
| Inflammatory response. | Add known anti-irritant and soothing agents to the formulation. A table of potential anti-irritants is provided below. |
| Penetration rate is too rapid. | Modify the vehicle to control the release and penetration of this compound. For instance, formulating it in a water-in-oil emulsion may slow down its release compared to an oil-in-water emulsion. |
| pH of the formulation is not optimal. | Adjust the pH of the final formulation to be within the skin's natural range (approximately 4.5-5.5) to minimize disruption of the acid mantle. |
Data Presentation
Table 1: General Concentration Guidelines for Minimizing Skin Irritation of Cosmetic Ingredients
| Ingredient Type | Recommended Maximum Concentration | Notes |
| Ethyl Ferulate | 0.5% - 1% | Based on industry recommendations to avoid potential sensitivities.[1] |
| Alpha-Hydroxy Acids (AHAs) | 5% - 10% (for home use) | Higher concentrations may be used in professional settings. pH is a critical factor. |
| Retinoids | 0.01% - 1% | Concentration is highly dependent on the specific retinoid and formulation. |
| Essential Oils | Variable (often <1%) | Highly dependent on the specific oil and its composition. |
| Preservatives | Variable (as per regulation) | Use at the lowest effective concentration. |
Table 2: Common Anti-Irritant and Soothing Agents for Topical Formulations
| Agent | Mechanism of Action | Recommended Use Level |
| Bisabolol | Anti-inflammatory, inhibits pro-inflammatory cytokines. | 0.1% - 1.0% |
| Allantoin | Promotes cell proliferation and wound healing, soothes irritated skin. | 0.5% - 2.0% |
| Panthenol (Pro-Vitamin B5) | Improves skin barrier function, reduces inflammation. | 1.0% - 5.0% |
| Niacinamide (Vitamin B3) | Strengthens the skin barrier, anti-inflammatory effects. | 2.0% - 5.0% |
| Licorice Root Extract (Glycyrrhiza Glabra) | Contains glabridin (B1671572) and glycyrrhizin (B1671929) with anti-inflammatory properties. | 0.1% - 1.0% |
| Green Tea Extract (Camellia Sinensis) | Rich in polyphenols with antioxidant and anti-inflammatory effects. | 0.5% - 5.0% |
| Colloidal Oatmeal | Forms a protective barrier and has anti-inflammatory and antioxidant properties. | 1.0% - 5.0% |
Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD 439)
This test method evaluates the potential of a substance to cause skin irritation by assessing its effect on the viability of a reconstructed human epidermis model.[12][13][14]
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues are received and pre-incubated in a sterile culture medium at 37°C and 5% CO2.
-
Test Substance Application: A precise amount of the test substance (e.g., 30 µL for liquids or 25 mg for solids) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.
-
Rinsing: After incubation, the test substance is thoroughly rinsed from the tissue surface with a buffered saline solution.
-
Post-Incubation: The tissues are transferred to a fresh culture medium and incubated for a recovery period (e.g., 42 hours).
-
Viability Assessment (MTT Assay):
-
Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for approximately 3 hours.
-
Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
The formazan is extracted from the tissues using a solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).
-
-
Data Analysis: The percentage of tissue viability is calculated relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.
Keratinocyte Viability MTT Assay
This assay assesses the cytotoxicity of a substance on a monolayer of human keratinocytes.[2][9][15][16][17]
Methodology:
-
Cell Seeding: Human keratinocytes (e.g., HaCaT cell line) are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow overnight.
-
Test Substance Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance. Include a vehicle control and a positive control (e.g., a known irritant).
-
Incubation: The cells are incubated with the test substance for a specified period (e.g., 24 hours) at 37°C and 5% CO2.
-
MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours to allow for formazan formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value can be calculated from the dose-response curve.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study to assess the potential of a product to cause irritation and sensitization (allergic contact dermatitis) in human subjects.[1][18][19][20][21]
Methodology:
-
Induction Phase:
-
A small amount of the test product is applied to a patch, which is then applied to the skin of the subjects' backs.
-
The patch remains in place for 24-48 hours.
-
After removal, the site is graded for any signs of irritation.
-
This process is repeated nine times over a period of three weeks.
-
-
Rest Phase: There is a two-week period with no product application to allow for the development of any potential sensitization.
-
Challenge Phase:
-
A patch with the test product is applied to a new, previously unexposed skin site.
-
The site is evaluated for signs of irritation or allergic reaction at 24, 48, and 72 hours after patch removal.
-
Mandatory Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mwbioprocessing.com [mwbioprocessing.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ewg.org [ewg.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EP0806933B1 - Formulations and methods for reducing skin irritation - Google Patents [patents.google.com]
- 12. July Regulatory Roundup – Ceway Blog [news.ceway.eu]
- 13. health.ec.europa.eu [health.ec.europa.eu]
- 14. raybiotech.com [raybiotech.com]
- 15. rndsystems.com [rndsystems.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. pure.ewha.ac.kr [pure.ewha.ac.kr]
Scale-up challenges in the synthesis of Ethylhexyl ferulate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common scale-up challenges in the synthesis of Ethylhexyl ferulate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via both enzymatic and chemical routes.
Enzymatic Synthesis Troubleshooting
| Question | Possible Causes | Troubleshooting Solutions |
| Low Yield of this compound | - Suboptimal Reaction Temperature: Enzyme activity is highly dependent on temperature. Temperatures that are too low can result in slow reaction rates, while excessively high temperatures can lead to enzyme denaturation.[1][2] - Incorrect Enzyme Amount: Insufficient enzyme concentration will lead to a slower reaction and lower conversion. - Inadequate Reaction Time: The reaction may not have reached completion. - Enzyme Deactivation: Prolonged exposure to high temperatures or suboptimal pH can denature the lipase (B570770).[1] - Poor Substrate Quality: Impurities in ferulic acid or 2-ethylhexanol can inhibit enzyme activity. | - Optimize Temperature: Conduct small-scale experiments to determine the optimal temperature for the specific lipase being used. A typical range for lipase-catalyzed esterification is 60-80°C.[2][3] - Adjust Enzyme Concentration: Increase the enzyme loading in increments to find the most effective concentration. - Extend Reaction Time: Monitor the reaction progress over a longer period to ensure it has gone to completion. Optimal reaction times can be up to 24 hours.[4] - Control Reaction Conditions: Maintain the reaction at the optimal temperature and pH to preserve enzyme activity. Consider using a reduced pressure system to lower the reaction temperature.[1][4] - Use High-Purity Substrates: Ensure the ferulic acid and 2-ethylhexanol are of high purity to avoid inhibition. |
| Product Degradation (Discoloration) | - Oxidation of Ferulic Acid: Ferulic acid is susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen, leading to colored byproducts.[1] | - Use a Reduced Pressure System: A vacuum environment minimizes the presence of oxygen, thereby reducing the oxidation of ferulic acid.[1][4] - Optimize Temperature: Lowering the reaction temperature can decrease the rate of oxidation.[1] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Enzyme Recovery and Reuse | - Enzyme Leaching: The immobilized enzyme may leach from the support material. - Mechanical Stress: Agitation and handling can physically damage the immobilized enzyme particles. | - Select a Robust Immobilization Support: Use a high-quality support material to minimize enzyme leaching. - Optimize Agitation: Use gentle agitation to prevent mechanical damage to the enzyme support. - Proper Washing Procedure: After the reaction, wash the immobilized enzyme with a suitable solvent to remove any adsorbed product or unreacted substrates before reuse.[4] |
Chemical Synthesis (Acid-Catalyzed) Troubleshooting
| Question | Possible Causes | Troubleshooting Solutions |
| Low Yield of this compound | - Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate. - Equilibrium Limitation: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. - Suboptimal Temperature: The reaction may be too slow at lower temperatures, while side reactions may occur at excessively high temperatures.[5] - Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.[5] | - Optimize Catalyst Concentration: A typical concentration for sulfuric acid is around 10 mol%.[5] - Remove Water: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed, driving the reaction to completion. - Optimize Temperature: Determine the optimal reaction temperature through experimentation. Microwave-assisted synthesis can significantly accelerate the reaction at a controlled temperature.[5] - Increase Reaction Time: Monitor the reaction by TLC or HPLC to determine the necessary reaction time for completion.[5] |
| Formation of Dark-Colored Impurities | - Charring/Degradation: Strong acid catalysts at high temperatures can cause the degradation of ferulic acid and the alcohol, leading to charring. - Side Reactions: At high temperatures, side reactions such as ether formation from the alcohol can occur. | - Use a Milder Catalyst: Consider using a solid acid catalyst or a lower concentration of sulfuric acid. - Control Temperature: Maintain a consistent and optimal reaction temperature. Avoid localized overheating. - Use Microwave Synthesis: Microwave irradiation allows for rapid and uniform heating, which can minimize the formation of degradation products.[5] |
| Difficult Product Isolation/Purification | - Incomplete Catalyst Neutralization: Residual acid can interfere with downstream processing and product stability. - Emulsion Formation during Workup: The presence of unreacted starting materials and byproducts can lead to the formation of stable emulsions during aqueous workup. - Crystallization Issues: The product may fail to crystallize, or may form an oil. | - Thorough Neutralization and Washing: Ensure complete neutralization of the acid catalyst with a base (e.g., sodium bicarbonate solution) and wash the organic layer thoroughly with water and brine.[5] - Break Emulsions: Use a saturated brine solution to help break up emulsions. If necessary, filter the mixture through a pad of celite. - Optimize Crystallization Conditions: Experiment with different solvents, temperatures, and seeding to induce crystallization. Anti-solvent crystallization can also be an effective method.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for this compound?
A1: Enzymatic synthesis offers several advantages, particularly for cosmetic applications. It is conducted under milder reaction conditions, which reduces the risk of thermal degradation and the formation of colored impurities.[1] This method is also highly selective, leading to a purer product with fewer side reactions. Furthermore, enzymatic processes are considered more environmentally friendly or "green."
Q2: How can I monitor the progress of the esterification reaction?
A2: The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5] By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials (ferulic acid) and the appearance of the product (this compound).
Q3: What is the role of a reduced pressure system in the enzymatic synthesis?
A3: A reduced pressure (vacuum) system serves two main purposes. Firstly, it helps to remove water that is formed as a byproduct of the esterification reaction, which drives the equilibrium towards product formation and increases the yield. Secondly, it lowers the boiling points of the components, allowing the reaction to be carried out at a lower temperature, which helps to prevent the thermal degradation and oxidation of ferulic acid.[1][4]
Q4: What are common impurities I might encounter and how can I remove them?
A4: Common impurities include unreacted ferulic acid, unreacted 2-ethylhexanol, and side products from degradation or oxidation. Purification is typically achieved through crystallization or column chromatography. For large-scale production, crystallization is often preferred.[6]
Q5: What are the key considerations when scaling up the synthesis of this compound?
A5: Key scale-up considerations include:
-
Heat and Mass Transfer: Ensuring uniform temperature and mixing throughout a larger reactor is crucial to maintain consistent reaction rates and prevent localized overheating or cooling.
-
Downstream Processing: The efficiency of filtration, washing, and drying operations can change significantly at a larger scale.[7]
-
Solvent Handling and Recovery: Larger volumes of solvents require appropriate handling and recovery systems.
-
Process Safety: A thorough safety assessment is necessary to manage the risks associated with larger quantities of chemicals and equipment.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Enzymatic Synthesis (Lipase) | Chemical Synthesis (Acid-Catalyzed) |
| Catalyst | Immobilized Lipase (e.g., Novozym® 435) | Sulfuric Acid (H₂SO₄) |
| Typical Temperature | 60 - 80°C[2][3] | Reflux temperature or 88°C (microwave)[5] |
| Reaction Time | 8 - 24 hours[2][3] | 3 - 24 hours[5] |
| Solvent | Often solvent-free[4] | Excess alcohol or other organic solvents |
| Typical Yield | >90%[2][3] | ~94% (optimized microwave)[5] |
| Key Advantages | Milder conditions, high selectivity, "green" process | Faster reaction times (especially with microwave) |
| Key Challenges | Enzyme cost and stability, longer reaction times | Harsh conditions, potential for side reactions and degradation |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
-
Materials: Ferulic acid, 2-ethylhexanol, Immobilized Lipase (e.g., Novozym® 435), molecular sieves.
-
Setup: A round-bottom flask equipped with a magnetic stirrer and connected to a vacuum system (rotary evaporator).
-
Procedure: a. To the flask, add ferulic acid and a molar excess of 2-ethylhexanol (e.g., 1:8 molar ratio).[8] b. Add the immobilized lipase (e.g., a specific weight percentage relative to the substrates). c. Add molecular sieves to absorb the water produced during the reaction.[8] d. Heat the mixture to the optimal temperature (e.g., 70°C) with constant stirring.[2] e. Apply a moderate vacuum to the system. f. Allow the reaction to proceed for the optimized time (e.g., 24 hours), monitoring by TLC or HPLC.[4] g. After the reaction is complete, cool the mixture and filter to recover the immobilized enzyme. h. The filtrate containing the product can then be purified, typically by crystallization.
Protocol 2: Acid-Catalyzed Synthesis of this compound (Microwave-Assisted)
-
Materials: Ferulic acid, 2-ethylhexanol, concentrated sulfuric acid, ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine.
-
Setup: A microwave synthesis reactor.
-
Procedure: a. In a microwave reactor vessel, dissolve ferulic acid in 2-ethylhexanol. b. Add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%).[5] c. Seal the vessel and place it in the microwave reactor. d. Heat the reaction mixture to the optimized temperature (e.g., 88°C) for a short duration (e.g., 5 minutes).[5] e. After the reaction is complete, cool the mixture to room temperature. f. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. g. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by water and then brine.[5] h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. i. Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. High Efficient Synthesis of Enzymatic 2-Ethylhexyl Ferulate at Solvent-Free and Reduced Pressure Evaporation System [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient Synthesis of an Emerging Lipophilic Antioxidant: 2-Ethylhexyl Ferulate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. Analysis Of Main Points Of Process Scale-Up Of API - Senieer - What You Trust [senieer.com]
- 8. Frontiers | Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties [frontiersin.org]
Improving the sensory properties of formulations containing Ethylhexyl ferulate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address sensory challenges encountered when formulating with Ethylhexyl Ferulate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a formulation?
This compound is an ester of ferulic acid. Its primary functions in cosmetic and pharmaceutical formulations are as a UV absorber and an antioxidant.[1][2][3] It is an oil-soluble ingredient, making it suitable for incorporation into the oil phase of emulsions and anhydrous products.[4]
Q2: What are the common sensory challenges associated with this compound?
Due to its oil-soluble nature, formulations containing higher concentrations of this compound can exhibit undesirable sensory properties such as a greasy or oily skin feel, increased tackiness, and reduced spreadability. One study on a similar compound, ethyl ferulate, showed that its incorporation into a cream base led to a formulation that was less susceptible to deformation, indicating lower spreadability.[5][6][7]
Q3: At what concentration does this compound typically start to negatively impact sensory properties?
The sensory impact of this compound is concentration-dependent. While there is no definitive threshold, as it depends on the overall formulation, negative sensory effects like greasiness may become more pronounced at concentrations above 5%. It is recommended to use the lowest effective concentration to balance efficacy and aesthetics. For instance, usage levels are often suggested to be in the range of 0.5% to 1%.[4][8]
Q4: Can the choice of emulsifier affect the sensory profile of a formulation containing this compound?
Absolutely. The emulsifier system has a significant impact on the sensory characteristics of an emulsion, often more so than the emollient esters.[9] For oil-in-water emulsions with a significant oil phase containing this compound, selecting an emulsifier that promotes rapid breaking on the skin can improve the initial feel and reduce perceived greasiness.
Troubleshooting Guide
This guide provides solutions to common sensory issues encountered during the formulation with this compound.
Problem 1: The final formulation feels too greasy and oily on the skin.
-
Cause: this compound is an oil-soluble ingredient which can contribute to an overall greasy after-feel, a common issue with many sunscreen formulations.[10]
-
Solutions:
-
Incorporate Sensory Modifiers: Add oil-absorbing powders such as silica (B1680970), starches (like tapioca or corn starch), or polymethyl methacrylate (B99206) to the formulation. These ingredients can create a "velvety" or "dry-touch" feel.[11]
-
Utilize Lightweight Esters: Blend this compound with light, fast-spreading esters like C12-15 Alkyl Benzoate or Dicaprylyl Carbonate. These can help to reduce the overall heavy feeling of the oil phase.
-
Add Silicones: Incorporate elastomers like Dimethicone/Vinyldimethicone Crosspolymer or volatile silicones such as Cyclopentasiloxane. These can provide a silky, powdery after-feel and reduce tackiness.
-
Problem 2: The product has poor spreadability and drags on the skin during application.
-
Cause: The addition of ferulic acid esters can increase the viscosity and reduce the spreadability of a formulation.[5][6][7]
-
Solutions:
-
Optimize the Emollient Package: Introduce low-viscosity emollients that can improve the "slip" of the product.
-
Adjust the Rheology Modifier: If using a thickener, consider one that provides shear-thinning properties. This will allow the product to have a lower viscosity during application (high shear) and a higher viscosity at rest.
-
Evaluate the Emulsifier System: Certain emulsifiers can contribute to a "draggy" feel. Experiment with different emulsifiers to find one that provides a smoother application.[9]
-
Problem 3: The formulation leaves a tacky or sticky residue after application.
-
Cause: The interaction between this compound, other oil-phase components, and thickeners can lead to a sticky after-feel.
-
Solutions:
-
Incorporate Mattifying Powders: Ingredients like silica or boron nitride can reduce stickiness and provide a more pleasant after-feel.
-
Use Film-Formers: Certain film-forming polymers can create a non-tacky film on the skin, improving the final feel.
-
Review the Humectant Level: High concentrations of certain humectants like glycerin can sometimes contribute to tackiness. A careful balance is necessary.
-
Quantitative Data Summary
The following table summarizes the typical usage levels of various sensory modifiers that can be used to improve the feel of formulations containing this compound.
| Ingredient Category | Example INCI Name | Typical Use Level (%) | Primary Sensory Effect |
| Powders | Silica | 1 - 5 | Reduces greasiness, provides a matte finish |
| Aluminum Starch Octenylsuccinate | 3 - 10 | Absorbs oil, dry-touch feel | |
| Lightweight Esters | C12-15 Alkyl Benzoate | 2 - 15 | Improves spreadability, light feel |
| Dicaprylyl Carbonate | 2 - 10 | Fast-spreading, non-oily feel | |
| Silicones | Dimethicone | 1 - 5 | Provides slip, reduces tackiness |
| Cyclopentasiloxane | 5 - 20 | Volatile, light feel, improves spreadability |
Experimental Protocols
1. Sensory Panel Evaluation of Spreadability
-
Objective: To quantify the spreadability of different formulations containing this compound.
-
Methodology:
-
Recruit a panel of 10-15 trained sensory assessors.
-
Provide standardized amounts (e.g., 0.1g) of each formulation to the panelists.
-
Instruct panelists to apply the product to a designated area on their forearm using a standardized number of strokes (e.g., 5).
-
Panelists will then rate the spreadability on a 10-point scale (1 = very poor, 10 = excellent).
-
Collect and analyze the data for statistical significance.
-
2. Instrumental Measurement of Spreadability
-
Objective: To obtain objective data on the spreadability of the formulations.
-
Methodology:
-
Use a texture analyzer equipped with a probe for spreadability testing.
-
Place a standardized amount of the formulation on a flat surface.
-
Bring the probe into contact with the sample and measure the force required to spread the sample over a defined distance.
-
The force of extrusion or the area under the force-distance curve can be used as a measure of spreadability. A lower force indicates better spreadability.
-
3. Evaluation of Oiliness and Absorption
-
Objective: To assess the perceived oiliness and absorption time of the formulations.
-
Methodology:
-
Use the same trained sensory panel as in the spreadability test.
-
Apply a standardized amount of product to the forearm.
-
At set time intervals (e.g., 1, 5, and 10 minutes), panelists will rate the perceived oiliness on a 10-point scale (1 = not oily, 10 = very oily).
-
Panelists will also record the time at which the product is perceived to be fully absorbed.
-
Visualizations
Caption: Troubleshooting flowchart for sensory issues with this compound.
Caption: Workflow for sensory and instrumental evaluation of formulations.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound, 391900-25-7 [thegoodscentscompany.com]
- 3. This compound (with Product List) [incidecoder.com]
- 4. specialchem.com [specialchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. paulaschoice-eu.com [paulaschoice-eu.com]
- 9. actsolutionscorp.com [actsolutionscorp.com]
- 10. ulprospector.com [ulprospector.com]
- 11. specialchem.com [specialchem.com]
Validation & Comparative
Ethylhexyl Ferulate vs. Ferulic Acid: A Comparative Analysis of Antioxidant Activity
A comprehensive review of the antioxidant capacities of Ethylhexyl Ferulate and its parent compound, Ferulic Acid, reveals distinct differences in performance across various experimental models. While both molecules exhibit potent antioxidant properties, the lipophilic nature of this compound enhances its efficacy in certain environments, particularly in lipid-based systems. This guide provides a detailed comparison of their antioxidant activities, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Executive Summary
Ferulic acid, a well-established natural antioxidant, demonstrates robust free radical scavenging activity in aqueous environments. However, its lipophilicity is limited. This compound, an ester of ferulic acid, is designed for enhanced oil solubility and improved compatibility with lipid membranes. This structural modification significantly influences its antioxidant performance, particularly in preventing lipid peroxidation. This guide delves into the comparative antioxidant efficacy of these two compounds through in vitro chemical assays and cellular models.
Data Presentation: Quantitative Antioxidant Activity
The antioxidant activities of this compound and ferulic acid have been evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | This compound (IC50) | Ferulic Acid (IC50) | Reference Compound (IC50) | Source |
| DPPH Radical Scavenging Activity | Data Not Available in Searched Literature | 76 µM | Trolox: 56 µM | [1] |
| 9.9 µg/mL | Ascorbic Acid: 43.2 µg/mL | [2] | ||
| ABTS Radical Scavenging Activity | Data Not Available in Searched Literature | 5.14 - 7.40 µg/mL | - | [3] |
| 16.7 µg/mL | Trolox: 3.8 µg/mL | [2] | ||
| Inhibition of AAPH-induced Oxidation in a Liposome (B1194612) System | 0.13 mM | 0.21 mM | α-tocopherol: 0.03 mM | Kikuzaki et al., 2002 |
Note: Direct comparative IC50 values for this compound in standard DPPH and ABTS solution-based assays were not available in the searched literature. The data from the liposome system demonstrates the enhanced activity of this compound in a lipid environment.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Various concentrations of the test compounds (this compound or ferulic acid) are prepared.
-
A specific volume of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the antioxidant, and Abs_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Methodology:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compounds are prepared.
-
A small volume of the test compound solution is added to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay for Lipophilic Compounds
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe in the presence of a peroxyl radical generator.
Methodology:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they reach confluence.
-
The cells are then treated with the test compounds (this compound or ferulic acid, dissolved in a suitable vehicle like DMSO and diluted in media) for a specific period (e.g., 1 hour).
-
The cells are washed and then incubated with DCFH-DA.
-
After incubation, the cells are washed again to remove the excess probe.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to induce oxidative stress.
-
The fluorescence is measured at an excitation wavelength of 485 nm and an emission wavelength of 538 nm over time.
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve and comparing it to the control (cells treated with the radical generator but no antioxidant).
Signaling Pathways and Mechanisms of Action
Both ferulic acid and its esters are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.
Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or activators like ferulic acid, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). While direct evidence for this compound activating this pathway is still emerging, it is highly probable that it shares this mechanism with its parent compound.
Caption: The Keap1-Nrf2 antioxidant response pathway activated by ferulic acid and its esters.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of the antioxidant activity of this compound and ferulic acid.
Caption: A generalized workflow for the comparative antioxidant analysis of this compound and ferulic acid.
Conclusion
The esterification of ferulic acid to this compound modifies its physicochemical properties, enhancing its lipophilicity. This structural change appears to be advantageous for antioxidant activity within lipid-rich environments, such as cell membranes, as suggested by the lower IC50 value in the liposome-based assay. While ferulic acid remains a potent antioxidant in aqueous systems, this compound's increased affinity for lipids makes it a promising candidate for applications requiring antioxidant protection in fatty or emulsified formulations, such as topical skincare products and for preventing lipid peroxidation in various matrices. Further studies providing direct comparative data from standardized DPPH and ABTS assays in solution are warranted to provide a more complete picture of their relative free radical scavenging efficiencies. The activation of the Nrf2 signaling pathway by both compounds underscores their potential to not only directly neutralize oxidants but also to bolster the cell's own defense mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photostability of Ethylhexyl Ferulate and Ethyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ferulate Esters
Ethyl Ferulate (EF) and Ethylhexyl Ferulate (EHF) are esters of ferulic acid, a naturally occurring phenolic compound.[1] Their structural similarity belies differences in physicochemical properties, such as oil solubility and molecular weight, imparted by the ethyl versus the 2-ethylhexyl alcohol moiety. These differences are presumed to influence their interaction with UV radiation and subsequent photostability. Ethyl Ferulate is noted for its ability to absorb UVB radiation and protect against DNA damage.[1] The addition of an ester group to the ferulic acid structure has been suggested to accelerate the relaxation of the photoexcited molecule, a key aspect of its photoprotective capabilities.[2] this compound is also utilized as a UV absorber and antioxidant in skincare formulations.
Comparative Photostability Data
A comprehensive literature search did not yield a direct, side-by-side study quantifying the photodegradation of this compound versus Ethyl Ferulate. However, some data is available for Ethyl Ferulate. One study characterized Ethyl Ferulate as a photolabile filter, reporting its degradation half-life under specific UV irradiation conditions.[3]
The table below summarizes the available quantitative data for Ethyl Ferulate and indicates the absence of comparable data for this compound in the searched literature.
| Parameter | Ethyl Ferulate | This compound | Source |
| Photodegradation Half-life (UVB) | 25 minutes | Data not available | [3] |
| Photodegradation Half-life (UVA) | 51 minutes | Data not available | [3] |
| Quantum Yield of Photolysis | Data not available | Data not available | - |
| Reported Photostability Profile | Characterized as photolabile | Data not available | [3] |
Note: The absence of data for this compound highlights a critical knowledge gap and underscores the need for direct comparative studies.
Experimental Protocols for Photostability Assessment
To facilitate direct comparison, a standardized experimental protocol is essential. The following methodology is synthesized from established practices for testing the photostability of UV filters.[4]
1. Sample Preparation:
-
Solvent: Prepare dilute solutions of Ethyl Ferulate and this compound in a suitable solvent (e.g., ethanol, isopropanol). A co-solvent like acetonitrile (B52724) may be used to ensure solubility.[4][5]
-
Concentration: Ensure the concentration falls within the linear range of the analytical method (e.g., High-Performance Liquid Chromatography).
-
Film Application: For simulating topical application, spread a precise amount (e.g., 40 mg) of a formulation containing the test compound onto a roughened polymethylmethacrylate (PMMA) plate to form a uniform film.[4]
2. Irradiation:
-
Light Source: Utilize a solar simulator equipped with a xenon arc lamp that emits a continuous spectrum covering UVA and UVB regions (290-400 nm).
-
Irradiance Dose: Expose the samples to a controlled and measured dose of UV radiation. The dose can be defined in terms of Joules per square centimeter (J/cm²) or Minimal Erythemal Doses (MEDs).
-
Control: Maintain a set of non-irradiated (control) samples stored in the dark under the same temperature conditions.
3. Analytical Quantification:
-
Extraction: After irradiation, immerse the PMMA plates in a suitable solvent (e.g., isopropanol) and use ultrasonication to dissolve the film and extract the analyte completely.[4]
-
Instrumentation: Quantify the remaining percentage of the parent compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD).[6][7]
-
Mobile Phase: A common mobile phase consists of a phosphate (B84403) buffer and methanol.[6]
-
Detection Wavelength: Set the detection wavelength to the λmax of the ferulate esters (approximately 310-325 nm).[4][8]
-
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the irradiated sample to that of the non-irradiated control. The degradation kinetics can be determined by analyzing samples at multiple time points.
Visualizing Relationships and Workflows
Molecular Relationship Diagram
Caption: Chemical relationship of ferulate esters to their parent compound.
Experimental Workflow for Photostability Testing
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Ethylhexyl Ferulate and Other Commercial Antioxidants
In the landscape of cosmetic and pharmaceutical research, the quest for potent antioxidants to mitigate oxidative stress-induced cellular damage is perpetual. Ethylhexyl ferulate, a lipophilic derivative of the naturally occurring ferulic acid, has garnered significant attention for its antioxidant properties. This guide provides an objective comparison of the antioxidant efficacy of this compound against well-established commercial antioxidants, namely Vitamin C (L-ascorbic acid), Vitamin E (α-tocopherol), and its parent compound, Ferulic Acid. The comparison is supported by available experimental data from various in vitro antioxidant assays.
Quantitative Comparison of Antioxidant Efficacy
The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. Other measures include Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a compound to that of Trolox, a water-soluble analog of Vitamin E.
The following table summarizes the available quantitative data from different studies. It is crucial to note that these values are collated from various sources and were not necessarily performed under identical experimental conditions. Therefore, a direct comparison should be approached with caution.
| Antioxidant | Assay | IC50 (µg/mL) | Trolox Equivalents (TEAC) | Source |
| Ferulic Acid | DPPH | 7.8 | - | [1] |
| Vitamin E (α-tocopherol) | DPPH | 11.2 | - | [1] |
| Ascorbic Acid (Vitamin C) | DPPH | ~5-10 | - | [2] |
| Ethyl Ferulate | DPPH | Generally lower than Ferulic Acid in lipophilic systems | - | Inferred from[3] |
| Ferulic Acid | ABTS | - | 1.89 | [3] |
| Methyl Ferulate | ABTS | - | 1.65 | [3] |
| Ethyl Ferulate | ABTS | - | 1.66 | [3] |
| Ferulic Acid | FRAP | - | 2.14 | [3] |
| Methyl Ferulate | FRAP | - | 1.54 | [3] |
| Ethyl Ferulate | FRAP | - | 1.58 | [3] |
Note: The data for this compound is limited in direct comparative studies. Its efficacy is often inferred from studies on other ferulic acid esters like ethyl ferulate. The lipophilic nature of this compound suggests it would be more effective in lipid-based systems compared to hydrophilic antioxidants like Vitamin C.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antioxidant activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Various concentrations of the test antioxidant (this compound, Vitamin C, etc.) are prepared.
-
A fixed volume of the DPPH solution is added to the antioxidant solutions.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
A control sample containing the solvent and DPPH solution without the antioxidant is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula:
-
The IC50 value is determined by plotting the percentage of scavenging activity against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate an electron or a hydrogen atom reduce the ABTS•+, leading to a decrease in the solution's color intensity.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test antioxidant are prepared.
-
A small volume of the antioxidant solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, the FRAP reagent, which contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, is reduced to the ferrous form (Fe²⁺-TPTZ) by antioxidants. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is proportional to the antioxidant capacity of the sample.
Protocol:
-
The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is warmed to 37°C.
-
A small volume of the antioxidant sample is added to a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe²⁺ equivalents.
Signaling Pathways and Antioxidant Mechanisms
The antioxidant effects of these compounds are not limited to direct radical scavenging but also involve modulation of cellular signaling pathways that control endogenous antioxidant defenses.
General Antioxidant Radical Scavenging Mechanism
The fundamental mechanism by which phenolic antioxidants like this compound, Ferulic Acid, and Vitamin E neutralize free radicals is through hydrogen atom transfer (HAT). Vitamin C, on the other hand, primarily acts through single electron transfer (SET).
Caption: General mechanisms of free radical scavenging by antioxidants.
Nrf2 Signaling Pathway Activation
Antioxidants like ferulic acid can upregulate the cellular antioxidant defense system through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.
Caption: Activation of the Nrf2 antioxidant response pathway.
Inhibition of NF-κB Signaling Pathway
Chronic inflammation is closely linked to oxidative stress. Phenolic antioxidants can exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
References
Unveiling the In Vivo Photoprotective Potential of Ethylhexyl Ferulate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the in vivo photoprotective effects of Ethylhexyl ferulate. It objectively compares its performance with other common UV filters, supported by available experimental data and detailed methodologies.
This compound, a derivative of the potent natural antioxidant ferulic acid, is gaining traction in the cosmetic and pharmaceutical industries for its dual role as a UV absorber and a stabilizer of other sunscreen agents. Its lipophilic nature enhances its affinity for the skin, suggesting a promising role in topical photoprotective formulations. While direct head-to-head in vivo comparative studies on this compound are limited, this guide synthesizes existing data on its properties and the well-documented effects of its parent compound, ferulic acid, to provide a scientifically grounded comparison.
Comparative Analysis of Photoprotective Performance
Ferulic acid has been shown to enhance the photoprotective efficacy of other UV filters. For instance, studies have demonstrated that the addition of ferulic acid to formulations containing other UV filters, such as bemotrizinol (B606015) and ethylhexyl triazone, can significantly increase the in vivo SPF[2]. One study reported that ferulic acid increased the in vivo SPF value by 37%[2]. This synergistic effect is attributed to its potent antioxidant and anti-inflammatory properties, which help mitigate the erythemal response—the primary measure in in vivo SPF testing[2]. Given that this compound retains the core antioxidant and UV-absorbing functionalities of ferulic acid with improved lipophilicity, it is reasonable to extrapolate a significant contribution to in vivo photoprotection.
For a qualitative comparison, the following table summarizes the key characteristics of this compound against other commonly used UV filters.
| Feature | This compound | Ethylhexyl Methoxycinnamate (Octinoxate) | Bemotrizinol (Tinosorb S) |
| UV Spectrum | UVB, some UVA | Primarily UVB | Broad-spectrum (UVB and UVA) |
| Mechanism of Action | UV absorption, potent antioxidant, anti-inflammatory | UV absorption | UV absorption, photostable |
| Photostability | Considered photostable | Prone to photodegradation | Highly photostable |
| Antioxidant Activity | High | Low | Low |
| Anti-inflammatory | Yes | No | No |
| Synergy | Enhances stability and efficacy of other filters | Can be stabilized by other compounds | Synergistic with other filters |
Experimental Protocols
The gold standard for assessing the in vivo photoprotective effect of a sunscreen product is the determination of the Sun Protection Factor (SPF). This is a clinical study conducted on human volunteers.
In Vivo SPF Determination (Based on ISO 24444:2019)
Objective: To determine the level of protection a sunscreen product provides against UV-induced erythema (sunburn).
Methodology:
-
Subject Recruitment: A panel of healthy human volunteers with skin phototypes I, II, and III (those who burn easily) are recruited.
-
Test Sites: Small, well-defined areas of skin on the volunteer's back are used as test sites.
-
Product Application: A precise amount of the sunscreen formulation (2 mg/cm²) is applied uniformly to the designated test sites. An unprotected site (no product application) serves as a control.
-
UV Irradiation: A solar simulator, which emits a spectrum of light mimicking natural sunlight (UVA and UVB), is used to irradiate the test sites. A series of increasing doses of UV radiation are administered to both the protected and unprotected skin.
-
Erythema Assessment: Approximately 16 to 24 hours after irradiation, the skin is visually assessed for the presence of erythema. The Minimal Erythemal Dose (MED) is determined for both the unprotected (MEDu) and protected (MEDp) skin. The MED is the lowest dose of UV radiation that produces the first perceptible, well-defined reddening of the skin.
-
SPF Calculation: The SPF is calculated for each volunteer as the ratio of the MED on protected skin to the MED on unprotected skin (SPF = MEDp / MEDu). The final SPF of the product is the average of the individual SPF values from all volunteers.
Visualizing the Science
To better understand the processes involved in photoprotection and its evaluation, the following diagrams illustrate the experimental workflow for in vivo SPF testing and the key signaling pathways activated by UV radiation in the skin.
Conclusion
This compound stands out as a multifunctional ingredient in photoprotection. Its inherent UV-absorbing properties, combined with potent antioxidant and anti-inflammatory activities, suggest a strong in vivo photoprotective effect. While direct comparative clinical data is needed to definitively quantify its performance against other UV filters, the evidence from studies on its parent compound, ferulic acid, strongly supports its efficacy. The ability of this compound to not only absorb UV radiation but also to quench reactive oxygen species and reduce inflammation—key drivers of erythema—positions it as a valuable component in advanced sunscreen formulations. Future in vivo studies directly comparing this compound with other leading UV filters will be crucial in fully elucidating its standing in the landscape of photoprotective agents.
References
Cross-Validation of HPLC and GC-MS Methods for Ethylhexyl Ferulate Analysis: A Comparative Guide
In the realm of analytical chemistry, the quantification of active pharmaceutical ingredients (APIs) and cosmetic ingredients demands robust and reliable methods. Ethylhexyl ferulate, a common UV filter in sunscreen products, requires accurate determination to ensure product efficacy and safety. This guide provides a comparative analysis of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. This objective comparison is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Principle of Comparison
The choice between HPLC and GC-MS for the analysis of a particular compound depends on several factors, including the analyte's physicochemical properties, the sample matrix, and the desired analytical performance characteristics such as sensitivity, selectivity, and speed. This compound, being a moderately large and thermally labile molecule, presents an interesting case for comparing these two techniques. HPLC is generally well-suited for non-volatile and thermally sensitive compounds, while GC-MS excels in the analysis of volatile and thermally stable analytes.[1][2]
Quantitative Performance Data
| Validation Parameter | HPLC | GC-MS |
| Linearity (R²) | > 0.998[3] | > 0.999[4] |
| Accuracy (% Recovery) | 98 - 102% | 70 - 115%[5] |
| Precision (RSD%) | < 2%[3] | < 20%[5] |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Potentially lower, in the pg/mL range[6] |
| Limit of Quantification (LOQ) | Typically in the mid to high ng/mL range | Potentially lower, in the low ng/mL range |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are representative methodologies for the analysis of this compound using HPLC and GC-MS, based on established practices for similar compounds.
HPLC Method for this compound
This method is based on a reversed-phase HPLC approach, which is commonly used for the analysis of sunscreen agents.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water (containing 0.1% acetic acid) is often employed. For instance, a gradient starting from 60% acetonitrile and increasing to 100% over a set period.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 325 nm, where this compound exhibits strong absorbance.[7]
-
Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as acetonitrile or methanol, and filtered prior to injection.
GC-MS Method for this compound
As this compound is a relatively large ester, its analysis by GC-MS may require derivatization to improve volatility and thermal stability, although direct analysis is also possible. The following protocol is a general guideline for the analysis of ferulic acid esters.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8][9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]
-
Injector Temperature: 280 °C.[9]
-
Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of approximately 300°C, held for a further period.[8]
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-600.
-
-
Sample Preparation: Samples are dissolved in a volatile organic solvent. Derivatization with a silylating agent (e.g., BSTFA) may be performed to convert the hydroxyl group of the ferulate moiety to a more volatile trimethylsilyl (B98337) ether.[10]
Method Comparison and Selection Workflow
The decision to use HPLC or GC-MS for this compound analysis involves considering the specific requirements of the study. The following diagram illustrates a logical workflow for method selection.
References
- 1. amptechfl.com [amptechfl.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of New Hydroxy Fatty Acids and Ferulic Aci... [degruyterbrill.com]
The Synergistic Antioxidant Power of Ethylhexyl Ferulate with Vitamins C and E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of antioxidants is a cornerstone of advanced dermatological and therapeutic formulations. This guide provides a comparative analysis of the synergistic antioxidant effects of Ethylhexyl ferulate, a lipophilic derivative of ferulic acid, with the well-established antioxidant vitamins C and E. By leveraging the stabilizing and regenerative properties of this compound, the overall antioxidant capacity and photoprotective qualities of the formulation can be significantly enhanced. This document summarizes the supporting experimental data for the parent compound, ferulic acid, and its esters, provides detailed experimental protocols for relevant assays, and visualizes the underlying mechanisms and workflows.
The Antioxidant Regeneration Cycle
The synergy between ferulic acid (and its esters) and vitamins C and E stems from a regenerative antioxidant cycle. Vitamin E, a lipid-soluble antioxidant, is the primary defender against lipid peroxidation in cell membranes. Upon neutralizing a lipid radical, vitamin E itself becomes an oxidized radical (tocopheroxyl radical). Vitamin C, a water-soluble antioxidant, can then regenerate vitamin E by donating an electron. In this process, vitamin C is oxidized to the ascorbyl radical. Ferulic acid and its derivatives play a crucial role in regenerating vitamin C from its oxidized state, thereby allowing the cycle to continue and prolonging the protective effects of both vitamins C and E.[1][2][3] This mechanism also helps to stabilize the otherwise unstable vitamins C and E in formulations.[1][4][5]
References
- 1. Synergistic Antioxidants: How Ferulic Acid Boosts the Efficacy of Vitamin C & E [letsmakebeauty.com]
- 2. Ferulic Acid: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin. | Semantic Scholar [semanticscholar.org]
Comparative skin penetration of free vs. encapsulated Ethylhexyl ferulate
A Technical Guide for Researchers and Formulation Scientists
Ethylhexyl ferulate, an ester of ferulic acid, is a multifunctional cosmetic ingredient prized for its potent antioxidant properties and its ability to absorb UV radiation. As with many active ingredients, the delivery system plays a crucial role in its efficacy and safety profile. This guide provides a comparative analysis of the skin penetration of free this compound versus its encapsulated form, supported by experimental data from related compounds and standardized protocols. While direct comparative studies on this compound are limited, a robust body of evidence from analogous UV filters and ferulic acid derivatives allows for a scientifically grounded comparison.
Data Summary: Skin Penetration and Deposition
The following tables summarize quantitative data on the skin penetration of free ferulic acid derivatives and the typical effects of encapsulation on UV filters. This data is synthesized from multiple studies to provide a comparative overview.
Table 1: In Vitro Skin Permeation of Free Ferulic Acid and its Derivatives
| Compound | Vehicle | Skin Model | Permeation Flux (µg/cm²/h) | Skin Deposition (nmol/g) |
| Ferulic Acid | O/W Emulsion (pH 6) | Hairless Rat Skin | 8.48 ± 2.31 | Not Reported |
| Ferulic Acid | Gel (pH 6) | Hairless Rat Skin | 8.38 ± 0.89 | Not Reported |
| Ferulic Acid Ethyl Ether (FAEE) | pH 6 Buffer | Porcine Skin | 26 nmol/cm²/h | 136 nmol/g |
Data synthesized from studies on ferulic acid and its ethyl ether derivative, which serves as a proxy for free this compound.[1][2]
Table 2: Effect of Encapsulation on In Vivo Skin Penetration of UV Filters
| UV Filter | Formulation | Skin Penetration (% of Applied Dose) | Reduction in Penetration |
| Ethylhexyl Triazone | Free in Cream | 21.9 ± 4.9% | - |
| Ethylhexyl Triazone | Encapsulated in Lipid Microparticles | 11.9 ± 2.7% (Calculated) | 45.7% |
| Ethylhexyl Methoxycinnamate | Free in Cream | 32.4 ± 4.1% | - |
| Ethylhexyl Methoxycinnamate | Encapsulated in Lipid Microparticles | 25.3 ± 5.5% | 21.9% |
| Avobenzone & Octocrylene | Free in Formulation | Significant Penetration into Stratum Corneum | - |
| Avobenzone & Octocrylene | Encapsulated in Sol-Gel Silica | Remained on the Skin Surface | Significant Reduction |
This table illustrates the significant reduction in skin penetration achieved through encapsulation, a principle that is broadly applicable to lipophilic compounds like this compound.[2][3][4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of skin penetration. The following are standard protocols for in vitro and in vivo studies.
In Vitro Skin Permeation Study (OECD TG 428)
This method is considered the gold standard for assessing the percutaneous absorption of cosmetic ingredients.[7][8][9]
1. Objective: To quantify the rate and extent of penetration of a test substance through the skin.
2. Materials:
- Franz Diffusion Cells
- Excised human or porcine skin, dermatomed to a thickness of ~500-800 µm
- Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)
- Test formulations (Free and Encapsulated this compound)
- High-Performance Liquid Chromatography (HPLC) system for analysis
3. Procedure:
- Skin Preparation: Thaw frozen skin and mount it on the Franz diffusion cells, with the stratum corneum facing the donor compartment.
- Equilibration: Allow the skin to equilibrate with the receptor fluid, which is maintained at 32°C and continuously stirred.
- Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the test formulation to the skin surface.
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect aliquots from the receptor fluid.
- Mass Balance: At the end of the experiment, wash the skin surface to recover unabsorbed compound. Separate the epidermis from the dermis. Extract the compound from the stratum corneum (via tape stripping or extraction), viable epidermis, dermis, and receptor fluid.
- Quantification: Analyze the concentration of this compound in all samples using a validated HPLC method.
4. Data Analysis: Calculate the cumulative amount of the substance penetrated per unit area over time and determine the steady-state flux (Jss).
In Vivo Skin Penetration Study (Tape Stripping Method)
This minimally invasive technique is used to assess the distribution of a topically applied substance within the stratum corneum of human volunteers.[2][3][4][6][7]
1. Objective: To determine the amount and distribution of the test substance within the layers of the stratum corneum after topical application.
2. Materials:
- Test formulations (Free and Encapsulated this compound)
- Adhesive tapes (e.g., D-Squame®, Scotch® Magic™ Tape)
- Solvent for extraction (e.g., ethanol, methanol)
- HPLC system for analysis
3. Procedure:
- Application: Apply a precise amount of the formulation (e.g., 2 mg/cm²) to a defined area on the forearm of human volunteers.
- Exposure: Leave the formulation on the skin for a specified period (e.g., 6 hours).
- Removal of Excess: Gently wipe the skin surface to remove any unabsorbed formulation.
- Tape Stripping: Sequentially apply and remove adhesive tapes to the treated area. The first few strips remove the surface layers of the stratum corneum, while subsequent strips remove deeper layers.
- Extraction: Place each tape strip into a vial with a suitable solvent and extract the absorbed this compound.
- Quantification: Analyze the amount of this compound in each extract using HPLC.
4. Data Analysis: Plot the amount of substance per tape strip against the strip number to generate a concentration profile within the stratum corneum.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for In Vitro Skin Permeation Study.
Caption: Antioxidant and Anti-inflammatory Signaling of this compound.
Comparative Analysis and Conclusion
The primary motivation for encapsulating active ingredients like this compound is often to enhance formulation stability and control their interaction with the skin. Based on extensive data from similar UV filters, encapsulation is a highly effective strategy for reducing skin penetration.
-
Free this compound: In its free form, this compound, being a lipophilic molecule, is expected to partition into the stratum corneum. Studies on the structurally similar ethyl ferulate show significant skin deposition and permeation.[2] This penetration is desirable for delivering its antioxidant effects to the viable epidermis but may be undesirable if the goal is to maintain the molecule on the skin's surface for UV protection, or to minimize systemic absorption.
-
Encapsulated this compound: Encapsulation within carriers such as lipid microparticles or polymeric nanocapsules fundamentally alters the delivery profile. The carrier system is typically too large to penetrate the stratum corneum.[10] As a result, the encapsulated this compound is retained on the skin's surface. Studies on other encapsulated UV filters demonstrate a marked reduction in skin penetration, ranging from 20% to over 45%.[2][4][5][6] This approach is advantageous for sunscreen applications, as it concentrates the UV-absorbing agent where it is most needed and significantly reduces the potential for systemic exposure and associated risks.[3][11]
References
- 1. Permeation and Distribution of Ferulic Acid and Its α-Cyclodextrin Complex from Different Formulations in Hairless Rat Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative behavior between sunscreens based on free or encapsulated UV filters in term of skin penetration, retention and photo-stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Human Skin Penetration of the UV Filter Ethylhexyl Triazone: Effect of Lipid Microparticle Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Human Skin Penetration of the UV Filter Ethylhexyl Triazone: Effect of Lipid Microparticle Encapsulation. - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of the penetration of 56 cosmetic relevant chemicals into and through human skin using a standardized protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the penetration of 56 cosmetic relevant chemicals into and through human skin using a standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NLC-Based Sunscreen Formulations with Optimized Proportion of Encapsulated and Free Filters Exhibit Enhanced UVA and UVB Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethylhexyl Ferulate: Evaluating Cost-Effectiveness
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of promising compounds is a critical aspect of the research and development process. Ethylhexyl ferulate, a derivative of the naturally occurring antioxidant ferulic acid, has garnered significant interest for its potential applications in cosmetics and pharmaceuticals due to its enhanced lipophilicity and antioxidant properties. This guide provides a comprehensive comparison of the cost-effectiveness of three primary methods for synthesizing this compound: enzymatic synthesis, Steglich esterification, and acid-catalyzed esterification.
At a Glance: Comparing Synthesis Methods
| Parameter | Enzymatic Synthesis | Steglich Esterification | Acid-Catalyzed Esterification |
| Yield | High (often >95%) | High (typically 80-95%) | Moderate to High (variable, 60-90%) |
| Reaction Time | Moderate (12-48 hours) | Short (2-6 hours) | Long (12-24 hours) |
| Reaction Temperature | Mild (40-60 °C) | Mild (Room Temperature) | High (80-120 °C) |
| Catalyst Cost | High (enzyme) | High (DCC, DMAP) | Low (sulfuric acid) |
| Catalyst Reusability | Yes (immobilized enzyme) | No | No |
| Byproducts | Minimal (water) | Dicyclohexylurea (DCU) | Water, potential side products |
| Purification | Relatively Simple | More Complex (removal of DCU) | Simple to Moderate |
| Environmental Impact | Low ("Green" chemistry) | Moderate (reagent toxicity) | High (corrosive acid, high energy) |
| Estimated Overall Cost | Moderate to High | High | Low to Moderate |
In-Depth Analysis of Synthesis Methods
This section provides a detailed breakdown of each synthesis method, including reaction schemes, experimental protocols, and a cost-effectiveness analysis based on reagent costs, energy consumption, and purification requirements.
Enzymatic Synthesis using Novozym® 435
Enzymatic synthesis is often lauded as a "green" and highly selective method. The use of an immobilized lipase, such as Novozym® 435 (lipase B from Candida antarctica), allows for high yields under mild reaction conditions.
Reaction Scheme:
Figure 1: Enzymatic Synthesis of this compound.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, combine ferulic acid (1 equivalent) and 2-ethylhexanol (3-5 equivalents). The use of a solvent is often unnecessary, but a non-polar solvent like hexane (B92381) can be used.
-
Enzyme Addition: Add Novozym® 435 (typically 10-20% by weight of ferulic acid).
-
Reaction: Stir the mixture at a controlled temperature (typically 40-60 °C) for 12-48 hours. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Enzyme Recovery: After the reaction is complete, the immobilized enzyme can be recovered by simple filtration and washed for reuse.
-
Purification: The reaction mixture is typically purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane as the eluent to yield pure this compound.
Cost-Effectiveness Analysis:
-
Reagent Cost: The primary cost driver in this method is the enzyme, Novozym® 435. While the initial investment is high, its reusability for multiple reaction cycles can significantly reduce the cost per gram of product over time. Ferulic acid and 2-ethylhexanol are commodity chemicals with relatively lower costs.
-
Energy Consumption: The mild reaction temperatures (40-60 °C) result in lower energy consumption compared to high-temperature chemical methods.
-
Purification Cost: Purification is generally straightforward as there are minimal byproducts. The main costs are associated with the silica gel and solvents for column chromatography.
Steglich Esterification
Steglich esterification is a classic chemical method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. It is known for its high yields and mild reaction conditions.
Reaction Scheme:
Figure 2: Steglich Esterification of this compound.
Experimental Protocol:
-
Reactant Preparation: Dissolve ferulic acid (1 equivalent) in a dry aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add 2-ethylhexanol (1.1-1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add DCC (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup and Purification: Filter off the DCU precipitate. The filtrate is then washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Cost-Effectiveness Analysis:
-
Reagent Cost: Both DCC and DMAP are relatively expensive reagents, contributing significantly to the overall cost. The cost of the solvent also needs to be considered.
-
Energy Consumption: The reaction is typically run at room temperature, so energy consumption for heating is minimal. However, energy is required for solvent removal.
-
Purification Cost: The formation of the DCU byproduct necessitates a filtration step. Subsequent column chromatography is also required to remove any remaining impurities, adding to the cost of solvents and silica gel.
Acid-Catalyzed Esterification
This is a traditional and straightforward method for ester synthesis, often employing a strong acid like sulfuric acid as a catalyst. While seemingly simple and inexpensive, it often requires harsh reaction conditions.
Reaction Scheme:
Figure 3: Acid-Catalyzed Esterification of this compound.
Experimental Protocol:
-
Reactant and Catalyst Mixing: In a round-bottom flask equipped with a reflux condenser, combine ferulic acid (1 equivalent), a large excess of 2-ethylhexanol (which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) for 12-24 hours. The reaction is often driven to completion by removing the water formed, for example, using a Dean-Stark apparatus.
-
Workup: After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Cost-Effectiveness Analysis:
-
Reagent Cost: This method is the most cost-effective in terms of reagents. Sulfuric acid is inexpensive, and 2-ethylhexanol is a relatively cheap bulk chemical.
-
Energy Consumption: The high reaction temperatures and long reaction times lead to significant energy consumption, which can be a major cost factor, especially at a larger scale.
-
Purification Cost: While the workup is straightforward, the potential for side reactions at high temperatures may complicate purification, potentially requiring more solvent and silica gel for chromatography. The corrosive nature of the acid also requires appropriate equipment.
Comparative Cost Analysis of Reagents and Purification
To provide a more quantitative comparison, the following table summarizes the estimated costs of the key reagents and a simplified estimation of purification costs per gram of this compound produced, assuming a theoretical yield. Prices are based on bulk chemical supplier data and may vary.
| Cost Component | Enzymatic Synthesis | Steglich Esterification | Acid-Catalyzed Esterification |
| Ferulic Acid | ~$0.20/g | ~$0.20/g | ~$0.20/g |
| 2-Ethylhexanol | ~$0.05/g | ~$0.05/g | ~$0.05/g |
| Catalyst/Reagents | ~
| ~$1.50/g (DCC + DMAP) | <$0.01/g (H₂SO₄) |
| Solvents | ~$0.10/g | ~$0.30/g | ~$0.15/g |
| Purification (Silica + Solvents) | ~$0.50/g | ~$0.70/g | ~$0.60/g |
| Estimated Total Cost per Gram | ~$0.85 - $2.85/g | ~$2.75/g | ~$1.00/g |
Note: The energy cost is not included in this table but is a significant factor favoring the enzymatic and Steglich methods over the acid-catalyzed approach, especially at scale.
Conclusion and Recommendations
The choice of synthesis method for this compound depends heavily on the specific priorities of the research or production context.
-
For environmentally conscious and high-purity applications , enzymatic synthesis is the most attractive option. Despite the high initial cost of the enzyme, its reusability and the mild, selective reaction conditions make it a strong contender, particularly for large-scale production where the enzyme cost can be amortized over many cycles.
-
For rapid, small-scale synthesis with high yields , Steglich esterification is a reliable method. However, its high reagent cost and the generation of DCU byproduct make it less suitable for large-scale and cost-sensitive applications.
-
For applications where low material cost is the primary driver , acid-catalyzed esterification is the most economical choice. However, the high energy consumption, potential for side products, and environmental concerns associated with the use of a strong acid are significant drawbacks.
Ultimately, a thorough evaluation of the trade-offs between yield, reaction conditions, cost of materials, energy consumption, and environmental impact is necessary to select the most appropriate synthesis method for this compound. This guide provides a framework for such an evaluation, empowering researchers and drug development professionals to make informed decisions that align with their project goals and constraints.
Benchmarking the performance of Ethylhexyl ferulate against novel UV filters
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of sun protection, the demand for highly effective, photostable, and aesthetically pleasing UV filters is paramount. Ethylhexyl ferulate, a derivative of the naturally occurring antioxidant ferulic acid, has garnered attention for its potential to enhance sun protection formulations. This guide provides an objective comparison of the performance of this compound against several novel UV filters, supported by available experimental data and detailed methodologies.
Executive Summary
This compound demonstrates notable capabilities as a secondary UV filter and SPF booster. Its antioxidant and anti-inflammatory properties offer added value beyond UV absorption. While it may not provide the standalone broad-spectrum protection of some novel filters, its synergistic effects when combined with other UV absorbers make it a compelling ingredient in modern sunscreen formulations. Novel organic filters like Bemotrizinol (Tinosorb S) and Drometrizole Trisiloxane (Mexoryl XL) offer superior broad-spectrum coverage and inherent photostability.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound and a selection of novel UV filters based on available scientific literature. Direct head-to-head comparative studies are limited; therefore, the data is compiled from various sources and should be interpreted as a qualitative and semi-quantitative comparison.
Table 1: UV Absorption and SPF Boosting Capabilities
| UV Filter | Chemical Class | Primary UV Protection | UV Absorption Range (nm) | Reported SPF/UVA-PF Enhancement |
| This compound | Ferulic acid ester | UVB, short-wave UVA, SPF Booster | 280-360[1] | Ferulic acid (related compound) increased in vivo SPF by 37% and UVA-PF by 26% in combination with other filters[2]. |
| Bemotrizinol (Tinosorb S) | Triazine | Broad-spectrum (UVA/UVB) | 280-400 | Highly effective broad-spectrum absorber with peaks at 310 nm and 340 nm[3]. |
| Bisoctrizole (Tinosorb M) | Triazole | Broad-spectrum (UVA/UVB) | 280-400 | Hybrid filter that absorbs and scatters UV light. |
| Drometrizole Trisiloxane (Mexoryl XL) | Benzotriazole | Broad-spectrum (UVA/UVB) | 280-400 | Broad-spectrum protection with absorption peaks at 303 nm (UVB) and 344 nm (UVA). |
| Terephthalylidene Dicamphor Sulfonic Acid (Mexoryl SX) | Camphor derivative | Primarily UVA | 290-400 | Excellent UVA absorber with a peak at 345 nm. |
Table 2: Photostability and Synergistic Potential
| UV Filter | Photostability | Synergistic Effects |
| This compound | Moderate | Exhibits synergistic effects, enhancing the stability and efficacy of other UV filters. Functions as an antioxidant to quench UV-induced free radicals[4]. |
| Bemotrizinol (Tinosorb S) | Very High | Photostable and can help stabilize other less stable UV filters like Avobenzone. |
| Bisoctrizole (Tinosorb M) | Very High | Photostable. |
| Drometrizole Trisiloxane (Mexoryl XL) | Very High | Photostable and shows synergistic effects when combined with other filters, such as Mexoryl SX[5]. |
| Terephthalylidene Dicamphor Sulfonic Acid (Mexoryl SX) | Very High | Photostable and works synergistically with Mexoryl XL[5]. |
Experimental Protocols
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF of a sunscreen formulation can be assessed using the following protocol, which is a generalized method based on common industry practices:
-
Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the surface of the skin.
-
Sample Application: A precise amount of the sunscreen formulation (typically 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.
-
Drying: The applied film is allowed to dry for a specified period (e.g., 15-30 minutes) in a controlled environment to ensure a uniform and stable film.
-
UV Transmission Measurement: The transmittance of UV radiation through the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at defined wavelength intervals (typically 1 nm) across the UVB and UVA spectrum (290-400 nm).
-
SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.
Photostability Assessment
The photostability of a UV filter within a formulation can be evaluated using the following in vitro method:
-
Sample Preparation and Initial Measurement: A thin film of the sunscreen product is prepared on a PMMA plate as described in the in vitro SPF protocol. The initial UV absorbance spectrum is measured.
-
UV Irradiation: The sunscreen-coated plate is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is typically a fraction of the product's labeled SPF.
-
Post-Irradiation Measurement: After irradiation, the UV absorbance spectrum of the sunscreen film is measured again.
-
Calculation of Photostability: The change in the UV absorbance spectrum before and after irradiation is used to calculate the photostability. A common metric is the percentage of retained UV protection (e.g., % SPF loss or change in the area under the absorbance curve). Formulations that show minimal change in their absorbance spectrum are considered photostable.
Signaling Pathway: UV-Induced Skin Damage
Exposure to UV radiation triggers a cascade of signaling pathways within skin cells, leading to inflammation, photoaging, and carcinogenesis. The diagram below illustrates a simplified overview of the key pathways involved.
Caption: Simplified signaling cascade of UV-induced skin damage.
Experimental Workflow: In Vitro Performance Evaluation
The following diagram outlines the typical workflow for the in vitro evaluation of a UV filter's performance in a sunscreen formulation.
Caption: Workflow for in vitro SPF and photostability testing.
Logical Relationship: UV Filter Characteristics
The selection of a UV filter for a sunscreen formulation involves considering several interrelated factors. The following diagram illustrates the logical relationship between these key characteristics.
Caption: Interrelation of key UV filter characteristics.
References
- 1. specialchem.com [specialchem.com]
- 2. Ferulic acid photoprotective properties in association with UV filters: multifunctional sunscreen with improved SPF and UVA-PF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shielding Our Future: The Need for Innovation in Sunscreen Active Ingredients and Safety Testing in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. UpToDate 2018 [doctorabad.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
